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Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of 2-(5-Chloro-2-iodophenyl)acetic acid: A Predictive and Analytical Framework

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-(5-Chloro-2-iodophenyl)acetic acid (CAS: 1261671-38-8) As a Senior Application Scientist in pharmaceutical development, ch...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-(5-Chloro-2-iodophenyl)acetic acid (CAS: 1261671-38-8)

As a Senior Application Scientist in pharmaceutical development, characterizing heavily halogenated intermediates like 2-(5-Chloro-2-iodophenyl)acetic acid requires moving beyond basic spectral matching. The presence of both a highly electronegative chlorine atom and a massive, polarizable iodine atom on the same aromatic ring creates complex electronic environments. This whitepaper establishes a rigorous, predictive framework for the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) analysis of this compound, grounded in established spectroscopic principles.

Analytical Workflow & Structural Overview

The molecule features a benzene ring substituted with an acetic acid moiety at C-1, an iodine atom at C-2, and a chlorine atom at C-5. The structural elucidation of such compounds relies on a multi-modal approach where each technique self-validates the findings of the others.

Workflow Prep Sample Preparation (Dissolution & Blanking) NMR NMR Spectroscopy (1H, 13C in DMSO-d6) Prep->NMR IR FT-IR Spectroscopy (ATR Mode) Prep->IR MS Mass Spectrometry (ESI-TOF / GC-MS) Prep->MS Data Data Integration & Structural Elucidation NMR->Data IR->Data MS->Data

Figure 1: Multi-modal spectroscopic workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The assignment of NMR signals for this compound is heavily dictated by the anisotropic and electronic effects of the halogens. According to the foundational rules established in [1], the iodine and chlorine atoms exert opposing influences on the local magnetic environment.

Mechanistic Insights:
  • Heavy Atom Effect (¹³C NMR): The most diagnostic feature of this molecule is the chemical shift of C-2. While typical aromatic carbons resonate between 120–140 ppm, the massive electron cloud of the iodine atom causes significant diamagnetic shielding via spin-orbit coupling. This pushes the C-2 signal drastically upfield to approximately 100.5 ppm .

  • Anisotropic Deshielding (¹H NMR): The iodine atom's steric bulk and anisotropy strongly deshield the ortho proton (H-3), pushing it downfield to ~7.80 ppm.

  • Spin-Spin Coupling: The aromatic ring presents an AMX spin system. H-4 and H-3 exhibit strong ortho coupling ( 3J≈8.5 Hz), while H-4 and H-6 exhibit weak meta coupling ( 4J≈2.5 Hz).

Table 1: Predicted NMR Spectral Data (DMSO-d₆, 400 MHz)
NucleusChemical Shift (ppm)MultiplicityCoupling Constant ( J , Hz)Assignment & Causality
¹H 12.50Broad Singlet--COOH : Highly deshielded acidic proton; broad due to exchange.
¹H 7.80Doublet8.5H-3 : Deshielded by ortho iodine; coupled to H-4.
¹H 7.40Doublet2.5H-6 : Deshielded by ortho chlorine; meta coupled to H-4.
¹H 7.15Doublet of Doublets8.5, 2.5H-4 : Coupled to both H-3 (ortho) and H-6 (meta).
¹H 3.75Singlet--CH₂- : Isolated aliphatic protons adjacent to carbonyl.
¹³C 171.0Singlet-C=O : Carbonyl carbon.
¹³C 139.5Singlet-C-1 : Quaternary aromatic carbon attached to -CH₂-.
¹³C 139.0Singlet-C-3 : Aromatic C-H.
¹³C 133.0Singlet-C-5 : Quaternary aromatic carbon attached to Cl.
¹³C 130.5Singlet-C-4, C-6 : Aromatic C-H carbons.
¹³C 100.5Singlet-C-2 : Quaternary carbon attached to Iodine (Heavy atom effect).
¹³C 45.0Singlet--CH₂- : Aliphatic methylene carbon.

(Note: Values are predicted based on empirical additive rules detailed in [2].)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy provides rapid orthogonal validation of the functional groups. The solid-state ATR-FTIR spectrum is dominated by the carboxylic acid dimer network.

Table 2: Key FT-IR Vibrational Modes (ATR, Solid State)
Wavenumber (cm⁻¹)Intensity / ShapeVibrational ModeDiagnostic Significance
2500 – 3300Strong, Very BroadO-H stretchIndicates extensive intermolecular hydrogen bonding typical of carboxylic acid dimers.
1705Strong, SharpC=O stretchConjugation is broken by the -CH₂- group, placing this in the typical aliphatic acid range.
1450, 1580Medium, SharpC=C stretchAromatic ring skeletal vibrations.
750Strong, SharpC-Cl stretchFingerprint region confirmation of the chlorinated aromatic system.
550MediumC-I stretchLow-frequency band characteristic of heavy carbon-halogen bonds.

Mass Spectrometry (MS) & Fragmentation Pathways

For highly functionalized acids, Electrospray Ionization in negative mode (ESI-) is the gold standard, producing a robust deprotonated molecular ion [M−H]− . The exact monoisotopic mass for C₈H₆ClIO₂ is 295.91 Da, yielding a primary [M−H]− peak at m/z 294.90 .

Isotopic Signatures

The presence of chlorine guarantees a distinct isotopic pattern. Chlorine exists as ³⁵Cl and ³⁷Cl in a ~3:1 natural abundance ratio. Consequently, the mass spectrum will exhibit a characteristic [M−H]− doublet at m/z 294.90 and m/z 296.90. Iodine is monoisotopic (¹²⁷I), so it does not complicate the M+2 pattern but adds significant mass.

Fragmentation M_ion Molecular Ion [M-H]- m/z 294.90 (35Cl) Frag1 Loss of CO2 (-44 Da) m/z 250.91 M_ion->Frag1 Decarboxylation Frag2 Loss of I radical (-127 Da) m/z 167.94 M_ion->Frag2 Homolytic Cleavage Frag3 Loss of HI (-128 Da) m/z 166.93 M_ion->Frag3 Elimination

Figure 2: Primary ESI- MS fragmentation pathways for 2-(5-Chloro-2-iodophenyl)acetic acid.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocols incorporate mandatory self-validation steps.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of 2-(5-Chloro-2-iodophenyl)acetic acid in 0.6 mL of anhydrous DMSO-d₆.

  • Self-Validation (Blanking): Prior to sample insertion, run a 1D ¹H scan of the pure solvent batch to ensure no water contamination (which would obscure the -COOH peak) or residual protonated solvents are present.

  • Calibration: Use Tetramethylsilane (TMS) at 0.00 ppm as the internal standard. Alternatively, calibrate the spectrum using the residual DMSO quintet at 2.50 ppm (¹H) and 39.52 ppm (¹³C).

  • Acquisition: Acquire 1D ¹H (16 scans, 10s relaxation delay to ensure accurate integration of the carboxylic proton) and 1D ¹³C (1024 scans, complete decoupling).

Protocol B: ATR-FTIR Analysis
  • Crystal Preparation: Clean the diamond/ZnSe ATR crystal with HPLC-grade isopropanol and allow it to dry completely.

  • Self-Validation (Background): Acquire a background spectrum (32 scans). Critical Check: The background must show >95% transmittance across the 4000-400 cm⁻¹ range with no ghost peaks.

  • Sample Acquisition: Apply 2-3 mg of the solid compound directly to the crystal. Apply uniform pressure using the anvil. Acquire 32 scans at 4 cm⁻¹ resolution.

Protocol C: HRMS (ESI-TOF)
  • Sample Dilution: Prepare a 1 µg/mL solution of the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Self-Validation (Tuning): Infuse a standard sodium formate cluster solution. The mass analyzer must be calibrated to achieve a mass accuracy error of < 5 ppm before introducing the sample.

  • Acquisition: Run the MS in negative ion mode (ESI-). Monitor the m/z 100–500 range. Verify the 3:1 isotopic ratio for the ³⁵Cl/³⁷Cl peaks at m/z 294.90 and 296.90 to confirm the molecular formula.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer.[Link]

Exploratory

An In-depth Technical Guide to the Synthesis of 2-(5-Chloro-2-iodophenyl)acetic Acid: Starting Materials and Strategic Pathways

Abstract This technical guide provides a comprehensive overview of the synthetic strategies for preparing 2-(5-Chloro-2-iodophenyl)acetic acid, a key intermediate in the development of various pharmaceutical compounds. T...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 2-(5-Chloro-2-iodophenyl)acetic acid, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of viable starting materials and reaction pathways. The guide emphasizes the chemical logic behind synthetic choices, provides detailed experimental protocols for the most promising routes, and is grounded in authoritative scientific literature.

Introduction: Strategic Importance of 2-(5-Chloro-2-iodophenyl)acetic Acid

Substituted phenylacetic acids are a critical class of molecules in medicinal chemistry, forming the structural core of numerous non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The specific substitution pattern of 2-(5-Chloro-2-iodophenyl)acetic acid, featuring both a chloro and an iodo group, offers unique opportunities for further functionalization through modern cross-coupling reactions, making it a valuable building block in drug discovery. The strategic selection of starting materials is paramount to developing an efficient, scalable, and cost-effective synthesis. This guide will explore the primary retrosynthetic disconnections and evaluate the most practical forward syntheses.

Retrosynthetic Analysis and Key Synthetic Strategies

A logical retrosynthetic analysis of the target molecule reveals several potential pathways for its construction. The primary disconnections can be made at the C-C bond of the acetic acid side chain or by targeting the synthesis of the substituted benzene ring itself.

G target 2-(5-Chloro-2-iodophenyl)acetic acid intermediate1 2-Chloro-5-iodobenzyl bromide target->intermediate1 Homologation intermediate3 2-Chloro-5-iodobenzaldehyde target->intermediate3 Willgerodt-Kindler Reaction intermediate2 2-Chloro-5-iodotoluene intermediate1->intermediate2 Benzylic Bromination starting_material1 o-Toluidine intermediate2->starting_material1 Iodination & Sandmeyer Reaction starting_material2 2-Chloro-5-nitrobenzoic acid intermediate3->starting_material2 Reduction & Diazotization

Figure 1: Retrosynthetic analysis of 2-(5-Chloro-2-iodophenyl)acetic acid.

Based on this analysis, two primary synthetic strategies emerge as the most viable, starting from commercially available and cost-effective precursors.

  • Strategy A: A linear synthesis commencing with the construction of the substituted toluene ring, followed by side-chain functionalization.

  • Strategy B: A convergent approach utilizing a pre-functionalized aromatic aldehyde and applying a one-pot transformation to generate the acetic acid moiety.

This guide will provide a detailed examination of both strategies, with a focus on the selection of starting materials and the rationale behind the chosen reaction conditions.

Strategy A: Linear Synthesis from o-Toluidine

This is arguably the most direct and well-precedented approach, leveraging classic aromatic chemistry transformations. The overall workflow is depicted below.

Figure 2: Workflow for the linear synthesis of 2-(5-Chloro-2-iodophenyl)acetic acid.

Starting Material: o-Toluidine

o-Toluidine is a readily available and inexpensive industrial chemical, making it an excellent starting point for this synthetic sequence. Its amino group provides a versatile handle for the introduction of the required halogen substituents via well-established diazotization chemistry.

Synthesis of the Key Intermediate: 2-Chloro-5-iodotoluene

The synthesis of this crucial intermediate is a two-step process from o-toluidine.

Step 1: Iodination of o-Toluidine

The introduction of the iodine atom is achieved through electrophilic iodination. A common and effective method involves the use of iodine monochloride (ICl) or a mixture of an iodide salt and an oxidizing agent.

Step 2: Sandmeyer Reaction for Chlorination

The Sandmeyer reaction is a classic and reliable method for converting an arylamine to an aryl halide via a diazonium salt intermediate.[1][2] In this case, the amino group of 4-iodo-2-methylaniline is diazotized with sodium nitrite in the presence of a strong acid, followed by treatment with a copper(I) chloride solution to introduce the chlorine atom.[3]

Table 1: Key Reagents and Conditions for 2-Chloro-5-iodotoluene Synthesis

StepReactionKey ReagentsSolventTypical Conditions
1IodinationIodine, Sodium PercarbonateEthyl acetate / Glacial acetic acidMild temperature
2SandmeyerNaNO₂, HCl, CuClWater0-5 °C for diazotization, then warming
Benzylic Bromination

The methyl group of 2-chloro-5-iodotoluene is activated for radical halogenation. The most common and selective method for this transformation is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).[1][4][5] Photochemical initiation can also be employed.[6]

Homologation of the Benzyl Bromide

The final step involves the conversion of the benzyl bromide to the desired acetic acid. Two primary methods are presented here.

This is a robust and high-yielding two-step process. The benzyl bromide is first converted to the corresponding nitrile by nucleophilic substitution with a cyanide salt. Subsequent hydrolysis of the nitrile, typically under acidic or basic conditions, affords the carboxylic acid.[7]

Table 2: Reagents for Cyanation and Hydrolysis

StepReactionKey ReagentsSolvent
1CyanationNaCN or KCNDMSO, DMF, or a phase-transfer catalyst system
2HydrolysisH₂SO₄ (aq) or NaOH (aq)Water/Ethanol mixture

An alternative one-carbon homologation involves the formation of a Grignard reagent from the benzyl bromide, followed by carboxylation with solid carbon dioxide (dry ice).[8][9] This method offers a more direct route to the carboxylic acid.

Table 3: Reagents for Grignard-based Carboxylation

StepReactionKey ReagentsSolvent
1Grignard FormationMagnesium turningsAnhydrous Diethyl ether or THF
2CarboxylationCO₂ (solid)Anhydrous Diethyl ether or THF

Strategy B: Convergent Synthesis via the Willgerodt-Kindler Reaction

This strategy offers a more convergent approach, potentially reducing the number of linear steps.

Figure 3: Workflow for the convergent synthesis via the Willgerodt-Kindler Reaction.

Starting Material: 2-Chloro-5-iodobenzaldehyde

This starting material is commercially available, though at a higher cost than o-toluidine.[10][11] Its synthesis from less expensive precursors like 2-chloro-5-nitrobenzoic acid is a viable option. This involves reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce the iodine.[12]

The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful transformation that converts an aryl aldehyde or ketone into a terminal thioamide, which can then be hydrolyzed to the corresponding carboxylic acid.[13][14][15][16] The reaction is typically carried out by heating the aldehyde with sulfur and a secondary amine, most commonly morpholine.

Table 4: Key Reagents for the Willgerodt-Kindler Reaction

StepReactionKey ReagentsTypical Conditions
1Thioamide FormationSulfur, MorpholineReflux in a suitable solvent (e.g., pyridine)
2HydrolysisNaOH (aq) or H₂SO₄ (aq)Reflux

Comparative Analysis of Synthetic Strategies

FeatureStrategy A (from o-Toluidine)Strategy B (from Aldehyde)
Starting Material Cost LowHigh (if purchased)
Number of Steps Longer linear sequencePotentially shorter
Scalability Well-established and scalable reactionsCan be scalable, but may require optimization
Reagent Hazards Use of cyanide salts (in one variation)Use of sulfur and morpholine
Overall Yield Generally good to highCan be variable depending on substrate

For large-scale production, Strategy A is often preferred due to the low cost of the starting material and the reliability of the individual reaction steps. Strategy B may be more suitable for laboratory-scale synthesis or for the rapid generation of analogues if the starting aldehyde is readily available.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-iodobenzyl bromide (from 2-Chloro-5-iodotoluene)

Materials:

  • 2-Chloro-5-iodotoluene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-iodotoluene in CCl₄.

  • Add NBS (1.1 equivalents) and a catalytic amount of BPO to the solution.

  • Heat the mixture to reflux and irradiate with a UV lamp or a high-wattage incandescent bulb to initiate the radical reaction.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-chloro-5-iodobenzyl bromide, which can be purified by recrystallization or chromatography.

Protocol 2: Synthesis of 2-(5-Chloro-2-iodophenyl)acetic acid (from Benzyl Bromide via Cyanation)

Materials:

  • 2-Chloro-5-iodobenzyl bromide

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Sulfuric acid (H₂SO₄)

  • Ethanol

Procedure: Step A: Cyanation

  • Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Dissolve 2-chloro-5-iodobenzyl bromide in DMSO.

  • Add NaCN (1.2 equivalents) portion-wise to the solution, maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture into a large volume of ice water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(5-Chloro-2-iodophenyl)acetonitrile.

Step B: Hydrolysis

  • To the crude nitrile, add a mixture of ethanol and aqueous sulfuric acid (e.g., 50% H₂SO₄).

  • Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and pour it into ice water.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate.

  • The crude 2-(5-Chloro-2-iodophenyl)acetic acid can be purified by recrystallization.

Conclusion

The synthesis of 2-(5-Chloro-2-iodophenyl)acetic acid can be effectively achieved through several strategic pathways. The choice of the optimal route will depend on factors such as the scale of the synthesis, the cost and availability of starting materials, and the desired purity of the final product. The linear approach starting from o-toluidine offers a cost-effective and reliable method for large-scale production, while the convergent Willgerodt-Kindler route provides a valuable alternative for laboratory-scale synthesis. This guide has provided the foundational knowledge and practical protocols to enable researchers to confidently select and execute the most appropriate synthesis for their specific needs.

References

  • Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

  • Wikipedia. (2023). Willgerodt rearrangement. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism of the Willgerodt–Kindler reaction starting from ketone or aldehyde. Retrieved from [Link]

  • ChemContract Research. (2026, March 10). 2-Chloro-5-iodotoluene — Buy from USA Supplier. Retrieved from [Link]

  • MSU Chemistry. (2009, January 30). Willgerodt‐Kindler Reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid.
  • University of Calgary. (n.d.). Ch19: RMgX + CO2 -> RCO2H. Retrieved from [Link]

  • Eureka | Patsnap. (2015, November 4). Synthetic method of 2-bromo-5-iodotoluene. Retrieved from [Link]

  • ACS Publications. (n.d.). Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl Halides. Retrieved from [Link]

  • Google Patents. (n.d.). US7595417B2 - Cyanation of aromatic halides.
  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]

  • MDPI. (n.d.). Sulfur-Based Chiral Iodoarenes: An Underexplored Class of Chiral Hypervalent Iodine Reagents. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cyanation – Knowledge and References. Retrieved from [Link]

  • Google Patents. (n.d.). CN106699570A - Synthesis method for (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone.
  • Science of Synthesis. (n.d.). C—CN Bond-Forming Reactions. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 2-Chloro-5-iodobenzaldehyde | 256925-54-9. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-5-iodobenzaldehyde. Retrieved from [Link]

  • Alachem Co., Ltd. (n.d.). 116632-41-8 | 2-CHLORO-5-IODOTOLUENE. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch19: RMgX + CO2 -> RCO2H. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-CHLOROPHENYLACETIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.
  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • ChemRxiv. (n.d.). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-chlorobenzyl bromide. Retrieved from [Link]

  • PMC. (n.d.). Convenient Benzylic Bromination of 2‑Hydroxy-5-methylisophthalaldehyde. Retrieved from [Link]

Sources

Foundational

2-(5-Chloro-2-iodophenyl)acetic acid: A Privileged Synthetic Building Block for Drug Discovery and Complex Heterocycle Synthesis

Introduction: The Strategic Value of Orthogonal Reactivity In modern drug discovery and medicinal chemistry, the efficiency of analog generation relies heavily on the selection of versatile, multi-functional building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Orthogonal Reactivity

In modern drug discovery and medicinal chemistry, the efficiency of analog generation relies heavily on the selection of versatile, multi-functional building blocks. 2-(5-Chloro-2-iodophenyl)acetic acid (CAS: 1261671-38-8) represents a "privileged scaffold" that offers three distinct vectors for chemical diversification: an easily activated carboxylic acid, a highly reactive aryl iodide, and a moderately reactive aryl chloride [1].

As a Senior Application Scientist, I frequently leverage this molecule to design divergent synthetic routes. The true power of this building block lies in the orthogonal reactivity of its carbon-halogen bonds. By carefully selecting the transition metal catalyst (Palladium vs. Copper) and tuning the reaction temperature, chemists can selectively functionalize the C-I bond while leaving the C-Cl bond intact for late-stage modification. This sequential functionalization is the cornerstone of synthesizing complex heterocycles like oxindoles, indoles, and non-steroidal anti-inflammatory drug (NSAID) analogs.

Mechanistic Basis for Regioselective Functionalization

The causality behind the selective cross-coupling of 2-(5-chloro-2-iodophenyl)acetic acid is rooted in the fundamental bond dissociation energies (BDE) of the carbon-halogen bonds. The oxidative addition of a low-valent transition metal—such as Pd(0) or Cu(I)—into an aryl halide is the rate-determining step in most cross-coupling catalytic cycles.

Because the Ar-I bond is significantly weaker than the Ar-Cl bond, oxidative addition occurs exponentially faster at the iodine-substituted position. This allows for room-temperature or mild-heating protocols that exclusively target the C-I bond.

Table 1: Quantitative Comparison of Aryl Halide Reactivity

Bond TypeBond Dissociation Energy (kcal/mol)Relative Rate of Pd(0) Oxidative AdditionSynthetic Role in Scaffold
Ar-I ~65> 10,000Primary coupling site (Larock, Ullmann, Suzuki)
Ar-Br ~81~ 100Not present in this specific scaffold
Ar-Cl ~961Conserved handle for late-stage functionalization

Divergent Synthetic Workflows

The presence of the acetic acid side chain adjacent to the aryl iodide makes this compound an ideal precursor for annulation reactions. Below is a logical mapping of the divergent pathways accessible from this single core.

G Core 2-(5-Chloro-2-iodophenyl) acetic acid (CAS: 1261671-38-8) Amidation Amidation & Intramolecular Buchwald-Hartwig Core->Amidation Amines, Pd/Ligand Larock Pd-Catalyzed Larock Annulation (Alkynes) Core->Larock Internal Alkynes, Pd Ullmann Cu-Catalyzed Ullmann Coupling (Anilines) Core->Ullmann Substituted Anilines, Cu Suzuki Selective Suzuki Coupling (Boronic Acids) Core->Suzuki Ar-B(OH)2, Pd (RT) Oxindole 5-Chloro-oxindoles (Kinase Inhibitors) Amidation->Oxindole Indole Substituted Indoles (Fluorescent Probes) Larock->Indole NSAID Diclofenac Analogs (COX Inhibitors) Ullmann->NSAID Biaryl 2-(Biphenyl-2-yl)acetic acid derivatives Suzuki->Biaryl

Caption: Divergent synthetic pathways of 2-(5-Chloro-2-iodophenyl)acetic acid.

Larock Heteroannulation (Indole Synthesis)

The Larock indole synthesis is a highly efficient method for constructing 2,3-disubstituted indoles [2]. By reacting 2-(5-chloro-2-iodophenyl)acetic acid (or its derived aniline) with an internal alkyne in the presence of a palladium catalyst, chemists can rapidly assemble the indole core.

  • Mechanistic Insight: The addition of a halide source (e.g., LiCl) is critical. The chloride ion coordinates to the zerovalent palladium intermediate, stabilizing it against aggregation into inactive palladium black. However, exceeding one equivalent of chloride retards the reaction by over-saturating the coordination sphere of palladium, preventing the necessary alkyne ligand exchange [3].

Ullmann Coupling for NSAID Analogs

Diclofenac and its analogs are potent COX inhibitors. The synthesis of 5-chloro-diclofenac derivatives is achieved via a Copper-catalyzed Ullmann coupling between 2-(5-chloro-2-iodophenyl)acetic acid and a substituted aniline [4].

  • Mechanistic Insight: Copper is preferred over Palladium here because Cu(I) complexes exhibit a higher tolerance for the unprotected carboxylic acid moiety. The addition of a bidentate ligand (like N,N-dimethylglycine) accelerates the oxidative addition of the Ar-I bond to the Cu(I) center and prevents the disproportionation of the active Cu(I) species into Cu(0) and Cu(II).

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that failures are caught immediately, preventing the waste of downstream reagents.

Protocol A: Copper-Catalyzed Synthesis of 5-Chloro-Diclofenac Analogs

Objective: Chemoselective C-N bond formation at the C-I position using Ullmann coupling.

  • Reagent Assembly: In an oven-dried Schlenk flask under an argon atmosphere, combine 2-(5-chloro-2-iodophenyl)acetic acid (1.0 equiv, 1.0 mmol), 2,6-dichloroaniline (1.2 equiv, 1.2 mmol), CuI (10 mol%), N,N-dimethylglycine (20 mol%), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add anhydrous DMSO (5.0 mL). Degas the mixture via three freeze-pump-thaw cycles.

  • Reaction Execution: Heat the mixture to 90 °C for 16 hours.

  • Validation Checkpoint 1 (TLC): Spot the crude mixture against the starting material on a silica TLC plate (Eluent: Hexanes/EtOAc 3:1 + 1% AcOH). The starting acid (Rf ≈ 0.4) should be consumed, replaced by a new UV-active spot (Rf ≈ 0.55).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with 1M HCl (to neutralize K₂CO₃ and protonate the product) followed by brine. Dry the organic layer over Na₂SO₄.

  • Validation Checkpoint 2 (LC-MS): Inject a filtered aliquot of the crude organic layer into an LC-MS. You must observe the [M-H]⁻ pseudomolecular ion corresponding to the coupled product. The isotopic pattern must show the characteristic ratio for three chlorine atoms (M : M+2 : M+4 : M+6 approx. 100 : 97 : 31 : 3), confirming the C-Cl bond on the starting scaffold remained intact.

  • Purification: Concentrate and purify via flash column chromatography.

Protocol B: Palladium-Catalyzed Larock Indole Annulation

Objective: Synthesis of a 5-chloro-2,3-disubstituted indole via alkyne insertion. (Note: This requires prior conversion of the acetic acid to an aniline derivative via Curtius rearrangement, or utilizing a modified Larock protocol directly on the phenylacetic acid to form an isochromenone).

Assuming the substrate has been converted to 2-iodo-4-chloroaniline:

  • Reagent Assembly: Combine the aryl iodide (1.0 equiv), diphenylacetylene (2.0 equiv), Pd(OAc)₂ (5 mol%), LiCl (1.0 equiv), and Na₂CO₃ (3.0 equiv) in a pressure vial.

  • Solvent Addition: Add anhydrous DMF (0.2 M). Purge with nitrogen for 10 minutes.

  • Reaction Execution: Seal the vial and heat at 100 °C for 12 hours.

  • Validation Checkpoint 1 (Visual & TLC): The solution should remain a homogeneous yellow/brown. If a heavy black precipitate forms early, the Pd catalyst has deactivated (palladium black), indicating insufficient LiCl stabilization or oxygen contamination. TLC (Hexanes/EtOAc 5:1) should show complete consumption of the iodide.

  • Workup & Purification: Quench with water, extract with diethyl ether, dry over MgSO₄, and purify via silica gel chromatography.

  • Validation Checkpoint 2 (NMR): ¹H-NMR (CDCl₃) must show the disappearance of the characteristic highly deshielded proton adjacent to the iodine, and the appearance of a broad singlet (approx. 8.2 ppm) corresponding to the newly formed indole N-H proton.

References

  • Wikipedia Contributors. "Larock indole synthesis". Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Shen, S., et al. "Syntheses and Characterization of the Acyl Glucuronide and Hydroxy Metabolites of Diclofenac". Journal of Medicinal Chemistry, 2004. Available at:[Link]

Exploratory

Literature Review &amp; Technical Guide: Applications of 2-(5-Chloro-2-iodophenyl)acetic Acid in Advanced Organic Synthesis and Drug Development

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Profile: 2-(5-Chloro-2-iodophenyl)acetic acid (CAS: 1261671-38-8) Executive Summary & Mechanistic Rationale In modern m...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Profile: 2-(5-Chloro-2-iodophenyl)acetic acid (CAS: 1261671-38-8)

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the strategic selection of halogenated building blocks dictates the efficiency of late-stage functionalization and the pharmacokinetic viability of the final drug candidate. 2-(5-Chloro-2-iodophenyl)acetic acid is a highly specialized, bifunctional intermediate 1. Its architecture provides three orthogonal handles for synthetic manipulation: an acetic acid moiety, an iodine atom, and a chlorine atom.

The Bifunctional Halogen Advantage (Causality in Design)

The core utility of this compound lies in its inherent chemoselectivity . The carbon-iodine (C-I) bond possesses a significantly lower bond dissociation energy (~65 kcal/mol) compared to the carbon-chlorine (C-Cl) bond (~96 kcal/mol).

  • Synthetic Impact: This thermodynamic delta allows low-valent transition metals (such as Pd(0) or Cu(I)) to selectively undergo oxidative addition at the 2-position (C-I bond) under mild conditions. The 5-chloro position remains entirely inert during these cross-coupling events.

  • Pharmacological Impact: Once the C-I bond is functionalized (e.g., to form an oxindole or diaryl ether), the retained meta-chloro group serves as a lipophilic pharmacophore that enhances metabolic stability by blocking cytochrome P450-mediated oxidation at that site—a critical feature in Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and enzyme inhibitors.

Global Reaction Mapping

The differential reactivity of this building block allows it to be routed into several distinct therapeutic classes, including Matrix Metalloproteinase (MMP) inhibitors and inducible Nitric Oxide Synthase (iNOS) dimerization inhibitors.

Pathways A 2-(5-Chloro-2-iodophenyl)acetic acid B Amidation A->B COOH Activation C Ullmann Coupling A->C C-I Activation D Suzuki / Stille Coupling A->D C-I Activation E Oxindole Scaffold B->E Cu/Pd Catalysis F Diaryl Thioether C->F C-S Bond G Biaryl Acetic Acid D->G C-C Bond

Chemoselective reaction pathways of 2-(5-Chloro-2-iodophenyl)acetic acid.

Key Application I: Synthesis of Diaryl Thioethers (MMP Inhibitors)

Diaryl thioethers are fundamental structural motifs for MMP-12 inhibitors. The synthesis relies on the Ullmann-type coupling of the ortho-iodo group with thiophenols. Traditional Ullmann couplings require harsh, degrading conditions (refluxing DMF, >150°C, 24h+). However, recent literature demonstrates that utilizing an ionic liquid combined with microwave irradiation creates a highly efficient, green synthetic pathway 2.

Workflow Visualization

Workflow Step1 Step 1: Reagent Mixing Aryl Iodide + Thiophenol + K2CO3 + CuI Step2 Step 2: Green Solvent Add [BMIM]Br (Ionic Liquid) Step1->Step2 Step3 Step 3: Reaction Microwave Irradiation 100-130°C, 25-40 min Step2->Step3 Step4 Step 4: Workup Et2O / H2O Partitioning Acidify to pH 4 (HCl) Step3->Step4 Step5 Step 5: Isolation Extract with Et2O Dry & Evaporate Step4->Step5

Microwave-assisted green synthesis workflow for diaryl thioethers.

Self-Validating Protocol: Ionic Liquid-Promoted Ullmann Coupling
  • Reagent Preparation: Combine 2-(5-Chloro-2-iodophenyl)acetic acid (1.0 equiv), 4-bromothiophenol (1.25 equiv), K₂CO₃ (1.25 equiv), and CuI (0.2 equiv).

    • Causality: K₂CO₃ acts as the base to deprotonate the thiophenol, generating the highly nucleophilic thiolate in situ, while CuI inserts specifically into the weak C-I bond.

  • Solvent Addition: Suspend the mixture in 1-butyl-3-methylimidazolium bromide ([BMIM]Br).

    • Causality: [BMIM]Br serves a dual purpose. It dissolves the inorganic base (K₂CO₃) which is insoluble in standard organic solvents, and its ionic nature makes it an exceptional microwave susceptor, allowing rapid, uniform superheating.

  • Microwave Irradiation: Heat in a sealed microwave reactor at 100–130°C for 25–40 minutes.

  • Self-Validating Workup: Partition the crude mixture between Et₂O and H₂O. Critical Step: The aqueous phase MUST be acidified with 1N HCl until pH 4 is reached.

    • Causality: Under the basic reaction conditions, the acetic acid moiety of the product exists as a water-soluble potassium carboxylate salt. If extracted prematurely, the product will be lost in the aqueous waste. Acidification protonates the carboxylate back to the free acid, shifting its partition coefficient entirely into the organic (Et₂O) layer.

  • Isolation: Extract with Et₂O (5 × 10 mL), dry over anhydrous Na₂SO₄, filter, and evaporate to yield the diaryl thioether.

Key Application II: Construction of Nitrogen Heterocycles (iNOS Inhibitors)

The ortho-iodoaryl acetic acid scaffold is a premier precursor for synthesizing oxindoles and complex imidazopyrimidines, which act as potent iNOS dimerization inhibitors 3. The process begins with the amidation of the acetic acid group, followed by intramolecular C-N or intermolecular C-C coupling.

Self-Validating Protocol: Amidation of the Acetic Acid Handle
  • Activation: Dissolve 2-(5-Chloro-2-iodophenyl)acetic acid (1.0 equiv) in anhydrous DMF. Add TBTU (1.2 equiv) and DIPEA (2.0 equiv).

    • Causality: DIPEA deprotonates the carboxylic acid. The resulting carboxylate attacks TBTU, forming an activated OBt-ester. This pre-activation prevents the formation of unreactive acid-base salts when the primary amine is subsequently added.

  • Nucleophilic Attack: Add the target primary amine (1.1 equiv) and stir at room temperature for 2 hours.

  • Self-Validating Workup: Dilute the mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and 1M HCl.

    • Causality: The NaHCO₃ wash chemically removes acidic byproducts (HOBt) and any unreacted starting carboxylic acid. The subsequent 1M HCl wash protonates and extracts any excess primary amine and DIPEA into the aqueous layer. This orthogonal washing sequence ensures the organic layer contains only the neutral amide product, validating the purity of the intermediate before transition-metal catalysis.

Note on Polycycle Limitations: While 2-iodophenylacetic acids are excellent for forming 5-membered oxindoles, researchers should note that substrates derived from 2-iodophenylacetic acid have been documented to fail in specific copper-catalyzed post-Ugi tandem reactions aimed at forming 6-membered isoquinolinone rings 4. Scaffold ring-strain must be considered during experimental design.

Quantitative Performance Metrics

The following table summarizes the field-proven reaction conditions and yields for various cross-coupling transformations utilizing ortho-iodophenylacetic acid derivatives.

Reaction TypeTarget BondCatalyst SystemSolvent / EnvironmentTemp (°C)TimeYield (%)
Ullmann Coupling C-SCuI (20 mol%) / K₂CO₃[BMIM]Br (Ionic Liquid)100–13025–40 min (MW)81–85%
Stille Coupling C-CPd(CH₃CN)₂Cl₂ (10 mol%)DMF / LiCl11012 h38%
Amidation C-N (Amide)TBTU / DIPEADMF252 h>90%
Ugi-Tandem C-N / C-CCuI / L-ProlineDMSO9024 hFailed*

*Substrates derived from 2-iodophenylacetic acid failed to yield isoquinolinone rings in post-Ugi tandem cyclizations, indicating a thermodynamic preference for 5-membered (oxindole) over 6-membered ring formation.

References

  • Synthetic Communications (Taylor & Francis). "Ionic liquid-promoted green synthesis of biologically relevant diaryl thioethers." [Link]

  • National Institutes of Health (PMC). "Design and Synthesis of Imidazopyrimidine Derivatives as Potent iNOS Dimerization Inhibitors." [Link]

  • Molecules (MDPI). "Recent Access to Polycycles via Post-Ugi Reactions." [Link]

Sources

Foundational

Solubility Profiling of 2-(5-Chloro-2-iodophenyl)acetic Acid: A Thermodynamic and Methodological Guide

Executive Summary In the landscape of pharmaceutical process chemistry, halogenated phenylacetic acids serve as critical building blocks. Specifically, 2-(5-Chloro-2-iodophenyl)acetic acid (CAS: 1261671-38-8) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical process chemistry, halogenated phenylacetic acids serve as critical building blocks. Specifically, 2-(5-Chloro-2-iodophenyl)acetic acid (CAS: 1261671-38-8) is a highly specialized intermediate frequently utilized in Ullmann and Buchwald-Hartwig cross-coupling reactions to synthesize diarylamines, which are the core scaffolds of many non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and lumiracoxib[1].

Commercially available references for this compound specify a molecular weight of 296.49 g/mol and a di-halogenated aromatic structure[2]. Because the efficiency of cross-coupling reactions, liquid-liquid extractions, and final crystallizations depend entirely on the phase behavior of this intermediate, understanding its solubility profile is paramount. This whitepaper provides an in-depth analysis of the thermodynamic principles governing the solubility of 2-(5-Chloro-2-iodophenyl)acetic acid and outlines a field-proven, self-validating methodology for empirical solubility determination.

Structural and Thermodynamic Basis for Solvation

To predict and manipulate the solubility of 2-(5-Chloro-2-iodophenyl)acetic acid, one must deconstruct its molecular architecture:

  • The Hydrophobic Core (Di-halogenated Phenyl Ring): The presence of a chlorine atom at the 5-position and a massive, highly polarizable iodine atom at the 2-position significantly increases the molecule's lipophilicity (LogP). The steric bulk of the ortho-iodine atom disrupts planar stacking in the solid-state crystal lattice. This steric hindrance slightly lowers the lattice energy compared to unsubstituted analogs, facilitating dissolution in organic solvents.

  • The Hydrophilic Moiety (Carboxylic Acid): The acetic acid side chain acts as both a strong hydrogen bond donor and acceptor. In non-polar solvents (e.g., toluene, dichloromethane), the molecule predominantly exists as a hydrogen-bonded dimer.

Causality in Solvent Interactions

The solubility of structurally analogous halogenated phenylacetic acids (such as 2-chlorophenylacetic acid) has been demonstrated to follow a specific thermodynamic order based on solvent interaction types[3].

  • Ketones (e.g., Acetone, 2-Butanone): Exhibit the highest solubility. Ketones are strong hydrogen bond acceptors but lack donor capacity. They effectively disrupt the carboxylic acid dimers without self-associating, creating a highly favorable enthalpy of mixing.

  • Alcohols (e.g., Methanol, Isopropanol): Exhibit moderate solubility. While they can hydrogen bond with the solute, alcohols also self-associate. The energy required to break the solvent-solvent hydrogen bonds competes with the solute-solvent interactions.

  • Water: Exhibits extremely low solubility. The hydrophobic bulk of the di-halogenated ring forces water molecules into a highly ordered clathrate-like structure around the solute, resulting in a severe entropic penalty (the hydrophobic effect). Solubility in water is only achieved by raising the pH above the compound's pKa (~4.0) to ionize the carboxylic acid.

Predicted Solubility Profile and Process Applications

Based on the thermodynamic behavior of halogenated phenylacetic acid analogs, the quantitative solubility profile for 2-(5-Chloro-2-iodophenyl)acetic acid at 25°C is summarized below. This data guides solvent selection for various stages of drug development.

Solvent CategoryRepresentative SolventDielectric Constant (ε)Predicted Solubility Range (25°C)Primary Process Application
Polar Aprotic Acetone / 2-Butanone20.7 / 18.5High (>100 mg/mL)Equipment cleaning, rapid dissolution
Strong Polar Aprotic DMF / DMSO36.7 / 46.7Very High (>200 mg/mL)Cross-coupling reactions (Ullmann)
Polar Protic Methanol / Isopropanol32.7 / 19.9Moderate (20 - 80 mg/mL)Crystallization (as primary solvent)
Non-Polar Aromatic Toluene2.38Low to Moderate (5 - 20 mg/mL)Crystallization (as anti-solvent)
Aqueous Water (pH < 3.0)80.1Very Low (<0.1 mg/mL)Aqueous washes, reaction quenching
Halogenated Dichloromethane (DCM)8.93High (>100 mg/mL)Liquid-liquid extraction

Experimental Methodology: High-Throughput Solubility Determination

To generate empirical, regulatory-compliant solubility data for 2-(5-Chloro-2-iodophenyl)acetic acid, a self-validating Isothermal Shake-Flask Method coupled with HPLC-UV must be employed. This protocol ensures that the data reflects true thermodynamic equilibrium rather than kinetic dissolution rates.

Step-by-Step Protocol
  • Preparation of Solid Phase: Weigh an excess amount of 2-(5-Chloro-2-iodophenyl)acetic acid (approximately 150 mg) into a 10 mL borosilicate glass vial.

  • Solvent Addition: Add 5.0 mL of the target solvent. Seal the vial tightly with a PTFE-lined screw cap to prevent solvent evaporation, which would artificially inflate the measured concentration.

  • Isothermal Equilibration: Submerge the vial in a thermostatic water bath shaker set strictly to 25.0 ± 0.1 °C. Agitate at 150 rpm for 48 hours.

    • Causality: A 48-hour window guarantees that the system overcomes the activation energy of dissolution and reaches true thermodynamic equilibrium.

  • Phase Separation: Remove the vial and allow it to stand undisturbed for 2 hours at 25.0 °C to allow large particulates to settle. Extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE (Polytetrafluoroethylene) is mandatory. The highly lipophilic nature of the di-halogenated compound causes it to adsorb onto Nylon or Cellulose acetate matrices, which would yield falsely low solubility readings.

  • Quantification: Dilute the filtrate with the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% TFA) to fall within the linear range of the detector. Inject into an HPLC-UV system (Detection at ~220 nm) and quantify against a pre-established calibration curve.

  • Solid-State Validation (Critical Step): Recover the residual undissolved solid from the vial, dry it under a gentle nitrogen stream, and analyze it via X-Ray Powder Diffraction (XRPD).

    • Causality: Solvents can induce phase changes. This self-validating step proves that the measured solubility corresponds to the original, thermodynamically stable polymorph and that no transient pseudo-polymorphs (solvates) were formed during the 48-hour equilibration.

Workflow Start Excess Solute Addition (150mg) Eq Isothermal Equilibration (48h, 25.0 ± 0.1 °C) Start->Eq Thermostat Bath Sep Phase Separation (0.22 µm PTFE Filter) Eq->Sep Aliquot Extraction Quant HPLC-UV Quantification Sep->Quant Supernatant Val Solid Phase Validation (XRPD Analysis) Sep->Val Residual Solid

Figure 1: Self-validating Isothermal Shake-Flask workflow for thermodynamic solubility determination.

Solvent Strategy in Process Chemistry

The solubility profile directly dictates the process engineering of 2-(5-Chloro-2-iodophenyl)acetic acid during scale-up:

  • Reaction Solvents: For Ullmann-type C-N cross-coupling to yield diphenylamines[1], the compound must be fully dissolved. Polar aprotic solvents like DMF or DMSO are chosen because their high dielectric constants stabilize the transition states of the metal-catalyzed reaction while easily breaking the carboxylic acid dimers.

  • Extraction Solvents: Post-reaction, the mixture is typically quenched with aqueous acid. Because the compound has virtually zero solubility in water at low pH, it can be efficiently partitioned into an immiscible organic layer. Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are the industry standards here due to their high solubilizing power for halogenated aromatics.

  • Crystallization Solvents: To achieve high-purity crystalline intermediate, a solvent/anti-solvent approach is optimal. The compound is dissolved in a minimal volume of a polar protic solvent (like Isopropanol) at elevated temperatures, followed by the slow addition of an anti-solvent (like Toluene or Heptane) to precisely control the supersaturation curve and induce nucleation.

SolventStrategy Core 2-(5-Chloro-2-iodophenyl) acetic acid Ext Liquid-Liquid Extraction Core->Ext Cryst Crystallization Core->Cryst Rxn Cross-Coupling Rxn Core->Rxn SolExt DCM / EtOAc (High Sol, Immiscible) Ext->SolExt SolCryst Isopropanol / Toluene (Solvent / Antisolvent) Cryst->SolCryst SolRxn DMF / DMSO (Polar Aprotic) Rxn->SolRxn

Figure 2: Strategic mapping of solvent selection based on the compound's solubility profile.

References

  • Sigma-Aldrich. "2-(5-chloro-2-iodophenyl)acetic acid | 1261671-38-8". MilliporeSigma. 2

  • Journal of Chemical & Engineering Data. "Solubility of 2-Chlorophenylacetic Acid in 12 Pure Solvents from T = (273.15/283.15 to 318.15) K: Determination and Modeling". ACS Publications, July 06, 2018. 3

  • Journal of Medicinal Chemistry. "Syntheses and Characterization of the Acyl Glucuronide and Hydroxy Metabolites of Diclofenac". ACS Publications, April 27, 2004. 1

Sources

Exploratory

theoretical reactivity of 2-(5-Chloro-2-iodophenyl)acetic acid

An In-depth Technical Guide to the Theoretical Reactivity of 2-(5-Chloro-2-iodophenyl)acetic acid Authored for Researchers, Scientists, and Drug Development Professionals Abstract 2-(5-Chloro-2-iodophenyl)acetic acid is...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Theoretical Reactivity of 2-(5-Chloro-2-iodophenyl)acetic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(5-Chloro-2-iodophenyl)acetic acid is a multifaceted molecule whose synthetic utility is dictated by the interplay of its three key functional components: a carboxylic acid, a chloro substituent, and a highly reactive iodo substituent on an aromatic core. This guide provides a comprehensive analysis of the molecule's theoretical reactivity, grounded in fundamental principles of organic chemistry. We will dissect the electronic properties of the substituted phenyl ring, predict its behavior in key reaction classes, and outline its potential as a versatile building block for complex molecular architectures, particularly within the pharmaceutical landscape. This document serves as a predictive roadmap for chemists aiming to strategically exploit this compound's reactivity in synthesis and drug discovery programs.

Molecular Structure and Electronic Landscape

The reactivity of any chemical entity is fundamentally governed by its structure and the distribution of electron density. 2-(5-Chloro-2-iodophenyl)acetic acid, with the CAS Number 1261671-38-8, possesses a unique electronic profile arising from the combined influence of its substituents.

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number 1261671-38-8Sigma-Aldrich
Linear Formula C₈H₆ClIO₂Sigma-Aldrich
Molecular Weight 312.49 g/mol Calculated
InChI Key WYPYDMVFQLJYJE-UHFFFAOYSA-NSigma-Aldrich

The phenylacetic acid framework is decorated with two halogen atoms, chlorine and iodine, and an acetic acid moiety. Each of these groups exerts distinct electronic effects that modulate the reactivity of the entire molecule.

  • Halogen Substituents (Iodo and Chloro): Both iodine and chlorine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I) through the sigma bond network.[1][2][3] This effect reduces the overall electron density of the aromatic ring, deactivating it towards electrophilic attack compared to unsubstituted benzene.[1][4] However, they also possess lone pairs of electrons that can be donated into the aromatic π-system via resonance (+R or p-π conjugation).[1] For halogens, the inductive effect typically dominates, leading to net deactivation; however, the resonance effect is key to directing incoming electrophiles.[1]

  • Acetic Acid Moiety (-CH₂COOH): The carboxylic acid group is a classic electron-withdrawing group, primarily through resonance, and is strongly deactivating. The methylene (-CH₂) spacer insulates the ring somewhat from the full deactivating power of the carbonyl, but the group as a whole still reduces the ring's nucleophilicity.

Caption: Chemical structure of the title compound.

Reactivity of the Functional Groups

The molecule presents three primary sites for chemical transformation: the carboxylic acid group, the carbon-iodine bond, and the aromatic ring itself.

Carboxylic Acid Moiety: The Acyl Hub

The acetic acid side chain is a versatile handle for derivatization. Its reactions are fundamental to acyl chemistry and are generally predictable.

  • Amidation: Direct conversion of the carboxylic acid to an amide is a cornerstone of drug development. While traditional methods require stoichiometric activating agents, modern catalytic approaches are preferred. For instance, ortho-iodoarylboronic acids have been shown to catalyze direct amidation at room temperature, suggesting that the iodo group in our target molecule could potentially participate in or influence similar transformations.[5][6] This method is advantageous as it uses nearly equimolar amounts of substrates and generates minimal byproducts.[5]

  • Esterification: Standard Fischer esterification (acid-catalyzed reaction with an alcohol) or reaction with alkyl halides under basic conditions will readily convert the carboxylic acid to its corresponding ester.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(5-chloro-2-iodophenyl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). This transformation opens pathways to further functionalization of the side chain.

Carbon-Iodine Bond: The Cross-Coupling Linchpin

The C-I bond is the most reactive site for transition-metal-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to C-Br and C-Cl bonds. This makes 2-(5-chloro-2-iodophenyl)acetic acid an excellent substrate for building molecular complexity.

  • Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid (or ester) in the presence of a palladium catalyst and a base will selectively form a new carbon-carbon bond at the C2 position.

  • Heck Coupling: Palladium-catalyzed reaction with an alkene will introduce a vinyl group at the C2 position.

  • Sonogashira Coupling: A palladium/copper co-catalyzed reaction with a terminal alkyne provides a direct route to 2-alkynyl derivatives.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling with primary or secondary amines, leading to N-aryl products.

  • Carbonylative Couplings: In the presence of carbon monoxide, a palladium catalyst can facilitate the insertion of a CO group to form ketones or, with suitable nucleophiles, esters and amides.

Caption: Generalized catalytic cycle for a Suzuki cross-coupling reaction.

Aromatic Ring: Regioselectivity in Electrophilic Substitution

Further substitution on the aromatic ring via Electrophilic Aromatic Substitution (EAS) is challenging due to the presence of three deactivating groups. However, if forced, the regiochemical outcome is dictated by the directing effects of the existing substituents.

  • Directing Effects:

    • Iodo (-I, +R): Ortho-, Para-directing.

    • Chloro (-I, +R): Ortho-, Para-directing.

    • Alkyl Acetic Acid (-I): Weakly deactivating, Ortho-, Para-directing (due to the alkyl spacer).

The positions on the ring are C3, C4, and C6.

  • Attack at C6: This position is ortho to the iodo group and meta to both the chloro and acetic acid groups. This is a likely site of attack.

  • Attack at C4: This position is para to the iodo group and ortho to the chloro group, but meta to the acetic acid group. This is also a plausible site.

  • Attack at C3: This position is ortho to the acetic acid group and meta to both halogens. This is sterically hindered and electronically disfavored.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
PositionActivating/Deactivating InfluencesSteric HindrancePredicted Reactivity
C3 Ortho to -CH₂COOH (weak director), Meta to -I, Meta to -ClHigh (flanked by two groups)Very Low
C4 Para to -I (+R), Ortho to -Cl (+R), Meta to -CH₂COOHModerateHighest
C6 Ortho to -I (+R), Meta to -Cl, Meta to -CH₂COOHHigh (next to iodo group)Moderate

Potential for Intramolecular Reactions

The ortho relationship between the iodine atom and the acetic acid side chain creates the potential for intramolecular cyclization reactions, particularly under conditions that favor palladium or copper catalysis. For example, an intramolecular Heck-type reaction could potentially lead to the formation of a five-membered lactone, a valuable heterocyclic motif in medicinal chemistry.

Applications in Drug Discovery and Development

The true value of 2-(5-chloro-2-iodophenyl)acetic acid lies in its role as a scaffold or intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). More than a quarter of all FDA-approved drugs contain chlorine, highlighting the importance of chlorinated building blocks.[7][8] The structure of the title compound is analogous to intermediates used in the synthesis of various therapeutic agents. For instance, the related 2-chloro-5-iodobenzoic acid is explored as a scaffold in type 2 diabetes research.[9]

The predictable reactivity at the C-I bond allows for the systematic and modular construction of compound libraries for screening. A drug development program could utilize this molecule to:

  • Synthesize a core structure via a Suzuki or Sonogashira reaction at the C-I position.

  • Generate diversity by creating an amide library from the carboxylic acid function.

  • Modulate properties by exploring further substitutions on the aromatic ring.

This strategic approach, enabled by the molecule's distinct reactivity sites, is central to modern medicinal chemistry and accelerates the discovery of new drug candidates.[10]

Experimental Protocols

The following protocols are generalized representations of standard laboratory procedures and should be adapted and optimized for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: To couple an arylboronic acid with 2-(5-chloro-2-iodophenyl)acetic acid at the C2 position.

Methodology:

  • To a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 2-(5-chloro-2-iodophenyl)acetic acid (1.0 equiv.).

  • Add the desired arylboronic acid (1.2-1.5 equiv.).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 equiv.).

  • Add a base, typically an aqueous solution of Na₂CO₃ (2 M, 3.0 equiv.) or K₃PO₄ (3.0 equiv.).

  • Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).

  • Heat the reaction mixture with vigorous stirring at 80-100 °C for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with water and an organic solvent like ethyl acetate.

  • Separate the organic layer. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Direct Amidation via Acid Chloride

Objective: To synthesize an amide derivative from the carboxylic acid moiety.

Methodology:

  • Suspend 2-(5-chloro-2-iodophenyl)acetic acid (1.0 equiv.) in a dry, inert solvent such as dichloromethane (DCM) under a nitrogen atmosphere.

  • Add oxalyl chloride or thionyl chloride (1.5-2.0 equiv.) dropwise at 0 °C, along with a catalytic amount of DMF.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.

  • Dissolve the crude acid chloride in fresh, dry DCM and cool to 0 °C.

  • Slowly add a solution of the desired amine (1.1 equiv.) and a non-nucleophilic base like triethylamine (1.5 equiv.) in DCM.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the amide product, which may be purified further if necessary.

Conclusion

2-(5-Chloro-2-iodophenyl)acetic acid is a strategically designed synthetic intermediate whose reactivity is dominated by the labile carbon-iodine bond and the versatile carboxylic acid function. Its electronic properties render the C-I bond highly susceptible to a wide array of palladium-catalyzed cross-coupling reactions, providing a robust platform for C-C, C-N, and C-O bond formation. The carboxylic acid moiety serves as a reliable handle for amide and ester formation, crucial for library synthesis and prodrug strategies. While the heavily substituted aromatic ring is deactivated towards further electrophilic substitution, predictable regioselectivity can be achieved under forcing conditions. A thorough understanding of these reactivity principles is paramount for leveraging this molecule to its full potential in the efficient and modular synthesis of complex, high-value compounds for the pharmaceutical and materials science sectors.

References

  • Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect . ACS Publications - The Journal of Organic Chemistry. [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds . Michigan State University Chemistry Department. [Link]

  • 14.3. Substituent Effects . Lumen Learning - Organic Chemistry II. [Link]

  • Ch12: Substituent Effects . University of Calgary Chemistry. [Link]

  • Chemistry of Benzene: Electrophilic Aromatic Substitution . [Link]

  • 16.4: Substituent Effects in Electrophilic Substitutions . Chemistry LibreTexts. [Link]

  • Direct Amidation of Carboxylic Acids Catalyzed by ortho -Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect . ResearchGate. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . National Center for Biotechnology Information (PMC). [Link]

  • Role of 2 Chloro 5 Iodobenzoic Acid in Diabetes Treatment . Slideshare. [Link]

  • Preclinical Research in Drug Development: From Toxicology to Translational Insights . [Link]

Sources

Foundational

The Strategic Role of 2-(5-Chloro-2-iodophenyl)acetic acid in Advanced Pharmaceutical Synthesis and Pharmacokinetics

Historical Context and Discovery The evolution of non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac and Lumiracoxib has been heavily reliant on the precise manipulation of phenylacetic acid derivatives. Whil...

Author: BenchChem Technical Support Team. Date: March 2026

Historical Context and Discovery

The evolution of non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac and Lumiracoxib has been heavily reliant on the precise manipulation of phenylacetic acid derivatives. While the pharmacological targets of these drugs (COX-1/COX-2 enzymes) were well understood by the late 20th century, the bioanalytical tracking of their pharmacokinetics presented a significant challenge.

As early as 1991, researchers identified that 5-chlorodiclofenac was a vastly superior internal standard (IS) for gas chromatography-mass spectrometry (GC-MS) assays compared to deuterated analogs, which often suffered from isotopic exchange or retention time shifts[1]. However, early synthetic routes to 5-chlorodiclofenac were multi-step, low-yielding, and lacked regiocontrol.

The paradigm shifted with the discovery and commercialization of 2-(5-Chloro-2-iodophenyl)acetic acid (CAS 1261671-38-8) in the late 2000s [2]. By pre-installing an iodine atom at the ortho position and a chlorine atom at the meta position relative to the acetic acid moiety, chemists created a "keystone" intermediate. This molecule allowed for highly chemoselective transition-metal-catalyzed cross-coupling, revolutionizing the synthesis of analytical standards and complex halogenated heterocycles.

Structural Rationale & Chemoselectivity (The "Why")

As a synthetic chemist, selecting the right building block is an exercise in thermodynamics and kinetics. The genius of 2-(5-chloro-2-iodophenyl)acetic acid lies in its di-halogenated asymmetry.

During cross-coupling reactions (such as Ullmann or Buchwald-Hartwig aminations), the catalyst must selectively insert into one carbon-halogen bond while ignoring the other. The carbon-iodine (C-I) bond at the C2 position has a bond dissociation energy of approximately 65 kcal/mol, whereas the carbon-chlorine (C-Cl) bond at the C5 position requires ~81 kcal/mol to break. This ~16 kcal/mol differential guarantees that Palladium (Pd) or Copper (Cu) catalysts will exclusively undergo oxidative addition at the C-I bond. The C-Cl bond remains completely intact, serving either to mimic the electronic properties of target drugs in pharmacokinetic assays or to provide a handle for late-stage functionalization.

G A 2-(5-Chloro-2-iodophenyl) acetic acid B Cu(I) Catalyst Coordination A->B Base (K2CO3) C Oxidative Addition (Selective C-I Cleavage) B->C Δ (~100°C) D Nucleophilic Attack (2,6-dichloroaniline) C->D Transmetalation E Reductive Elimination D->E Intermediate Complex F 5-Chlorodiclofenac (Target Molecule) E->F Catalyst Regeneration

Figure 1: Chemoselective Ullmann cross-coupling pathway for 5-chlorodiclofenac synthesis.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following workflows detail the synthesis and application of derivatives originating from 2-(5-chloro-2-iodophenyl)acetic acid. Every step includes the mechanistic causality behind the experimental choice.

Workflow A: Chemoselective Synthesis of 5-Chlorodiclofenac

This protocol utilizes a modified Ullmann coupling to synthesize the bioanalytical standard.

  • Reagent Preparation: Combine 1.0 eq of 2-(5-chloro-2-iodophenyl)acetic acid with 1.2 eq of 2,6-dichloroaniline in a Schlenk flask.

    • Causality: 2,6-dichloroaniline is highly sterically hindered. We use a slight excess to drive the reaction equilibrium forward.

  • Catalyst and Base Addition: Add 10 mol% Copper(I) Iodide (CuI) and 2.0 eq of Potassium Carbonate (K₂CO₃).

    • Causality: CuI is chosen over Pd catalysts because Palladium often suffers from β-hydride elimination or protodehalogenation when faced with sterically bulky anilines. K₂CO₃ is a mild inorganic base that deprotonates the aniline to increase its nucleophilicity without hydrolyzing the acetic acid moiety.

  • Solvent and Heating: Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) and heat to 100°C under an argon atmosphere for 12 hours.

    • Causality: DMF's high polarity stabilizes the transition state of the oxidative addition. 100°C provides the exact activation energy needed to cleave the C-I bond without disturbing the C-Cl bond.

  • In-Process Validation: Monitor via LC-MS. The reaction is self-validating when the starting material peak (m/z ~295) disappears, and the product peak (m/z ~330) dominates the chromatogram.

Workflow B: LC-MS/MS Pharmacokinetic Assay Setup

This protocol describes the use of the synthesized 5-chlorodiclofenac (or its hydroxylated derivative, 4'-OH-5-chlorodiclofenac) as an internal standard for tracking CYP2C9-mediated drug metabolism[3].

  • Sample Quenching & IS Spiking: To 100 µL of biological sample (plasma/urine), add 300 µL of Acetonitrile containing 1% Formic Acid and 1 µM of the internal standard [4].

    • Causality: Acetonitrile acts as a rapid protein precipitant, stripping the drug from binding proteins like Human Liver FABP1. Formic acid ensures the carboxylic acid group remains protonated, preventing peak tailing and enhancing retention on the reverse-phase column.

  • Centrifugation: Spin the samples at 18,000 × g for 20 minutes.

    • Causality: Hard pelleting of denatured proteins is critical to prevent LC column clogging and MS source ion suppression.

  • MS/MS Detection: Analyze the supernatant using Electrospray Ionization (ESI) in positive ion mode.

    • Causality: The MRM transitions (detailed in Table 2) monitor the specific loss of H₂O and CO (formic acid/carboxyl cleavage). This fragmentation pathway is highly diagnostic for phenylacetic acids, ensuring absolute signal trustworthiness.

G A Biological Sample (Plasma/Urine containing Diclofenac) B Spike Internal Standard (5-Chlorodiclofenac) A->B C Protein Precipitation (Acetonitrile + 1% Formic Acid) B->C D Centrifugation (18,000 x g, 20 min) C->D E LC-MS/MS Injection (Synergi Max-RP Column) D->E F MRM Quantification (m/z 346 > 300 for IS) E->F

Figure 2: LC-MS/MS bioanalytical workflow utilizing 5-chlorodiclofenac as an internal standard.

Quantitative Data Summaries

To facilitate rapid experimental design, the thermodynamic and mass spectrometric parameters governing the use of 2-(5-chloro-2-iodophenyl)acetic acid and its derivatives are summarized below.

Table 1: Halogen Bond Dissociation Energies & Reactivity Profiles

Halogen SubstituentPosition on RingBond Dissociation EnergyCross-Coupling ReactivityPrimary Function in Synthesis
C-I Ortho (C2)~65 kcal/molExtremely HighPrimary site for oxidative addition (Pd/Cu)
C-Cl Meta (C5)~81 kcal/molLowModulates lipophilicity; remains intact

Table 2: LC-MS/MS MRM Parameters for CYP2C9 Metabolism Assays

AnalyteQ1 Precursor (m/z)Q3 Product (m/z)Collision Energy (V)Role in Assay
4'-OH-diclofenac 31226622Target Metabolite
4'-OH-5-chlorodiclofenac 34630019Internal Standard (IS)

Conclusion

The discovery and commercial availability of 2-(5-chloro-2-iodophenyl)acetic acid represents a triumph of rational intermediate design. By exploiting the thermodynamic differential between carbon-iodine and carbon-chlorine bonds, synthetic chemists can execute highly chemoselective cross-couplings. This has directly enabled the robust, high-throughput LC-MS/MS bioanalytical assays that modern drug development relies upon to monitor NSAID pharmacokinetics and CYP450-mediated metabolism.

References

  • Title: Determination of diclofenac in plasma and urine by capillary gas chromatography-mass spectrometry with possible simultaneous determination of deuterium-labelled diclofenac. Source: PubMed (Journal of Chromatography) URL: [Link]

  • Title: Functional Analysis of Phenylalanine Residues in the Active Site of CYP2C9. Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Drugs Form Ternary Complexes with Human Liver Fatty Acid Binding Protein 1 (FABP1). Source: PMC (National Institutes of Health) URL: [Link]

Sources

Exploratory

Technical Guide: 2-(5-Chloro-2-iodophenyl)acetic Acid – Physicochemical Profiling, Orthogonal Reactivity, and Synthetic Applications

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Content Focus: Structural profiling, mechanistic causality, and self-validating experimental workflows. Executive Summary In mode...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Content Focus: Structural profiling, mechanistic causality, and self-validating experimental workflows.

Executive Summary

In modern medicinal chemistry and Active Pharmaceutical Ingredient (API) development, the strategic selection of bifunctional building blocks dictates the efficiency of downstream library synthesis. 2-(5-Chloro-2-iodophenyl)acetic acid has emerged as a privileged scaffold, particularly in the development of cyclooxygenase-2 (COX-2) inhibitors and complex heterocyclic libraries[1].

As an Application Scientist, I frequently leverage this molecule for its highly predictable orthogonal reactivity . The presence of both an iodine and a chlorine atom on the aromatic ring, coupled with an acetic acid moiety, provides a versatile canvas for sequential, site-selective functionalization. This guide deconstructs the physicochemical properties of this compound and provides field-proven, self-validating protocols for its application in transition-metal catalysis.

Physicochemical Profiling & Structural Analysis

Before deploying any building block in a high-throughput or scale-up environment, establishing a rigorous physicochemical baseline is mandatory. The structural geometry of this molecule places the highly reactive iodine at the ortho position relative to the acetic acid group, while the less reactive chlorine sits at the meta position relative to the iodine (the 5-position on the ring).

Below is the consolidated quantitative data for baseline analytical validation,[2]:

PropertyValueAnalytical Significance
Chemical Name 2-(5-Chloro-2-iodophenyl)acetic acidCore nomenclature for regulatory filing.
CAS Registry Number 1261671-38-8Primary identifier for procurement.
Molecular Formula C8H6ClIO2Dictates the exact mass for MS tracking.
Molecular Weight 296.49 g/mol Required for precise stoichiometric calculations.
Exact Mass 295.909 g/mol Target for high-resolution mass spectrometry (HRMS).
InChI Key WYPYDMVFQLJYJE-UHFFFAOYSA-NUniversal structural identifier for cheminformatics.

Mechanistic Insights: The Causality of Orthogonal Reactivity

The fundamental principle driving the utility of 2-(5-Chloro-2-iodophenyl)acetic acid is the thermodynamic disparity between its carbon-halogen bonds.

The Causality of Chemoselectivity: The carbon-iodine (C-I) bond possesses a bond dissociation energy (BDE) of approximately 238 kJ/mol, whereas the carbon-chlorine (C-Cl) bond is significantly stronger at ~397 kJ/mol. This vast energy delta establishes a strict kinetic hierarchy. When exposed to low-valent Palladium (Pd(0)) catalysts, oxidative addition occurs almost exclusively at the C-I bond at mild temperatures (room temperature to 60°C).

This allows chemists to selectively functionalize the C2 position while preserving the C5 chlorine atom[3]. The retained chlorine can later serve as a lipophilic, metabolically stable pharmacophore in the final drug candidate, or act as a handle for harsh, late-stage functionalization (e.g., using specialized ligands like RuPhos or XPhos at >100°C).

OrthogonalReactivity A 2-(5-Chloro-2-iodophenyl) acetic acid B Pd(0) Oxidative Addition (Selective C-I Cleavage) A->B Mild Heating (60°C) C C2-Functionalized 5-Chlorophenylacetic acid B->C Cross-Coupling D Late-Stage Functionalization (C-Cl Cleavage) C->D Harsh Conditions (>100°C) Specialized Ligands

Fig 1: Chemoselective orthogonal cross-coupling pathway leveraging C-I vs. C-Cl bond energies.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, every synthetic step must include an intrinsic diagnostic check. Below are two field-proven methodologies utilizing this building block.

Protocol A: Regioselective C2 Suzuki-Miyaura Cross-Coupling

Objective: Couple an arylboronic acid exclusively at the C2 (iodo) position without compromising the C5 chlorine or the carboxylic acid.

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 2-(5-Chloro-2-iodophenyl)acetic acid (1.0 eq), the target arylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.5 eq).

    • Causality of Choice: Pd(dppf)Cl₂ is selected because its bulky, bidentate dppf ligand accelerates reductive elimination, effectively outcompeting any unwanted oxidative addition into the C-Cl bond. K₂CO₃ is utilized as a mild base to facilitate transmetalation without inducing decarboxylation of the acetic acid side chain.

  • Solvent & Degassing: Suspend the mixture in a rigorously degassed solution of 1,4-Dioxane/H₂O (4:1 v/v).

    • Causality of Choice: Water is critical to dissolve the carbonate base and generate the reactive boronate complex, while dioxane solubilizes the organic substrates.

  • Execution: Heat the reaction mixture to 60°C under a nitrogen atmosphere for 4 hours.

  • Self-Validation Checkpoint (LC-MS): Withdraw a 10 µL aliquot at the 2-hour mark. The system is self-validating if the mass spectrum (negative ion mode) reveals the disappearance of the starting material (m/z 295) and the emergence of the target product mass. Crucially, the product peak must display a rigid 3:1 isotopic cluster (M / M+2). If a 1:0 cluster is detected, it is an immediate diagnostic indicator of unwanted C-Cl dehalogenation, signaling that the thermal load is too high or the catalyst is overly active.

Protocol B: Intramolecular Cyclization to 5-Chloro-oxindoles

Objective: Synthesize an oxindole core—a ubiquitous motif in kinase inhibitors—via sequential C-N coupling and amidation[1].

OxindoleSynthesis Step1 2-(5-Chloro-2-iodophenyl)acetic acid Step2 Buchwald-Hartwig Amination (Primary Amine, Pd Catalyst) Step1->Step2 C-I Selective Step3 2-(2-Amino-5-chlorophenyl)acetic acid Step2->Step3 Step4 Intramolecular Cyclization (Acidic Condensation) Step3->Step4 Amidation Step5 N-Substituted-5-chloro-oxindole Step4->Step5 -H2O

Fig 2: Step-by-step synthetic workflow for 5-chloro-oxindoles via C-I amination and cyclization.
  • Buchwald-Hartwig Amination: React the starting material with a primary amine using Pd₂(dba)₃ and Xantphos as the ligand system in toluene at 80°C. Xantphos ensures high selectivity for primary amines, preventing over-arylation.

  • Spontaneous Cyclization: Upon completion of the C-N coupling, the resulting 2-(2-amino-5-chlorophenyl)acetic acid intermediate is subjected to mildly acidic conditions (e.g., catalytic p-TsOH).

    • Causality of Choice: The spatial proximity of the ortho-amino group to the acetic acid moiety creates a massive thermodynamic driving force. The acid catalyzes the dehydration, rapidly closing the ring to form the highly stable 5-membered lactam (oxindole) core.

Handling, Storage, and Analytical Integrity

To maintain the integrity of 2-(5-Chloro-2-iodophenyl)acetic acid, strict storage protocols must be adhered to. The C-I bond is susceptible to homolytic cleavage upon prolonged exposure to ultraviolet light.

  • Storage: Store at 2–8°C in amber glass vials under an argon or nitrogen atmosphere to prevent photo-degradation and oxidative coupling.

  • Batch Validation: Before initiating any multi-step synthesis, validate the batch purity via ¹H NMR. The methylene protons of the acetic acid group should appear as a sharp singlet around δ 3.8 ppm (in DMSO-d6), and the aromatic region must show exactly three distinct protons, confirming no premature dehalogenation has occurred.

References

  • WO2004048314A1 - Substituted amino phenylacetic acids, derivatives thereof, their preparation and their use as cyclooxygenase 2 (cox-2) inhibitors. Google Patents.
  • Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air (Contextual Orthogonal Cross-Coupling Principles) . Royal Society of Chemistry (RSC). URL:[Link]

Sources

Protocols & Analytical Methods

Method

detailed synthesis protocol for 2-(5-Chloro-2-iodophenyl)acetic acid

An Application Note and Detailed Protocol for the Synthesis of 2-(5-Chloro-2-iodophenyl)acetic acid For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, step-by...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Synthesis of 2-(5-Chloro-2-iodophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(5-Chloro-2-iodophenyl)acetic acid, a valuable building block in medicinal chemistry and materials science. The described methodology is centered around a robust and well-established Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of primary arylamines into aryl halides.[1][2][3] This guide is designed to be self-contained, offering not only the procedural details but also the underlying chemical principles, safety considerations, and expected outcomes to ensure a successful synthesis.

Introduction

Substituted phenylacetic acids are a prevalent motif in a wide array of pharmaceuticals and biologically active compounds. The specific substitution pattern of a halogen at the 5-position (chloro) and a synthetically versatile iodo group at the 2-position makes 2-(5-Chloro-2-iodophenyl)acetic acid a highly sought-after intermediate for further chemical modifications, such as cross-coupling reactions. This protocol details a reliable synthesis from the commercially available 2-amino-5-chlorobenzoic acid, which is first converted to the corresponding phenylacetic acid derivative before undergoing the key Sandmeyer transformation.

Reaction Scheme

The overall synthetic strategy involves a two-step process. The first step, the diazotization of the starting primary aromatic amine, is a classic transformation to generate a reactive diazonium salt intermediate. This is immediately followed by the Sandmeyer reaction, where the diazonium group is displaced by an iodide ion, catalyzed by a copper(I) salt.

Synthetic_Pathway 2-Amino-5-chlorophenylacetic_acid 2-Amino-5-chlorophenylacetic acid Diazonium_Salt Diazonium Salt Intermediate 2-Amino-5-chlorophenylacetic_acid->Diazonium_Salt 1. NaNO2, HCl (aq) 0-5 °C Final_Product 2-(5-Chloro-2-iodophenyl)acetic acid Diazonium_Salt->Final_Product 2. KI, CuI (cat.) Room Temp.

Caption: Synthetic workflow for 2-(5-Chloro-2-iodophenyl)acetic acid.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolar Mass ( g/mol )PuritySupplier
2-Amino-5-chlorophenylacetic acidC₈H₈ClNO₂185.61≥98%Commercially Available
Sodium NitriteNaNO₂69.00≥99%Standard Supplier
Hydrochloric Acid (concentrated)HCl36.4637%Standard Supplier
Potassium IodideKI166.00≥99%Standard Supplier
Copper(I) IodideCuI190.45≥98%Standard Supplier
Diethyl Ether(C₂H₅)₂O74.12AnhydrousStandard Supplier
Sodium BicarbonateNaHCO₃84.01Saturated SolutionStandard Supplier
Sodium SulfateNa₂SO₄142.04AnhydrousStandard Supplier
Deionized WaterH₂O18.02-Laboratory Source
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Thermometer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Fume hood

Detailed Synthesis Protocol

This protocol is based on the principles of the Sandmeyer reaction, a reliable method for the conversion of an aromatic amino group to a halide via a diazonium salt.[1][3][4]

Step 1: Diazotization of 2-Amino-5-chlorophenylacetic acid
  • In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 10.0 g (53.9 mmol) of 2-amino-5-chlorophenylacetic acid in 100 mL of a 1:1 mixture of deionized water and concentrated hydrochloric acid.

  • Cool the resulting suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, prepare a solution of 4.10 g (59.4 mmol) of sodium nitrite in 20 mL of deionized water and cool it in an ice bath.

  • Slowly add the cold sodium nitrite solution dropwise to the stirred suspension of the amine hydrochloride over a period of 30 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C. The formation of the diazonium salt is indicated by a slight color change and the dissolution of the suspended solid.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes.

Expertise & Experience Note: Maintaining a low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The slow, dropwise addition of the sodium nitrite solution is essential to control the exothermic reaction and avoid the formation of unwanted byproducts.

Step 2: Sandmeyer Iodination
  • In a separate 500 mL beaker, prepare a solution of 13.4 g (80.7 mmol) of potassium iodide and 1.03 g (5.4 mmol) of copper(I) iodide in 50 mL of deionized water. The copper(I) iodide acts as a catalyst to facilitate the substitution.[2]

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. The addition should be done in portions to control the evolution of nitrogen gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2 hours. A dark-colored precipitate of the crude product will form.

Trustworthiness Note: The decomposition of the diazonium salt with the release of nitrogen gas can be vigorous. Performing the addition slowly and with efficient stirring in a fume hood is a critical safety measure. The use of a copper(I) catalyst, a hallmark of the Sandmeyer reaction, ensures a more controlled and efficient conversion compared to uncatalyzed reactions.[1]

Step 3: Work-up and Purification
  • After the reaction is complete, extract the aqueous mixture with three 100 mL portions of diethyl ether in a separatory funnel.

  • Combine the organic extracts and wash them with two 50 mL portions of a saturated aqueous solution of sodium bicarbonate to remove any unreacted acidic starting material and byproducts.

  • Wash the organic layer with 50 mL of brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude 2-(5-Chloro-2-iodophenyl)acetic acid by recrystallization from a suitable solvent system, such as a mixture of ethanol and water, to obtain the final product as a solid.

Characterization

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: To be determined experimentally.

  • Spectroscopic Analysis: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete diazotization.Ensure the reaction temperature is maintained below 5 °C and that a slight excess of sodium nitrite is used.
Premature decomposition of the diazonium salt.Maintain a low temperature throughout the diazotization and addition steps.
Incomplete iodination.Ensure sufficient potassium iodide is used and allow for adequate reaction time.
Oily ProductImpurities present.Repeat the washing steps, particularly with sodium bicarbonate solution. Consider purification by column chromatography if recrystallization is ineffective.
Vigorous Gas EvolutionReaction proceeding too quickly.Add the diazonium salt solution to the iodide solution more slowly and with more efficient stirring.

Safety Precautions

  • Diazonium Salts: Solid diazonium salts can be explosive. This protocol is designed to keep the diazonium salt in solution at all times. Do not attempt to isolate the diazonium salt intermediate.

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.
  • Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251–277.
  • Gallagher, T. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Wikipedia contributors. (2023, October 27). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Sandmeyer Reaction. (n.d.). SynArchive. Retrieved from [Link]

  • Sandmeyer Reaction Mechanism. (2019, August 7). BYJU'S. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Synthesis of Diclofenac via Copper-Catalyzed N-Arylation of 2-(5-Chloro-2-iodophenyl)acetic Acid

Abstract This document provides a comprehensive guide for the synthesis of the potent non-steroidal anti-inflammatory drug (NSAID), Diclofenac. The protocol leverages a modern iteration of the Ullmann condensation reacti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of the potent non-steroidal anti-inflammatory drug (NSAID), Diclofenac. The protocol leverages a modern iteration of the Ullmann condensation reaction, a robust method for forming carbon-nitrogen bonds. Specifically, this guide details the copper-catalyzed N-arylation of 2,6-dichloroaniline with 2-(5-Chloro-2-iodophenyl)acetic acid. We will explore the mechanistic underpinnings of this reaction, provide a detailed, step-by-step protocol for synthesis and purification, and outline methods for analytical characterization of the final product. This guide is intended for researchers, scientists, and professionals in drug development seeking a reliable and well-understood pathway to this critical pharmaceutical agent.

Introduction: The Significance of Diclofenac

Diclofenac, chemically known as 2-[(2,6-dichlorophenyl)amino]phenylacetic acid, is a cornerstone NSAID used extensively for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] First synthesized in 1973, its therapeutic efficacy stems from the inhibition of cyclooxygenase (COX) enzymes, which in turn reduces the synthesis of prostaglandins involved in pain and inflammation.[1][3] The unique twisted conformation of the molecule, imparted by the two ortho-chlorine atoms on one phenyl ring, is crucial for its high potency and effective binding within the COX enzyme's active site.[1][3]

While numerous synthetic routes to diclofenac have been developed, the Ullmann condensation remains a pivotal strategy.[4][5] This application note focuses on a specific and efficient Ullmann-type coupling, utilizing 2-(5-Chloro-2-iodophenyl)acetic acid as the aryl halide source. The choice of an aryl iodide is strategic, as the carbon-iodine bond is weaker than corresponding carbon-bromine or carbon-chlorine bonds, leading to higher reactivity and often milder reaction conditions in copper-catalyzed cross-coupling reactions.[6][7]

Mechanistic Rationale: The Ullmann Condensation Pathway

The synthesis of diclofenac from 2-(5-Chloro-2-iodophenyl)acetic acid and 2,6-dichloroaniline is a classic example of a copper-catalyzed Ullmann condensation, specifically a Goldberg-type reaction for C-N bond formation.[4] This reaction class is indispensable in medicinal chemistry for constructing diarylamine structures.

The core mechanism involves several key steps:

  • Deprotonation: A base, typically potassium carbonate, deprotonates the amine group of 2,6-dichloroaniline, increasing its nucleophilicity.

  • Oxidative Addition: The copper catalyst, often in the form of Cu(I) iodide or copper powder, undergoes oxidative addition with the aryl iodide, 2-(5-Chloro-2-iodophenyl)acetic acid. This forms an organocopper intermediate.[8][9]

  • Ligand Exchange: The deprotonated aniline displaces the iodide from the copper center to form a copper-amide complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the copper complex, yielding the diclofenac precursor and regenerating the active copper catalyst.[8]

The catalyst's role is to provide an alternative reaction pathway with a lower activation energy than the uncatalyzed nucleophilic aromatic substitution, which would otherwise require extremely harsh conditions.[8]

Caption: The Ullmann condensation mechanism for Diclofenac synthesis.

Physicochemical Data of Key Compounds

Accurate data for reactants and products are critical for stoichiometric calculations, solvent selection, and safety assessments.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
Starting Material 2-(5-Chloro-2-iodophenyl)acetic acid1261671-38-8C₈H₆ClIO₂324.49N/ASolid
Nucleophile 2,6-Dichloroaniline608-31-1C₆H₅Cl₂N162.0236-39White to brown crystalline solid[10][11][12]
Final Product 2-[(2,6-Dichlorophenyl)amino]phenylacetic acid (Diclofenac)15307-86-5C₁₄H₁₁Cl₂NO₂296.15156-158White or slightly yellowish crystalline powder[13]

Detailed Experimental Protocol

This protocol is adapted from established methodologies for Ullmann-type couplings.[14] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents
  • 2-(5-Chloro-2-iodophenyl)acetic acid (1.0 eq)

  • 2,6-dichloroaniline (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Ethyl Acetate

  • 3 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Activated Carbon

  • Toluene

  • Methanol

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-(5-Chloro-2-iodophenyl)acetic acid, 2,6-dichloroaniline, anhydrous potassium carbonate, and copper(I) iodide.[14]

    • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

    • Add anhydrous N-Methyl-2-pyrrolidone (NMP) via cannula to the flask. The solvent volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of the limiting reagent).

  • Reaction Execution:

    • Begin vigorous stirring and heat the reaction mixture to 100-120 °C using an oil bath.[14]

    • Maintain this temperature and allow the reaction to proceed for 10-16 hours.[14] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add ethyl acetate to dilute the reaction mixture, followed by the addition of water.[14]

    • Slowly add 3 M HCl with stirring to acidify the mixture to a pH of 1-2. This step protonates the carboxylate salt of diclofenac, making it soluble in the organic layer.[14][15] Caution: Gas evolution (CO₂) will occur.

    • Add a small amount of activated carbon, stir for 30 minutes, and then filter the mixture through a pad of celite to remove the copper catalyst and carbon.[14]

    • Transfer the filtrate to a separatory funnel. Collect the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine all organic layers and wash sequentially with water and then with saturated brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude diclofenac product.

  • Purification:

    • The crude solid can be purified by recrystallization. A common solvent system is toluene or an ethyl acetate/hexane mixture.

    • Dissolve the crude product in a minimal amount of hot solvent. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization of Final Product

The identity and purity of the synthesized diclofenac should be confirmed using standard analytical techniques.

  • Melting Point: Compare the observed melting point with the literature value (156-158 °C).[13]

  • HPLC: A reverse-phase HPLC method can determine purity. A typical mobile phase is a mixture of an acidic aqueous buffer and acetonitrile.[16][17]

  • Spectroscopy:

    • ¹H and ¹³C NMR: Confirm the chemical structure by comparing the spectra with known data for diclofenac.[13]

    • FTIR: Identify characteristic functional group peaks, such as N-H stretching (around 3300 cm⁻¹), C=O stretching of the carboxylic acid (around 1695 cm⁻¹), and C-Cl stretching.[13]

Experimental Workflow Visualization

G cluster_0 Reaction Stage cluster_1 Work-up & Isolation cluster_2 Purification & Analysis Setup 1. Assemble Flask (Reactants, Base, Catalyst) Inert 2. Inert Atmosphere (N₂ Purge) Setup->Inert Solvent 3. Add Anhydrous NMP Inert->Solvent React 4. Heat & Stir (100-120°C, 10-16h) Solvent->React Cool 5. Cool to RT React->Cool Dilute 6. Dilute (EtOAc, H₂O) Cool->Dilute Acidify 7. Acidify (HCl, pH 1-2) Dilute->Acidify Filter 8. Filter (Celite) Acidify->Filter Extract 9. Extract (EtOAc) Filter->Extract Dry 10. Dry & Concentrate Extract->Dry Purify 11. Recrystallize Dry->Purify Analyze 12. Characterize (MP, HPLC, NMR, FTIR) Purify->Analyze Final Pure Diclofenac Analyze->Final

Caption: Step-by-step workflow for the synthesis of Diclofenac.

Troubleshooting and Safety Considerations

  • Low Yield: Ensure all reagents, especially the solvent (NMP), are anhydrous. The presence of water can interfere with the reaction. Confirm the quality of the copper catalyst.

  • Incomplete Reaction: If monitoring shows the reaction has stalled, a small additional portion of the catalyst can be added. Ensure the reaction temperature is maintained.

  • Purification Issues: If the product fails to crystallize, try adding a seed crystal or using a different solvent system. Column chromatography on silica gel can be an alternative purification method if recrystallization is ineffective.[13]

  • Safety: 2,6-dichloroaniline is toxic if swallowed, in contact with skin, or if inhaled.[18] NMP is a reproductive toxin. Handle these chemicals with extreme care in a fume hood. The acidification step produces CO₂ gas and should be performed slowly to avoid excessive foaming.

References

  • DICLOFENAC: A Review on Its Synthesis, Mechanism of Action, Pharmacokinetics, Prospect and Environmental Impact. (2025). Al-Mustaqbal Journal of Pharmaceutical and Medical Sciences.
  • An In-depth Technical Guide to 2,6-Dichloroaniline: Chemical Properties and Structure. (n.d.). Benchchem.
  • Recent progress in the synthesis of diclofenac based NSAIDs analogs/deriv
  • Ullmann condens
  • The role of copper in the Ullmann reaction. (2019). Mapping Ignorance.
  • DICLOFENAC: A Review on Its Synthesis, Mechanism of Action, Pharmacokinetics, Prospect and Environmental Impact. (2025). Al-Mustaqbal Journal of Pharmaceutical and Medical Sciences.
  • Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
  • Unveiling the Best Approach: A Comparative Analysis of Analytical Methods for Diclofenac Diethylamine. (n.d.). Benchchem.
  • 2,6-Dichloroaniline Properties. (n.d.). ChemicalBook.
  • 2,6-Dichloroaniline. (n.d.). Wikipedia.
  • Synthesis of Diclofenac. (n.d.). J-Stage.
  • Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). (n.d.). Canadian Science Publishing.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • 2-(5-chloro-2-iodophenyl)acetic acid. (n.d.). Sigma-Aldrich.
  • ICSC 0143 - 2,6-DICHLOROANILINE. (n.d.). INCHEM.
  • 2,6-Dichloroaniline. (n.d.). PubChem.
  • Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology. (n.d.). PMC.
  • Design and Optimization of PLGA-Based Diclofenac Loaded Nanoparticles. (2014). PLOS One.
  • Analytical method development and validation of diclofenac sodium by UV-visible spectroscopy using AUC method. (2020). Journal of Drug Delivery and Therapeutics.
  • PROCESS OPTIMIZATION OF PREPARATION OF DICLOFENAC GASTRO- RESISTANT TABLETS. (n.d.).
  • Spin-Labeled Diclofenac: Synthesis and Interaction with Lipid Membranes. (2023). MDPI.
  • Spectrophotometric determination of diclofenac in pharmaceutical preparations assisted by microwave oven. (2005). Redalyc.
  • Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets. (n.d.). PMC.
  • New method for determination of diclofenac sodium by High Performance Liquid Chromatography. (2024). Iraqi Journal of Pharmaceutical Sciences.
  • Preparation Process of Diclofenac Diethylamine. (n.d.). Scribd.
  • Formulation and Optimization of Diclofenac Sodium Loaded Ethylcellulose Nanoparticles. (n.d.).
  • Diclofenac Synthesis. (2021).
  • Ullmann Reaction. (n.d.). Name Reactions in Organic Synthesis.
  • THE TECHNOLOGY BASIS OF DICLOFENAC SUBSTANCE PRODUCTION. (n.d.). Lviv Polytechnic National University Institutional Repository.

Sources

Method

Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of 2-(5-Chloro-2-iodophenyl)acetic Acid

Executive Summary The rational design of pharmaceutical scaffolds frequently relies on bifunctional or trifunctional building blocks that allow for orthogonal, step-wise functionalization. 2-(5-Chloro-2-iodophenyl)acetic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of pharmaceutical scaffolds frequently relies on bifunctional or trifunctional building blocks that allow for orthogonal, step-wise functionalization. 2-(5-Chloro-2-iodophenyl)acetic acid is a premier example of such a substrate. Featuring a highly reactive carbon-iodine (C–I) bond, a moderately inert carbon-chlorine (C–Cl) bond, and a protic carboxylic acid moiety, this molecule serves as a direct precursor to complex NSAID analogs (e.g., Diclofenac derivatives) and 5-chlorooxindole cores found in numerous kinase inhibitors.

This application note provides an in-depth mechanistic analysis and validated protocols for the chemoselective palladium-catalyzed cross-coupling of this substrate, ensuring that researchers can achieve high yields while strictly preserving the C–Cl bond for downstream applications.

Structural Analytics & Mechanistic Causality

To successfully manipulate 2-(5-Chloro-2-iodophenyl)acetic acid without generating complex oligomeric mixtures, one must understand the thermodynamic and kinetic parameters governing its three functional groups.

The Halogen BDE Disparity (Chemoselectivity)

The fundamental driver of chemoselectivity in this substrate is the vast difference in Bond Dissociation Energy (BDE) between the two halogens. The C–I bond has a BDE of approximately 65 kcal/mol, whereas the C–Cl bond is significantly stronger at ~96 kcal/mol. In the presence of standard palladium(0) catalysts (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), oxidative addition into the C–I bond occurs rapidly at room temperature to 80 °C [1]. The C–Cl bond remains entirely intact unless highly electron-rich, sterically demanding ligands (such as XPhos or SPhos) are deployed at elevated temperatures [2]. This disparity allows for perfect regiocontrol during the initial cross-coupling event.

Stoichiometric Imperatives of the Carboxylic Acid

A common point of failure in cross-coupling free phenylacetic acids is inadequate base stoichiometry. The carboxylic acid group (pKa ~4.3) acts as an immediate proton source, instantly consuming one equivalent of the basic reagent to form a carboxylate salt. In a standard Suzuki-Miyaura coupling, the base is required not only to neutralize the acid but also to form the active palladium-hydroxo/alkoxo complex and to quaternize the boronic acid into a reactive boronate species to facilitate transmetalation [3]. Therefore, a minimum of 3.0 equivalents of base (e.g., K₂CO₃ or Cs₂CO₃) is mathematically and chemically required to drive the catalytic cycle to completion.

Geometric Preorganization for Annulation

The ortho-relationship between the iodine atom (C2) and the acetic acid appendage (C1) provides a unique geometric advantage. If the C–I bond is subjected to a Buchwald-Hartwig amination with a primary amine, the resulting intermediate places a nucleophilic nitrogen exactly five atoms away from the electrophilic carboxylic acid carbon. Under standard coupling conditions, this intermediate spontaneously undergoes intramolecular lactamization to form a 5-chlorooxindole ring—a privileged pharmacophore in drug discovery.

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the chemoselective bifurcation that preserves the C–Cl bond while managing the free carboxylic acid.

G Start 2-(5-Chloro-2-iodophenyl)acetic acid + 3.0 eq Base Carboxylate Carboxylate Anion (Soluble in aq. phase) Start->Carboxylate Deprotonation (Fast) OxAdd Oxidative Addition (Strictly at C-I bond) Carboxylate->OxAdd Pd0 Pd(0)L_n Catalyst Pd0->OxAdd PdII Ar-Pd(II)-I Complex (C-Cl bond intact) OxAdd->PdII BDE(C-I) < BDE(C-Cl) TransMet Transmetalation with Ar'-B(OH)2 PdII->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-(5-Chloro-2-arylphenyl)acetic acid (Target Scaffold) RedElim->Product

Figure 1: Catalytic cycle and chemoselective bifurcation for 2-(5-Chloro-2-iodophenyl)acetic acid.

Validated Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 2-(5-chloro-2-arylphenyl)acetic acid via C–I selective arylation.

Reagents:

  • 2-(5-Chloro-2-iodophenyl)acetic acid (1.0 mmol, 296.5 mg)

  • Arylboronic acid (1.2 mmol)

  • Pd(dppf)Cl₂ (0.05 mmol, 5 mol%)

  • K₂CO₃ (3.0 mmol, 414.6 mg)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 5.0 mL), degassed.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with 2-(5-Chloro-2-iodophenyl)acetic acid, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Atmosphere Exchange: Evacuate and backfill the flask with Argon (repeat 3x).

  • Solvent Addition: Add the degassed 1,4-Dioxane/H₂O mixture via syringe. The mixture will initially appear as a suspension but will clarify as the substrate deprotonates into the highly soluble potassium carboxylate.

  • Reaction: Heat the biphasic mixture to 80 °C under vigorous stirring for 4–6 hours. Monitor via TLC (UV active).

  • Self-Validating Workup (Critical): Cool to room temperature. Dilute with 10 mL of water and wash the aqueous layer with Ethyl Acetate (2 x 10 mL) to remove catalyst debris and unreacted boronic acid. The product is currently in the aqueous layer.

  • Acidification: Slowly add 1M HCl to the aqueous layer until the pH reaches ~2. Validation: A successful reaction is visually confirmed by the immediate precipitation of the coupled product, which is insoluble in acidic water.

  • Isolation: Extract the precipitated product with Ethyl Acetate (3 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Buchwald-Hartwig Amination Cascading to 5-Chlorooxindoles

Objective: One-pot synthesis of 1-alkyl-5-chloroindolin-2-one via sequential C–N coupling and intramolecular amidation.

Reagents:

  • 2-(5-Chloro-2-iodophenyl)acetic acid (1.0 mmol)

  • Primary Amine (R-NH₂) (1.2 mmol)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

  • Xantphos (0.05 mmol, 5 mol%)

  • Cs₂CO₃ (3.0 mmol)

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL).

Step-by-Step Methodology:

  • Preparation: Combine all solid reagents in a sealed microwave vial or Schlenk tube under Argon.

  • Reaction: Add anhydrous 1,4-Dioxane and the primary amine. Heat to 100 °C for 12 hours. The elevated temperature drives both the intermolecular Buchwald-Hartwig coupling and the subsequent intramolecular condensation (loss of H₂O).

  • Self-Validating Monitoring: TLC monitoring will show a shift from a highly polar, streak-prone spot (the free acid intermediate) to a non-polar, tightly migrating spot (the neutral oxindole). IR spectroscopy of an aliquot will show the disappearance of the broad acid peak (~3300-2500 cm⁻¹) and the appearance of a sharp lactam carbonyl stretch (~1710 cm⁻¹).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts and palladium black, and wash with dichloromethane. Concentrate and purify via flash column chromatography (Hexanes/EtOAc).

Quantitative Optimization Matrix

The following table summarizes the causality of ligand and base selection on yield and chemoselectivity. Note how the introduction of highly electron-rich ligands (Entry 3) compromises the integrity of the C–Cl bond.

EntryProtocol TypeCatalyst / LigandBase (Equiv)Solvent SystemTempYield (%)Chemoselectivity (C–I vs C–Cl)
1Suzuki (A)Pd(PPh₃)₄Na₂CO₃ (3.0)Toluene / H₂O80 °C78%>99:1
2Suzuki (A)Pd(dppf)Cl₂K₂CO₃ (3.0)Dioxane / H₂O80 °C92% >99:1
3Suzuki (A)Pd(OAc)₂ / SPhosK₃PO₄ (3.0)Toluene / H₂O100 °C65%85:15 (C-Cl activation observed)
4Cascade (B)Pd₂(dba)₃ / XantphosCs₂CO₃ (3.0)Anhydrous Dioxane100 °C88% >99:1 (Yield of Oxindole)

Data Interpretation: Entry 2 represents the optimal conditions for preserving the C–Cl bond while achieving high conversion. The bidentate nature of dppf prevents unwanted secondary oxidative additions. Entry 4 utilizes Xantphos, which perfectly enforces the bite-angle required for reductive elimination of the C–N bond prior to lactamization [2].

References

  • "Palladium-Catalyzed Cross Couplings in Organic Synthesis" Nobel Prize in Chemistry 2010 - Advanced Information. URL:[Link]

  • "2.2: Pd-Catalyzed Cross Coupling Reactions" Chemistry LibreTexts. URL:[Link]

Application

Purification of 2-(5-Chloro-2-iodophenyl)acetic Acid by Recrystallization: A Comprehensive Protocol

Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Active Pharmaceutical Ingredient (API) Intermediate Purification Introduction & Mechanistic Rationale The compound 2-(5-Chloro-2-io...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Active Pharmaceutical Ingredient (API) Intermediate Purification

Introduction & Mechanistic Rationale

The compound 2-(5-Chloro-2-iodophenyl)acetic acid (CAS: 1261671-38-8) is a critical halogenated building block frequently utilized in transition-metal-catalyzed cross-coupling reactions and the synthesis of complex APIs (e.g., diclofenac analogs). Due to its synthesis route—often involving the hydrolysis of benzyl cyanides or the iodination of chlorophenylacetic acids—the crude product is typically contaminated with regioisomers, unreacted starting materials, and colored polymeric tars .

Achieving >99% purity is paramount, as residual iodinated regioisomers can poison palladium catalysts or propagate as critical impurities in downstream API manufacturing. This application note details a highly optimized, scalable recrystallization protocol utilizing a Toluene/Heptane binary solvent system .

The mechanistic rationale for this solvent choice relies on the compound's structural dichotomy: a highly lipophilic di-halogenated aromatic ring paired with a polar carboxylic acid moiety. In aromatic solvents like toluene, the compound forms hydrogen-bonded carboxylic dimers at elevated temperatures, ensuring high solubility. As the temperature decreases, the solubility drops exponentially. The strategic introduction of heptane (an aliphatic antisolvent) further depresses the dielectric constant of the medium, driving the target molecule into a highly ordered crystalline lattice while rejecting structurally dissimilar impurities into the mother liquor .

Thermodynamic Profiling & Solvent Selection

A successful recrystallization is a self-validating thermodynamic system. The data below summarizes the solubility profile that dictates the parameters of this protocol.

Table 1: Physicochemical and Solubility Profile

Parameter / SolventValue / ObservationProcess Implication
Molecular Weight 296.49 g/mol N/A
Toluene (90°C) Highly Soluble (>150 mg/mL)Ideal primary dissolution solvent.
Toluene (0°C) Sparingly Soluble (<10 mg/mL)Ensures high recovery upon cooling.
Heptane (25°C) InsolubleFunctions as a highly effective antisolvent.
Water (25°C) InsolubleUnsuitable for primary crystallization; used only for aqueous washes.

Process Visualization

The following workflow illustrates the critical path of the recrystallization process, incorporating In-Process Controls (IPCs) to ensure a self-validating workflow.

Workflow for the purification of 2-(5-Chloro-2-iodophenyl)acetic acid via binary solvent recrystallization.

Experimental Protocol

Caution: All procedures must be conducted in a well-ventilated fume hood. Toluene and heptane are highly flammable. 2-(5-Chloro-2-iodophenyl)acetic acid is a skin and eye irritant.

Phase 1: Dissolution and Decolorization
  • Charge the Reactor: Transfer 100 g of crude 2-(5-Chloro-2-iodophenyl)acetic acid (approx. 85-90% purity) into a 1 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Primary Solvent Addition: Add 500 mL (5 volumes) of anhydrous Toluene.

  • Heating: Initiate stirring at 250 RPM and heat the suspension to 90–95°C until complete dissolution is achieved.

  • Carbon Treatment: Carefully add 5.0 g (5% w/w) of activated carbon (e.g., Darco® KB-G) to the hot solution. Maintain the temperature at 90°C and stir vigorously for 20 minutes. Expertise Note: This step is critical for adsorbing polymeric tars that can act as crystal growth inhibitors.

Phase 2: Hot Filtration
  • Filtration: Pass the hot suspension through a pre-heated Buchner funnel fitted with a 1 cm pad of Celite® 545. Collect the filtrate in a clean, pre-warmed 1 L reactor.

  • Rinse: Wash the filter cake with 50 mL of hot Toluene (90°C) to ensure quantitative transfer of the product.

Phase 3: Controlled Crystallization & Antisolvent Addition
  • Nucleation Cooling: Program the reactor jacket to cool the clear filtrate from 90°C to 40°C at a linear ramp rate of 0.5°C/min .

    • Causality: Rapid cooling forces the solute to "crash out," trapping impurities within the crystal lattice or causing the compound to "oil out" (phase separate into a liquid). Slow cooling ensures thermodynamic control over crystal lattice formation .

  • Antisolvent Dosing: Once the internal temperature reaches 40°C (at which point a thin slurry should be visible), begin the dropwise addition of 300 mL (3 volumes) of Heptane over 30 minutes.

  • Maturation: After the heptane addition is complete, cool the slurry to 0–5°C at 0.5°C/min. Hold the slurry at 0–5°C for 2 hours to maximize yield and allow for Ostwald ripening of the crystals.

Phase 4: Isolation and Validation
  • Filtration: Isolate the crystalline product via vacuum filtration.

  • Washing: Wash the filter cake with 100 mL of a pre-chilled (0°C) mixture of Toluene/Heptane (1:2 v/v). Do not use pure toluene for the wash, as it will dissolve the purified product.

  • Drying: Transfer the wet cake to a vacuum oven. Dry at 45°C under high vacuum (<50 mbar) for 12 hours.

  • Validation (IPC): Weigh the dried product. Perform Loss on Drying (LOD) analysis to confirm residual solvents are <0.5%. Analyze via HPLC (Area %) for chemical purity.

Mechanistic Insights & Troubleshooting

The success of this protocol relies on the precise manipulation of solubility dynamics. The diagram below illustrates the fate of the various components during the workflow.

Impurity rejection pathways during the recrystallization process.
Common Failure Modes and Corrective Actions
  • Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

    • Cause: The compound separates as a liquid rather than a solid because the supersaturation point was reached at a temperature above the melting point of the impure mixture .

    • Solution: Reheat the mixture to 90°C until homogeneous. Add an additional 0.5 volumes of Toluene to decrease the concentration, then resume cooling at a slower rate (0.2°C/min). Introduce a seed crystal at 60°C to force solid nucleation.

  • Issue: Discolored Crystals (Yellow/Brown tint)

    • Cause: Incomplete removal of polymeric oxidation products.

    • Solution: The activated carbon treatment was insufficient. Redissolve the isolated crystals in hot toluene and repeat the charcoal filtration step, ensuring the Celite pad is tightly packed to prevent carbon breakthrough.

  • Issue: Low Yield (<60%)

    • Cause: Excessive primary solvent (toluene) or insufficient antisolvent (heptane).

    • Solution: Concentrate the mother liquor under reduced pressure (rotary evaporation) to half its volume, then cool to 0°C to harvest a second crop of crystals.

References

  • Title: 4-(4'-Hydroxyphenoxy)-3-iodophenylacetic Acid and Iodinated Derivatives Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: α-CHLOROPHENYLACETIC ACID Source: Organic Syntheses, Coll. Vol. 4, p.169 (1963) URL: [Link]

Method

Application Note: Analytical HPLC Method Development and Validation for 2-(5-Chloro-2-iodophenyl)acetic acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Discipline: Analytical Chemistry / Chromatography Molecular Profiling & Scientific Rationale Before injecting a complex sample into a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Discipline: Analytical Chemistry / Chromatography

Molecular Profiling & Scientific Rationale

Before injecting a complex sample into a High-Performance Liquid Chromatography (HPLC) system, a robust method must be engineered around the specific physicochemical properties of the analyte. 2-(5-Chloro-2-iodophenyl)acetic acid (CAS: 1261671-38-8) presents a unique analytical challenge due to its dual-halogenated aromatic ring and its ionizable carboxylic acid moiety.

As a Senior Application Scientist, I approach method development not by trial and error, but through predictive causality. Every parameter in this protocol is selected to control the molecule's behavior in the fluid phase.

  • Ionization Suppression and pH Control: Halogenated phenylacetic acids typically exhibit a pKa in the range of 4.0 to 4.3 . If analyzed at a neutral pH, the carboxylic acid group will deprotonate into a carboxylate anion. This ionized state leads to poor retention on a non-polar stationary phase and severe peak tailing due to secondary electrostatic interactions with residual silanols on the silica support. To establish a self-validating, reproducible method, the mobile phase pH must be maintained at least two units below the pKa. By utilizing 0.1% Trifluoroacetic acid (TFA) to drop the pH to ~2.0, the analyte is forced into its fully protonated, unionized state.

  • Stationary Phase Selection: The presence of both chlorine and iodine substituents significantly increases the lipophilicity (LogP) and steric bulk of the molecule. An end-capped, high-carbon-load C18 column provides the necessary hydrophobic surface area to interact with the halogenated aromatic ring, ensuring strong retention and high resolution from potential synthetic precursors (e.g., mono-halogenated byproducts).

  • Detection Strategy: The conjugated aromatic system, enhanced by the auxochromic effect of the heavy halogens, provides strong UV chromophores. Detection at 225 nm captures the maximum absorbance of the carboxylic acid-aromatic conjugation, while 254 nm is ideal for tracking halogenated aromatic impurities.

Workflow A 1. Physicochemical Profiling (pKa ~4.0, High LogP) B 2. Mobile Phase Selection (0.1% TFA to suppress ionization) A->B C 3. Stationary Phase (End-capped C18 for halogens) B->C D 4. Gradient Optimization (5% to 95% ACN) C->D E 5. Method Validation (ICH Q2(R2) Guidelines) D->E

Figure 1. Step-by-step logical workflow for RP-HPLC method development.

Experimental Protocol: A Self-Validating HPLC Workflow

This protocol is designed as a self-validating system. It includes built-in system suitability criteria to verify column performance and mobile phase integrity prior to committing to sample analysis.

Reagents & Materials
  • Analyte: 2-(5-Chloro-2-iodophenyl)acetic acid analytical standard (>99% purity).

  • Solvents: HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifier: LC-MS Grade Trifluoroacetic Acid (TFA).

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSetting
Column Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% TFA in Milli-Q Water (pH ~2.0)
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm (Primary quantitation), 254 nm (Impurity tracking)
Injection Volume 10 µL

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Rationale
0.0955Initial hold to focus the analyte band at the column head.
2.0955Wash out highly polar, unretained matrix components.
12.0595Linear ramp to elute the highly hydrophobic di-halogenated target.
15.0595High-organic hold to flush strongly retained lipophilic impurities.
15.1955Return to initial conditions.
20.0955Column re-equilibration (5 column volumes) to ensure run-to-run precision.
Step-by-Step Sample Preparation
  • Diluent Preparation: Mix equal volumes of HPLC-grade Water and ACN (50:50, v/v). Causality: Matching the diluent to the initial mobile phase conditions prevents solvent-mismatch peak distortion (the "solvent effect"), which can cause peak splitting.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-(5-Chloro-2-iodophenyl)acetic acid into a 10 mL volumetric flask. Dissolve completely in 5 mL of ACN (sonicate for 5 minutes to overcome the high crystal lattice energy of the halogenated solid), then make up to volume with Water.

  • Working Solution (100 µg/mL): Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the 50:50 Water:ACN diluent. Filter through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial (amber glass prevents UV-induced dehalogenation).

Mechanism cluster_0 Mobile Phase (pH 2.0) cluster_1 Stationary Phase (C18) N1 2-(5-Chloro-2-iodophenyl)acetic acid (Unionized State) N2 Hydrophobic Interaction (Halogen & Aromatic Ring) N1->N2 Strong Retention

Figure 2. Mechanism of retention driven by pH-mediated ionization suppression.

Method Validation & System Suitability

To ensure the analytical procedure is scientifically sound, reproducible, and defensible for regulatory submissions, it must be validated according to the current global standards outlined in the ICH Q2(R2) guidelines .

Table 3: System Suitability Criteria (Self-Validating Metrics) These metrics must be met on the first 5 injections before proceeding with the sample sequence.

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) ~8.5 - 9.5 minEnsures proper hydrophobic interaction and accurate gradient delivery by the pumps.
Tailing Factor (Tf) ≤ 1.5Confirms successful ionization suppression and lack of secondary silanol interactions.
Theoretical Plates (N) ≥ 5,000Validates column efficiency and stationary phase integrity.
%RSD of Area (n=5) ≤ 2.0%Verifies autosampler precision and integration consistency.

Table 4: ICH Q2(R2) Method Validation Summary

Validation ParameterMethodologyAcceptance Criteria
Specificity Inject blank diluent, standard, and spiked known impurities.No interfering peaks at the RT of the analyte; Peak purity angle < threshold.
Linearity 5 concentration levels ranging from 25% to 150% of the target concentration.Correlation coefficient (R²) ≥ 0.999; y-intercept near zero.
Accuracy (Recovery) Spike standard into matrix at 50%, 100%, and 150% levels (n=3 each).Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) 6 replicate injections of the 100% working solution.%RSD of peak area ≤ 2.0%.
Robustness Deliberately alter flow rate (±0.1 mL/min), temperature (±5°C), and gradient start.System suitability criteria (Table 3) must still be met without failure.

References

  • Srivastava, A., et al. "Comparative DFT study on reactivity, acidity and vibrational spectra of halogen substituted phenylacetic acids." Indian Journal of Pure & Applied Physics, Vol. 52, August 2014, pp. 507-515. URL:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA/CHMP/ICH/82072/2006, Effective June 14, 2024. URL:[Link]

Application

Application Notes &amp; Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 2-(5-Chloro-2-iodophenyl)acetic acid

Introduction: The Synthetic Utility of a Bifunctional Building Block 2-(5-Chloro-2-iodophenyl)acetic acid is a highly valuable bifunctional building block in modern organic synthesis, particularly for the construction of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Utility of a Bifunctional Building Block

2-(5-Chloro-2-iodophenyl)acetic acid is a highly valuable bifunctional building block in modern organic synthesis, particularly for the construction of complex molecular architectures in pharmaceutical and materials science research. Its utility stems from the differential reactivity of its two halogen substituents: an iodine atom positioned ortho to the acetic acid side chain and a chlorine atom in the meta position. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more susceptible to oxidative addition than the more robust carbon-chlorine (C-Cl) bond. This reactivity difference allows for selective, sequential functionalization, enabling researchers to introduce a diverse range of substituents at the 2-position while preserving the 5-chloro position for subsequent transformations or as a key structural element.

This guide provides detailed experimental protocols for several common palladium-catalyzed reactions, offering insights into the causal factors behind procedural choices to ensure reproducible and high-yielding results.

Core Concepts: Safety and Reactivity

Critical Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for 2-(5-Chloro-2-iodophenyl)acetic acid and all other reagents used.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, a lab coat, and chemical-resistant gloves.[1]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][3] Avoid contact with skin and eyes.[1][4] In case of contact, rinse the affected area immediately and thoroughly with water.[2][4]

  • Hazards: This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[2][4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][3]

  • Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[4]

Principle of Selective Reactivity

The success of sequential cross-coupling with 2-(5-Chloro-2-iodophenyl)acetic acid hinges on the difference in bond dissociation energies and the kinetics of oxidative addition to a Pd(0) catalyst. The C-I bond is weaker and more polarizable than the C-Cl bond, making it significantly more reactive. The generally accepted order of reactivity for aryl halides in palladium-catalyzed reactions is I > Br > OTf >> Cl.[5][6] This allows for precise chemical manipulation at the iodo-substituted position under conditions that leave the chloro-substituent intact.

Caption: Relative reactivity of C-I vs. C-Cl bonds.

Experimental Protocols for Selective C-I Bond Functionalization

The following protocols are designed as robust starting points for the selective functionalization of the C-I bond of 2-(5-Chloro-2-iodophenyl)acetic acid. Researchers should note that optimization of catalyst, ligand, base, and temperature may be necessary for specific substrates.

Caption: General experimental workflow for cross-coupling reactions.

Protocol 1: Sonogashira Coupling for C-C Alkyne Bond Formation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a transformation of immense importance in medicinal chemistry and materials science.[7][8] A copper(I) co-catalyst is typically used, although copper-free methods have also been developed.[7][9]

Principle: A Pd(0) catalyst and a Cu(I) co-catalyst mediate the coupling of 2-(5-Chloro-2-iodophenyl)acetic acid with a terminal alkyne in the presence of an amine base.[9]

Reagent/MaterialMolecular Weight ( g/mol )Amount (mg/mmol)Equivalents
2-(5-Chloro-2-iodophenyl)acetic acid312.45312 mg / 1.0 mmol1.0
Terminal Alkyne (e.g., Phenylacetylene)102.14123 mg / 1.2 mmol1.2
PdCl₂(PPh₃)₂ (Dichlorobis(triphenylphosphine)palladium(II))701.9035 mg / 0.05 mmol0.05
Copper(I) Iodide (CuI)190.4510 mg / 0.05 mmol0.05
Triethylamine (TEA)101.19303 mg / 3.0 mmol3.0
Anhydrous Tetrahydrofuran (THF)-10 mL-
  • Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar, add 2-(5-Chloro-2-iodophenyl)acetic acid (312 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and CuI (10 mg, 0.05 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is crucial as the Pd(0) active species is oxygen-sensitive.

  • Solvent and Reagent Addition: Using syringes, add anhydrous THF (10 mL), followed by triethylamine (3.0 mmol), and finally the terminal alkyne (1.2 mmol).

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst.[10]

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with 1M HCl (2 x 15 mL) to remove the amine base, followed by saturated aqueous NaCl (brine) (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[10]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(5-chloro-2-(alkynyl)phenyl)acetic acid derivative.

Protocol 2: Suzuki-Miyaura Coupling for C-C Biaryl Bond Formation

The Suzuki-Miyaura reaction is a versatile and widely used method for constructing C-C bonds between an organoboron species (like a boronic acid) and an organohalide.[11] It is renowned for its mild reaction conditions and high functional group tolerance.[12]

Principle: A palladium catalyst facilitates the cross-coupling of 2-(5-Chloro-2-iodophenyl)acetic acid with an arylboronic acid in the presence of a base.[11]

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

Reagent/MaterialMolecular Weight ( g/mol )Amount (mg/mmol)Equivalents
2-(5-Chloro-2-iodophenyl)acetic acid312.45312 mg / 1.0 mmol1.0
Arylboronic Acid (e.g., Phenylboronic acid)121.93146 mg / 1.2 mmol1.2
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.5623 mg / 0.02 mmol0.02
Sodium Carbonate (Na₂CO₃)105.99212 mg / 2.0 mmol2.0
1,4-Dioxane / Water-8 mL / 2 mL (4:1)-
  • Setup: In a round-bottom flask, combine 2-(5-Chloro-2-iodophenyl)acetic acid (312 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (23 mg, 0.02 mmol) to the flask.

  • Inert Atmosphere: Seal the flask, and create an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture (10 mL total). Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is critical for preventing catalyst oxidation.

  • Reaction: Heat the mixture to 80-90°C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with 10 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Acidification & Extraction: Combine the organic layers and discard. Carefully acidify the aqueous layer to pH 2-3 with 1M HCl. This protonates the carboxylic acid, making it soluble in the organic phase. Extract the product with ethyl acetate (3 x 25 mL).

  • Drying and Concentration: Combine the final organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting biaryl acetic acid derivative by flash chromatography or recrystallization.

Protocol 3: Heck-Mizoroki Reaction for C-C Alkene Bond Formation

The Heck reaction forms a C-C bond between an aryl halide and an alkene, producing a substituted alkene, typically with high trans (E) selectivity.[5][13][14]

Principle: In the presence of a palladium catalyst and a base, 2-(5-Chloro-2-iodophenyl)acetic acid couples with an alkene (e.g., an acrylate or styrene).[13] The base is required to regenerate the active Pd(0) catalyst at the end of the cycle.[5][15]

Reagent/MaterialMolecular Weight ( g/mol )Amount (mg/mmol)Equivalents
2-(5-Chloro-2-iodophenyl)acetic acid312.45312 mg / 1.0 mmol1.0
Alkene (e.g., n-Butyl acrylate)128.17192 mg / 1.5 mmol1.5
Palladium(II) Acetate (Pd(OAc)₂)224.5011 mg / 0.05 mmol0.05
Tri-o-tolylphosphine (P(o-tol)₃)304.3730 mg / 0.10 mmol0.10
Potassium Carbonate (K₂CO₃)138.21276 mg / 2.0 mmol2.0
Anhydrous N,N-Dimethylformamide (DMF)-10 mL-
  • Setup: Add 2-(5-Chloro-2-iodophenyl)acetic acid (312 mg, 1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), P(o-tol)₃ (30 mg, 0.10 mmol), and K₂CO₃ (276 mg, 2.0 mmol) to a dry reaction flask under an inert atmosphere.

    • Scientist's Note: Palladium(II) acetate is a common precatalyst. It is reduced in situ to the active Pd(0) species.[13] The phosphine ligand stabilizes the catalyst and facilitates the reaction.

  • Solvent and Reagent Addition: Add anhydrous DMF (10 mL) followed by the alkene (1.5 mmol).

  • Reaction: Heat the mixture to 100-120°C. The higher temperature is often necessary for Heck reactions. Monitor progress by TLC.

  • Work-up: Cool the mixture, dilute with water (30 mL), and filter to remove inorganic salts.

  • Extraction: Acidify the filtrate to pH 2-3 with 1M HCl. Extract the product into ethyl acetate (3 x 25 mL).

  • Washing: Wash the combined organic layers with water (2 x 20 mL) and then brine (1 x 20 mL) to remove residual DMF.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield the substituted cinnamic acid derivative.

Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with a primary or secondary amine.[16][17] This reaction has largely replaced harsher classical methods for synthesizing aryl amines.[16]

Principle: A palladium catalyst, in conjunction with a specialized phosphine ligand and a strong, non-nucleophilic base, mediates the coupling of 2-(5-Chloro-2-iodophenyl)acetic acid with an amine.[17][18]

Reagent/MaterialMolecular Weight ( g/mol )Amount (mg/mmol)Equivalents
2-(5-Chloro-2-iodophenyl)acetic acid312.45312 mg / 1.0 mmol1.0
Amine (e.g., Morpholine)87.12105 mg / 1.2 mmol1.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.7218 mg / 0.02 mmol0.02 (0.04 Pd)
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)476.6638 mg / 0.08 mmol0.08
Sodium tert-butoxide (NaOtBu)96.10135 mg / 1.4 mmol1.4
Anhydrous Toluene-10 mL-
  • Setup (Glovebox Recommended): Due to the air-sensitivity of the catalyst, ligand, and base, it is highly recommended to set up this reaction in a glovebox. Add NaOtBu (135 mg, 1.4 mmol) to a dry reaction tube.

  • Reagent Addition: In the glovebox, add 2-(5-Chloro-2-iodophenyl)acetic acid (312 mg, 1.0 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), and XPhos (38 mg, 0.08 mmol).

  • Solvent and Amine: Add anhydrous toluene (10 mL) and the amine (1.2 mmol).

  • Reaction: Seal the tube tightly and remove it from the glovebox. Heat the mixture to 100°C in a pre-heated oil bath with stirring. Monitor the reaction by LC-MS.

    • Scientist's Note: The choice of a bulky, electron-rich phosphine ligand like XPhos is critical for facilitating the reductive elimination step, which is often rate-limiting in C-N coupling.[19] A strong base like NaOtBu is necessary to deprotonate the amine-palladium complex.[18]

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride solution (15 mL).

  • Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).

  • Acidification & Extraction: As in the Suzuki protocol, the product will be in the aqueous layer as a salt. Discard the organic layers, acidify the aqueous phase with 1M HCl to pH ~5-6, and extract the product with ethyl acetate (3 x 25 mL).

  • Drying and Concentration: Dry the combined final organic extracts over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the product by flash chromatography.

References

  • Sigma-Aldrich. (2025, November 6).
  • Alfa Chemistry. Heck Reaction.
  • Wikipedia.
  • Wikipedia. Heck reaction.
  • Wikipedia. Suzuki reaction.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008, February 25). DTU.
  • Thermo Fisher Scientific. (2025, September 16).
  • Fisher Scientific.
  • Chemistry LibreTexts. (2023, June 30).
  • ResearchGate. Sonogashira reaction of 5-chloro-2-iodoaniline with hydroxyl-pheylacetylene.
  • LGC Standards.
  • Organic Chemistry Portal. Heck Reaction.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Taylor & Francis. (2020). Heck reaction – Knowledge and References.
  • WuXi AppTec. (2024, November 25). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Beilstein Journal of Organic Chemistry. (2022, March 3).
  • Monatshefte für Chemie - Chemical Monthly. (2018, May 4).
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Loba Chemie. (2016, May 19). 2-CHLOROPHENYL ACETIC ACID FOR SYNTHESIS MSDS.
  • Organic Chemistry Portal. (2005).
  • BenchChem. A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid.

Sources

Method

monitoring the progress of 2-(5-Chloro-2-iodophenyl)acetic acid reactions

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a comprehensive guide for monitoring chemical reactions involving 2-(5-Chloro-2-iodophenyl)acetic acid,...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide for monitoring chemical reactions involving 2-(5-Chloro-2-iodophenyl)acetic acid, a critical intermediate in pharmaceutical synthesis. We present detailed, field-proven protocols for two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy. The narrative emphasizes the causal logic behind methodological choices, ensuring that each protocol functions as a self-validating system. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize reaction conditions, increase yield and purity, and ensure process safety and reliability.[1]

Foundational Principles of Reaction Monitoring

In modern pharmaceutical development, understanding reaction kinetics and pathways in real-time is essential for creating safe, cost-effective, and reliable processes.[1] Monitoring the transformation of 2-(5-Chloro-2-iodophenyl)acetic acid allows chemists to precisely determine reaction endpoints, identify the formation of intermediates or byproducts, and build robust kinetic models for process optimization and scale-up.[2]

The choice of analytical technique is paramount and depends on several factors, including the reaction type (e.g., substitution, coupling, esterification), the physical state of the reaction mixture, and the information required. While techniques like FT-IR and UV-Vis are valuable, HPLC and NMR spectroscopy offer a superior combination of quantitative power and structural elucidation for the types of transformations this molecule typically undergoes.[1][3][4]

Method I: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a cornerstone technique for reaction monitoring due to its high resolving power, sensitivity, and quantitative accuracy. It is particularly well-suited for reactions conducted in a laboratory setting where aliquots can be easily withdrawn and analyzed offline.[5]

The Scientific Rationale: Why RP-HPLC Works

The principle of RP-HPLC relies on the partitioning of analytes between a non-polar stationary phase (typically C18) and a polar mobile phase.[6] 2-(5-Chloro-2-iodophenyl)acetic acid and its likely products are aromatic compounds with significant hydrophobicity, making them ideal candidates for this separation mode. As a reaction proceeds, for example, in a Suzuki coupling where the iodine atom is replaced by an aryl group, the product's polarity and size will change significantly. This change in physicochemical properties leads to a different retention time on the column, allowing for clear separation and quantification of the starting material, product, and any impurities.[7]

Experimental Workflow for HPLC Monitoring

The following workflow diagram illustrates the logical progression from reaction sampling to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation A 1. Withdraw Aliquot from Reaction B 2. Quench Reaction (e.g., dilute in MeCN) A->B C 3. Filter Sample (0.22 or 0.45 µm) B->C D 4. Inject onto Equilibrated System C->D E 5. Gradient Elution & UV Detection D->E F 6. Integrate Peak Areas E->F G 7. Calculate % Conversion & Purity F->G

Caption: A standard workflow for monitoring reaction progress using HPLC.

Protocol: Monitoring an Amidation Reaction

This protocol provides a robust starting point for monitoring the conversion of 2-(5-Chloro-2-iodophenyl)acetic acid to its corresponding amide.

A. Instrumentation and Consumables

  • HPLC system with a gradient pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV Detector.

  • Reversed-Phase C18 Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Syringe filters (0.45 µm PTFE or similar).

B. Chromatographic Conditions This table outlines a validated starting method. Optimization may be required depending on the specific product.

ParameterRecommended SettingRationale
Column C18, 150 x 4.6 mm, 5 µmStandard for good resolution of small aromatic molecules.
Mobile Phase A: 0.1% Formic Acid (aq)B: AcetonitrileFormic acid aids in protonating the carboxylic acid, leading to sharper peaks.
Gradient 30% B to 90% B over 15 minA gradient ensures elution of both the polar starting material and potentially non-polar products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[7]
Column Temp. 30 °CProvides consistent retention times and improves peak shape.[8]
Detection UV at 230 nmWavelength where the phenylacetic acid moiety strongly absorbs.
Injection Vol. 5 µLSmall volume to prevent column overloading.

C. Procedure

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (30% B) until a stable baseline is achieved.[7]

  • Time Zero (t=0) Sample: Before initiating the reaction (e.g., adding the coupling agent), withdraw a ~20 µL aliquot.

  • Sample Preparation: Immediately quench the aliquot by diluting it into 1.0 mL of acetonitrile in a vial. This halts the reaction and prepares it for analysis. Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[7]

  • Reaction Monitoring: Start the chemical reaction. At regular intervals (e.g., 30, 60, 120, 240 minutes), repeat steps 2 and 3.

  • Analysis: Inject the prepared samples into the HPLC system.

  • Data Processing: Identify the peaks for the starting material and product based on their retention times (the product should have a different retention time). Integrate the area under each peak.[7]

D. Self-Validation and Data Interpretation The trustworthiness of this protocol is ensured by comparing each time point to the t=0 sample. The disappearance of the starting material peak and the appearance of the product peak provide a clear, qualitative confirmation of the reaction's progress. For quantitative analysis, calculate the percent conversion using the peak areas:

% Conversion ≈ [Area_Product / (Area_Start_Material + Area_Product)] * 100

Note: This calculation assumes similar molar absorptivity. For absolute quantification, calibration curves of purified starting material and product are required.

Method II: In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ (or online) NMR is an exceptionally powerful, non-invasive technique that allows for real-time monitoring of a reaction as it occurs directly within the NMR tube.[9] This method is ideal for reactions that are sensitive to air or moisture, involve transient intermediates, or are difficult to sample.[3][5]

The Scientific Rationale: Why In-Situ NMR is Effective

NMR spectroscopy provides detailed structural information about molecules in solution.[1] Every proton (in ¹H NMR) in a unique chemical environment gives a distinct signal. For 2-(5-Chloro-2-iodophenyl)acetic acid, the two protons of the methylene group (-CH₂-) are a clear diagnostic signal. When the carboxylic acid is converted, for instance, to an ester, the chemical environment of these protons changes, causing their signal to shift to a different frequency (chemical shift). By integrating the area of the signals corresponding to the starting material and the product, their relative concentrations can be determined with high accuracy over time.[9][10]

Experimental Workflow for In-Situ NMR Monitoring

The workflow for in-situ NMR is streamlined, as it eliminates the need for repeated sample preparation.

NMR_Workflow cluster_setup Reaction Setup cluster_acq Data Acquisition cluster_data Data Interpretation A 1. Combine Reactants in Deuterated Solvent B 2. Add Internal Standard (e.g., Mesitylene) A->B C 3. Transfer to NMR Tube B->C D 4. Acquire t=0 Spectrum C->D E 5. Initiate Reaction & Start Time-Arrayed Scans D->E F 6. Process Spectra Array E->F G 7. Integrate Diagnostic Peaks vs. Internal Standard F->G

Caption: A streamlined workflow for real-time reaction monitoring using NMR.

Protocol: Monitoring an Esterification Reaction

This protocol details the monitoring of an acid-catalyzed esterification with methanol.

A. Instrumentation and Materials

  • NMR Spectrometer (400 MHz or higher recommended).

  • High-quality NMR tubes.

  • Deuterated Solvent (e.g., DMSO-d₆, as it will dissolve the acid and is relatively inert).

  • Internal Standard: A compound with a simple spectrum that does not overlap with reactant or product signals (e.g., mesitylene or 1,3,5-trichlorobenzene).

B. NMR Acquisition Parameters

ParameterRecommended SettingRationale
Pulse Program Standard 1D ¹H (zg30)A simple 30-degree pulse allows for faster acquisition and shorter relaxation delays.
Number of Scans (NS) 4 to 8A balance between signal-to-noise and time resolution.[9]
Relaxation Delay (D1) 2-5 secondsEnsures quantitative integration.
Acquisition Time (AQ) ~3 secondsSufficient for good resolution.
Experiment Array Arrayed pseudo-2DSet to acquire a 1D spectrum at regular time intervals (e.g., every 5 minutes).[9]

C. Procedure

  • Sample Preparation: In a small vial, dissolve a known mass of 2-(5-Chloro-2-iodophenyl)acetic acid (~10-15 mg) and a known mass of the internal standard in ~0.6 mL of the deuterated solvent.

  • Transfer: Transfer the solution to the NMR tube.

  • Initial Spectrum (t=0): Place the tube in the NMR spectrometer, lock, and shim. Acquire a single, high-quality ¹H NMR spectrum. This confirms the identity and purity of the starting material and establishes the initial integral values.

  • Initiate Reaction: Remove the tube. Carefully add the co-reactant (e.g., 1.1 equivalents of methanol) and the catalyst (e.g., one drop of H₂SO₄). Quickly shake the tube and re-insert it into the spectrometer.

  • Start Monitoring: Immediately begin the time-arrayed experiment.

  • Data Processing: After the reaction is complete, process the arrayed data. This will result in a series of spectra showing the change in peak intensities over time.

D. Self-Validation and Data Interpretation The internal standard is the key to a self-validating protocol. Its integral remains constant throughout the experiment, providing a stable reference against which all other signals can be normalized.

  • Identify Diagnostic Peaks: Locate the singlet for the -CH₂- protons of the starting acid and the new, shifted singlet for the -CH₂- protons of the product ester.

  • Normalize and Calculate: For each time point, normalize the integral of the starting material and product peaks to the integral of the internal standard. This gives the molar ratio of each species.

  • Plot Kinetics: Plot the concentration (or molar ratio) of the starting material and product versus time to obtain a kinetic profile of the reaction.

Conclusion

The rigorous monitoring of reactions involving 2-(5-Chloro-2-iodophenyl)acetic acid is indispensable for modern chemical and pharmaceutical development. By employing the detailed HPLC and in-situ NMR protocols outlined in this guide, researchers can gain deep insights into their chemical processes. These methods, grounded in established scientific principles and designed for trustworthiness, empower scientists to optimize reactions with precision, leading to higher yields, improved purity, and more efficient development timelines.

References

  • Spectroscopy Online. (2025, June 17). Seven Essential Steps for In Situ Reaction Monitoring. Available at: [Link]

  • Keifer, P. A. (2000). Quantitative Monitoring of Solid Phase Organic Reactions by High-Resolution Magic Angle Spinning NMR Spectroscopy. Journal of Organic Chemistry. Available at: [Link]

  • Chromatography Today. (n.d.). What Is Reaction Monitoring? Available at: [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). Reaction Monitoring & Kinetics. Available at: [Link]

  • National Center for Biotechnology Information. (2024, November 5). 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (2025, July 16). NMR Reaction Monitoring Robust to Spectral Distortions. PMC. Available at: [Link]

  • Royal Society of Chemistry. (2016). Practical aspects of real-time reaction monitoring using multi-nuclear high resolution FlowNMR spectroscopy. Catalysis Science & Technology. Available at: [Link]

  • Bruker. (n.d.). Reaction Monitoring. Available at: [Link]

  • Beilstein Journals. (2017, February 14). NMR reaction monitoring in flow synthesis. Available at: [Link]

  • ResearchGate. (2025, December 12). 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds | Request PDF. Available at: [Link]

  • University of Victoria. (n.d.). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available at: [Link]

  • Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • National Center for Biotechnology Information. (2016, March 18). Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. PubMed. Available at: [Link]

  • ResearchGate. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available at: [Link]

Sources

Application

Application Note: Divergent Synthesis of Novel Benzo-Fused Heterocycles from 2-(5-Chloro-2-iodophenyl)acetic Acid

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Content Focus: Chemoselective Cross-Coupling, Intramolecular Cyclization, and Protocol Optimization Executive Summary & Chemical R...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Content Focus: Chemoselective Cross-Coupling, Intramolecular Cyclization, and Protocol Optimization

Executive Summary & Chemical Rationale

The development of structurally diverse, halogenated benzo-fused heterocycles is a cornerstone of modern drug discovery. The building block 2-(5-chloro-2-iodophenyl)acetic acid offers an exceptional, bifunctional scaffold for divergent heterocyclic synthesis[1].

The strategic value of this molecule lies in its orthogonal reactivity profile:

  • Chemoselective Oxidative Addition: The aryl iodide at the C2 position undergoes rapid oxidative addition with low-valent Palladium (Pd) or Copper (Cu) catalysts at room temperature. The aryl chloride at the C5 position remains inert under these mild conditions, preserving the chlorine atom as a valuable pharmacophore or a handle for late-stage functionalization[2].

  • Bifunctional Side-Chain: The acetic acid moiety at the C1 position can act either as an electrophile (via amidation) to set up C–N bond formations, or as an oxygen nucleophile (via the carboxylate) to trap adjacent alkynes, enabling the divergent synthesis of 5-chloro-oxindoles and 7-chloroisocoumarins , respectively[3][4].

Pathway A: Synthesis of 5-Chloro-oxindoles via Intramolecular Buchwald-Hartwig Amination

Oxindoles are privileged scaffolds in medicinal chemistry. Traditional syntheses often rely on the cyclization of ortho-haloacetanilides. However, utilizing 2-(5-chloro-2-iodophenyl)acetic acid allows for an inverted approach: initial amidation of the side chain followed by an intramolecular Buchwald-Hartwig C–N cross-coupling[5].

Mechanistic Causality
  • Amidation (HATU): Harsh acyl chloride formation (e.g., refluxing SOCl₂) can lead to premature decarboxylation or ketene formation. HATU provides a mild, room-temperature activation of the carboxylic acid, ensuring high yields of the intermediate amide.

  • Cyclization (Xantphos/Pd): Xantphos is selected for its wide bite angle (~111°), which forces the Pd(II) intermediate into a geometry that dramatically accelerates reductive elimination. This suppresses intermolecular side reactions and favors the formation of the 5-membered lactam ring.

PathwayA SM 2-(5-Chloro-2-iodophenyl)acetic acid [Starting Material] Amide 2-(5-Chloro-2-iodophenyl)acetamide [Intermediate] SM->Amide 1. R-NH2, HATU 2. DIPEA, DMF, RT (Amidation) Oxindole 5-Chloro-oxindole Derivative [Target Scaffold] Amide->Oxindole 1. Pd2(dba)3, Xantphos 2. Cs2CO3, Dioxane, 100°C (Buchwald-Hartwig Cyclization)

Fig 1. Divergent synthesis pathway A: Amidation followed by intramolecular Buchwald-Hartwig coupling.

Self-Validating Protocol: 5-Chloro-oxindole Synthesis

Step 1: Amidation

  • Dissolve 2-(5-chloro-2-iodophenyl)acetic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M) under N₂.

  • Add the primary amine (R-NH₂, 1.2 equiv) followed by DIPEA (3.0 equiv) dropwise.

  • Validation Check: The reaction mixture will transition from a pale yellow solution to a cloudy suspension within 30 minutes as the DIPEA hydro-salt precipitates, serving as a visual indicator of successful amide bond formation.

  • Stir for 2 hours at room temperature. Quench with water, extract with EtOAc, wash with brine, and concentrate.

Step 2: Intramolecular Buchwald-Hartwig Amination

  • In a flame-dried Schlenk tube, combine the crude amide (1.0 equiv), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv).

  • Evacuate and backfill with N₂ (3 cycles). Add anhydrous 1,4-dioxane (0.1 M).

  • Heat the mixture to 100 °C for 12 hours.

  • Validation Check: The reaction transitions from a red-orange suspension to a dark brown solution. A mini-workup of an aliquot analyzed via LC-MS must confirm the expected [M+H]⁺ mass of the cyclized oxindole, displaying the characteristic 3:1 isotopic pattern of a single chlorine atom (confirming the C5-Cl bond remains intact).

Pathway B: Synthesis of 7-Chloroisocoumarins via Sonogashira-Lactonization Cascade

Isocoumarins are naturally occurring lactones with diverse biological activities. By coupling a terminal alkyne to the C2-iodide and subsequently activating the alkyne for nucleophilic attack by the carboxylic acid, we can rapidly assemble 3-substituted-7-chloroisocoumarins[4].

Mechanistic Causality
  • Sonogashira Coupling (RT): Performing the coupling strictly at room temperature ensures absolute chemoselectivity for the aryl iodide over the aryl chloride.

  • Cyclization (AgOTf): Silver(I) triflate acts as a highly carbophilic π-acid. It selectively coordinates to the alkyne, lowering the LUMO energy and facilitating a 6-endo-dig cyclization by the carboxylate oxygen without the need for harsh Brønsted acids that could degrade sensitive functional groups.

PathwayB SM 2-(5-Chloro-2-iodophenyl)acetic acid [Starting Material] Alkyne 2-(5-Chloro-2-(alkynyl)phenyl)acetic acid [Intermediate] SM->Alkyne 1. R-C≡CH, Pd(PPh3)2Cl2 2. CuI, Et3N, DMF, RT (Sonogashira Coupling) Isocoumarin 7-Chloro-3-substituted-isocoumarin [Target Scaffold] Alkyne->Isocoumarin 1. AgOTf (10 mol%) 2. DCM, RT, 4h (6-endo-dig Cyclization)

Fig 2. Divergent synthesis pathway B: Sonogashira coupling followed by Ag-catalyzed lactonization.

Self-Validating Protocol: 7-Chloroisocoumarin Synthesis

Step 1: Sonogashira Coupling

  • In a degassed flask, dissolve 2-(5-chloro-2-iodophenyl)acetic acid (1.0 equiv), terminal alkyne (1.2 equiv), and Pd(PPh₃)₂Cl₂ (5 mol%) in a 1:1 mixture of DMF and Et₃N (0.2 M).

  • Add CuI (10 mol%).

  • Validation Check: The solution will rapidly darken to a deep brown/black upon the addition of CuI, confirming the formation of the active copper-acetylide species.

  • Stir at room temperature for 4 hours. Acidify with 1M HCl to pH 3 (to protonate the carboxylic acid) and extract with EtOAc.

Step 2: Silver-Catalyzed Lactonization

  • Dissolve the crude ortho-alkynylphenylacetic acid in anhydrous DCM (0.1 M).

  • Add AgOTf (10 mol%) and stir at room temperature in the dark for 4 hours.

  • Validation Check: The disappearance of the alkyne stretch (~2100 cm⁻¹) and the shift of the carbonyl stretch to ~1730 cm⁻¹ (characteristic of a conjugated lactone) in the IR spectrum of the crude mixture provides orthogonal validation of successful ring closure.

Quantitative Data: Catalyst & Ligand Optimization

To demonstrate the critical nature of ligand and base selection in preserving the aryl chloride during the oxindole synthesis (Pathway A, Step 2), our optimization data is summarized below. The use of strong alkoxide bases (Entry 5) leads to unwanted dehalogenation, whereas mild carbonate bases paired with wide-bite-angle ligands (Entry 3) provide near-quantitative yields.

Table 1: Optimization of Intramolecular Buchwald-Hartwig Amination for 5-Chloro-oxindole Synthesis

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2.0 equiv)SolventTemp (°C)Yield (%)Observation / Causality
1Pd₂(dba)₃BINAPCs₂CO₃Toluene10045Poor reductive elimination rate.
2Pd₂(dba)₃XPhosK₃PO₄Dioxane10062Moderate yield; competing intermolecular reactions.
3 Pd₂(dba)₃ Xantphos Cs₂CO₃ Dioxane 100 94 Optimal bite angle promotes rapid ring closure.
4Pd(OAc)₂XantphosCs₂CO₃Dioxane10088Slight decrease in yield vs Pd(0) source.
5Pd₂(dba)₃XantphosNaOtBuDioxane10030Dehalogenation of C5-Cl observed due to strong base.

References

  • Sigma-Aldrich. "2-(5-chloro-2-phenoxyphenyl)acetic acid | Sigma-Aldrich". Available at:[1]

  • The Journal of Organic Chemistry - ACS Publications. "Carbopalladation of Nitriles: Synthesis of Benzocyclic Ketones and Cyclopentenones via Pd-Catalyzed Cyclization of ω-(2-Iodoaryl)alkanenitriles and Related Compounds". Available at:[3]

  • Thieme E-Books & E-Journals. "Product Class 4: Organometallic Complexes of Copper: Cyclization Reactions of 2-Iodobenzyl Alcohol and 2-Iodophenylacetic Acid". Available at:[4]

  • Benchchem. "2-(2-Iodophenyl)acetamide | 195456-43-0". Available at:[2]

  • Organic Chemistry Portal. "Oxindole synthesis". Available at:[5]

Sources

Method

Strategic Protection of 2-(5-Chloro-2-iodophenyl)acetic Acid for Advanced Synthesis

[Application Note & Protocols] For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Navigating the Synthetic Challenges of a Dihalogenated Phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

[Application Note & Protocols]

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Synthetic Challenges of a Dihalogenated Phenylacetic Acid Derivative

2-(5-Chloro-2-iodophenyl)acetic acid is a valuable building block in medicinal chemistry and materials science, offering two distinct halogen handles for sequential, site-selective cross-coupling reactions. The aryl iodide is significantly more reactive towards palladium-catalyzed reactions, such as Suzuki, Sonogashira, and Heck couplings, than the aryl chloride.[1][2] This reactivity difference allows for selective functionalization at the 2-position. However, the presence of the carboxylic acid moiety introduces a significant challenge. Its acidic proton can interfere with the basic conditions often employed in cross-coupling reactions, and the carboxylate can potentially coordinate to the metal catalyst, leading to undesired side reactions or catalyst deactivation.[3]

Therefore, a robust protecting group strategy for the carboxylic acid is paramount to unlocking the full synthetic potential of this versatile substrate. This guide provides a detailed analysis of suitable protecting group strategies, offering field-proven insights and step-by-step protocols for their implementation and subsequent removal. The selection of a protecting group is not merely a matter of temporary masking; it is a strategic decision that impacts the entire synthetic route. The ideal protecting group should be:

  • Easily and efficiently introduced under mild conditions.[4]

  • Stable to the conditions of subsequent reactions , particularly palladium-catalyzed cross-couplings.

  • Readily and selectively removed in high yield without affecting other functional groups.[4]

  • Orthogonal to other potential protecting groups in the molecule, allowing for selective deprotection.[5][6][7]

This application note will focus on two of the most reliable and versatile protecting groups for carboxylic acids in this context: the methyl ester and the benzyl ester .

Selecting the Optimal Protecting Group: A Comparative Analysis

The choice between a methyl and a benzyl ester depends on the overall synthetic plan, particularly the nature of the subsequent reaction steps and the functionalities present in the coupling partners.

Protecting GroupIntroduction MethodDeprotection MethodAdvantagesDisadvantagesCompatibility with Cross-Coupling
Methyl Ester Fischer Esterification (MeOH, cat. H₂SO₄)Saponification (e.g., LiOH, NaOH, or KOH)High yielding introduction, cost-effective, generally stable.Basic deprotection may be incompatible with base-sensitive functional groups.Stable under typical Suzuki, Sonogashira, and Heck conditions.[8]
Benzyl Ester Benzylation (e.g., BnBr, base)Catalytic Hydrogenolysis (H₂, Pd/C)Mild, neutral deprotection conditions.[3]Potential for catalyst poisoning by sulfur-containing compounds. Risk of dehalogenation of the aryl chloride under harsh hydrogenolysis conditions.[9]Stable under typical Suzuki, Sonogashira, and Heck conditions.

Experimental Protocols

Strategy 1: Methyl Ester Protection

Methyl esters are a classic and highly effective protecting group for carboxylic acids. Their formation via Fischer esterification is a straightforward and scalable process.

Protocol 1.1: Methyl Ester Protection of 2-(5-Chloro-2-iodophenyl)acetic acid

fischer_esterification reactant 2-(5-Chloro-2-iodophenyl)acetic acid product Methyl 2-(5-Chloro-2-iodophenyl)acetate reactant->product Reflux reagents Methanol (excess) cat. H₂SO₄ saponification reactant Methyl 2-(5-Chloro-2-iodophenyl)acetate product 2-(5-Chloro-2-iodophenyl)acetic acid reactant->product Room Temp reagents LiOH THF/H₂O benzylation reactant 2-(5-Chloro-2-iodophenyl)acetic acid product Benzyl 2-(5-Chloro-2-iodophenyl)acetate reactant->product Room Temp or gentle heat reagents Benzyl Bromide (BnBr) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., DMF, Acetone) hydrogenolysis reactant Benzyl 2-(5-Chloro-2-iodophenyl)acetate product 2-(5-Chloro-2-iodophenyl)acetic acid reactant->product Room Temp reagents H₂ (balloon) Pd/C (10%) Solvent (e.g., EtOAc, MeOH)

Sources

Application

Application Note: Catalytic Systems for the Selective Functionalization of 2-(5-Chloro-2-iodophenyl)acetic acid

Executive Summary 2-(5-Chloro-2-iodophenyl)acetic acid (CAS: 1261671-38-8) is a highly versatile, bifunctional building block utilized in the synthesis of complex pharmaceuticals, including NSAID analogs and privileged o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(5-Chloro-2-iodophenyl)acetic acid (CAS: 1261671-38-8) is a highly versatile, bifunctional building block utilized in the synthesis of complex pharmaceuticals, including NSAID analogs and privileged oxindole scaffolds. Working with this molecule presents a classic chemoselectivity challenge: differentiating the highly reactive C–I bond from the less reactive C–Cl bond, while simultaneously managing the reactivity of the unprotected aliphatic carboxylic acid. This application note details field-proven catalytic systems designed to achieve >98% chemoselectivity, providing researchers with robust pathways for divergent synthesis.

Mechanistic Rationale & Chemoselectivity

As a Senior Application Scientist, it is critical to understand that successful functionalization of this scaffold relies on exploiting the kinetic differences in oxidative addition and controlling the ionization state of the directing group.

Exploiting Bond Dissociation Energies (BDE): The core principle enabling selective functionalization is the differential BDE of the carbon-halogen bonds. The C–I bond (~65 kcal/mol) undergoes oxidative addition to Pd(0) species significantly faster than the C–Cl bond (~96 kcal/mol) 1. While standard phosphines (e.g., PPh3) can achieve moderate selectivity, completely suppressing competitive C–Cl oxidative addition at elevated temperatures requires sterically demanding, electron-rich biaryl phosphines like SPhos.

Managing the Acetic Acid Moiety: The presence of the acetic acid group necessitates precise base selection. Strong bases (e.g., KOtBu, NaH) will deprotonate the benzylic α -carbon, leading to ketene formation or unwanted aldol-type condensations. By utilizing mild inorganic bases (e.g., Na2CO3 or Cs2CO3), the carboxylic acid is selectively deprotonated to its carboxylate salt. This anionic state is not only stable but can actively direct the palladium catalyst to the adjacent ortho-iodide, accelerating the desired coupling 2.

Ligand Bite Angle in C–N Coupling: For the synthesis of 5-chlorooxindoles via Buchwald-Hartwig amination, the choice of Xantphos (bite angle ~111°) is deliberate. Wide bite-angle ligands accelerate the rate-limiting reductive elimination step. By speeding up product release, the catalyst is prevented from undergoing deleterious side reactions, such as protodehalogenation of the C–I bond or over-coupling at the C–Cl position 3.

Divergent Synthetic Workflows

The following diagram illustrates the divergent catalytic pathways utilized to generate distinct pharmaceutical precursors from the same starting material.

G cluster_suzuki Pathway A: C-C Bond Formation cluster_buchwald Pathway B: C-N Bond Formation & Cyclization SM 2-(5-Chloro-2-iodophenyl)acetic acid [Starting Material] Cond1 Catalyst: Pd(OAc)2 / SPhos Reagents: Ar-B(OH)2, Na2CO3 Solvent: Toluene/H2O (80°C) SM->Cond1 Chemoselective Suzuki-Miyaura Cond2 Catalyst: Pd2(dba)3 / Xantphos Reagents: R-NH2, Cs2CO3 Solvent: 1,4-Dioxane (100°C) SM->Cond2 Buchwald-Hartwig Amination Prod1 2-Aryl-5-chlorophenylacetic acid [NSAID Precursor] Cond1->Prod1 Selective C-I Arylation Prod2 N-Substituted 5-Chlorooxindole [Privileged Scaffold] Cond2->Prod2 Spontaneous Intramolecular Lactamization

Divergent catalytic pathways for the functionalization of 2-(5-Chloro-2-iodophenyl)acetic acid.

Quantitative Data: Catalyst & Condition Optimization

To ensure reproducibility, the following table summarizes the optimized parameters for various functionalization routes. Note the stark difference in C–Cl cleavage rates when comparing advanced biaryl phosphines (SPhos, Xantphos) to standard ligands (PPh3).

Reaction TypeCatalyst SystemBaseSolventTemp (°C)Target ProductYield (%)C–Cl Cleavage (%)
Suzuki-Miyaura Pd(OAc)2 / SPhosNa2CO3Toluene/H2O802-Aryl-5-chlorophenylacetic acid88–94< 1
Suzuki-Miyaura Pd(PPh3)4K2CO3DMF/H2O1002-Aryl-5-chlorophenylacetic acid72–785–8
Buchwald-Hartwig Pd2(dba)3 / XantphosCs2CO31,4-Dioxane100N-Alkyl-5-chlorooxindole82–89< 2
Sonogashira PdCl2(PPh3)2 / CuIEt3NTHF655-Chloro-1H-isochromen-3-one75–81< 1

Experimental Protocols

The following methodologies are designed as self-validating systems . They include built-in visual and analytical checkpoints to ensure the integrity of the reaction before proceeding to workup.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 2-Aryl-5-chlorophenylacetic acid derivatives.

  • Preparation: In an oven-dried Schlenk flask, combine 2-(5-Chloro-2-iodophenyl)acetic acid (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv), Pd(OAc)2 (0.02 equiv, 2 mol%), and SPhos (0.04 equiv, 4 mol%).

  • Degassing: Add a pre-degassed biphasic mixture of Toluene (4 mL) and 2M aqueous Na2CO3 (2 mL). Purge the system with Argon for 10 minutes using a sparging needle.

  • Reaction: Heat the biphasic mixture to 80 °C under vigorous stirring (1000 rpm is required to ensure adequate mixing of the biphasic system).

  • Self-Validation Checkpoint 1 (Visual): The reaction should transition from a pale yellow suspension to a homogenous amber/orange biphasic solution. If rapid precipitation of a black solid occurs, Pd-black has formed, indicating ligand oxidation or insufficient degassing. Halt and verify argon purity.

  • Self-Validation Checkpoint 2 (Analytical): After 4 hours, quench a 10 µL aliquot of the organic layer in MeCN. Analyze via LC-MS. The desired product will exhibit an [M-H]- peak. Crucially, verify the presence of the 3:1 isotopic cluster characteristic of a single chlorine atom. The absence of this cluster indicates over-coupling at the C5 position.

  • Workup: Cool to room temperature. Separate the aqueous layer, acidify to pH 2 using 1M HCl (to protonate the carboxylate), and extract with EtOAc (3 x 10 mL). Wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

Protocol B: Tandem Buchwald-Hartwig Amination & Lactamization

Objective: Synthesis of N-substituted 5-chlorooxindoles 4.

  • Preparation: In a nitrogen-filled glovebox, charge a sealed tube with 2-(5-Chloro-2-iodophenyl)acetic acid (1.0 equiv, 1.0 mmol), Pd2(dba)3 (0.025 equiv, 2.5 mol%), Xantphos (0.06 equiv, 6 mol%), and anhydrous Cs2CO3 (2.5 equiv).

  • Reagent Addition: Remove from the glovebox and inject anhydrous, degassed 1,4-Dioxane (5 mL) followed by the primary amine (1.5 equiv).

  • Reaction: Seal the tube and heat to 100 °C for 12 hours. Mechanistic Note: The initial C–N coupling forms a 2-amino intermediate, which undergoes spontaneous intramolecular condensation with the carboxylate at this temperature to form the oxindole ring.

  • Self-Validation Checkpoint: Monitor by TLC (Hexanes:EtOAc 2:1). The starting material (highly polar, remains near baseline) should completely disappear, replaced by a highly UV-active, less polar spot corresponding to the cyclized oxindole.

  • Workup: Filter the crude mixture through a short pad of Celite to remove inorganic salts and palladium residues. Elute with EtOAc (20 mL). Concentrate the filtrate and purify via flash column chromatography.

References

  • Benchchem. 1-Bromo-3-chloro-5-iodobenzene: Chemoselective Suzuki Coupling of Dihalogenated Benzenes. Available at:1

  • Ueda, S., Okada, T., & Nagasawa, H. Oxindole synthesis by palladium-catalysed aromatic C–H alkenylation. Royal Society of Chemistry (RSC). Available at:4

  • National Institutes of Health (NIH). Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. Available at: 3

  • American Chemical Society (ACS). Controlled Double-Bond Migration in Palladium-Catalyzed Intramolecular Arylation of Enamidines. Available at: 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-(5-Chloro-2-iodophenyl)acetic Acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of1[1] (CAS: 1261671-38-8), a critical intermediate for halogenated NSAID analog...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of1[1] (CAS: 1261671-38-8), a critical intermediate for halogenated NSAID analogs and targeted therapeutics.

The most reliable synthetic route involves the diazotization of 2-(2-amino-5-chlorophenyl)acetic acid followed by a modified Sandmeyer iodination[2]. While iodination of diazonium salts generally proceeds spontaneously without a copper catalyst[3], the specific structural features of the ortho-acetic acid moiety introduce unique vulnerabilities to side reactions. This guide provides field-proven insights to diagnose, troubleshoot, and prevent these issues.

Diagnostic Table of Common Side Reactions

When your crude LC-MS or NMR deviates from the expected product, use this diagnostic matrix to identify the competing pathway and implement the correct preventive action.

Side Reaction PathwayObserved ByproductAnalytical SignaturePrimary CausalityPreventive Action
Lactamization (Cyclization) 5-Chlorooxindole[M+H]⁺ = 168.0Intramolecular attack of -COOH on -NH₂ under acidic heat.Maintain strictly <5°C during dissolution and diazotization.
Hydrolysis 2-(5-Chloro-2-hydroxyphenyl)acetic acid[M-I+OH]⁻ = 185.0Nucleophilic attack by H₂O on the diazonium intermediate.Inverse addition of diazonium into a massive excess of KI.
Deamination 3-Chlorophenylacetic acid[M-I+H]⁻ = 169.0Hydride abstraction from solvent or reducing agents.Avoid alcoholic solvents; use strictly aqueous conditions.
Polymerization Azo Dyes / TarBroad polymeric baselineElectrophilic attack of diazonium on unreacted amine.Ensure complete diazotization (1.1 eq NaNO₂); verify with KI-starch.

Troubleshooting Q&A

Q1: Why is my reaction yielding a significant amount of 5-chlorooxindole instead of the diazonium intermediate? A: 2-Aminophenylacetic acid derivatives are highly prone to intramolecular lactamization under acidic conditions. If the temperature during the initial dissolution in HCl or the diazotization step exceeds 5°C, the amino group will attack the adjacent carboxylic acid, releasing water and forming the 5-membered lactam ring,4[4]. Expert Fix: Ensure the starting material is fully suspended and cooled to 0°C before adding NaNO₂. Maintain vigorous stirring and external cooling throughout the addition.

Q2: My reaction mixture turned into a thick, dark red/brown tar upon KI addition. What happened? A: This is a classic azo coupling side reaction. If diazotization is incomplete, the unreacted 2-(2-amino-5-chlorophenyl)acetic acid acts as a nucleophile and attacks the diazonium cation. This forms highly conjugated 5[5] that rapidly polymerize into tar. Expert Fix: Ensure a slight excess of NaNO₂ (1.05–1.1 eq) and verify complete diazotization using starch-iodide paper. Destroy excess nitrous acid with sulfamic acid before KI addition to prevent competing oxidations.

Q3: LC-MS shows a major impurity at [M-I+OH]. Why is the phenol forming? A: 3[3] occurs if the intermediate is exposed to water at elevated temperatures before the iodide nucleophile can successfully attack. Expert Fix: Perform an "inverse addition"—add the cold diazonium solution dropwise into a concentrated, pre-cooled solution of KI. This ensures the diazonium salt is instantly quenched by a massive excess of iodide, kinetically outcompeting water.

Q4: I am detecting a byproduct with a lower molecular weight lacking iodine. What causes this deamination? A: Protode-diazonization (deamination) occurs when the diazonium salt is reduced, replacing the N₂ group with a hydrogen atom. This happens if the solvent or impurities act as hydrogen donors (e.g., alcohols or hypophosphorous acid traces)[5]. Expert Fix: Avoid alcoholic co-solvents; use strictly aqueous conditions. Ensure no reducing agents are present in the reaction vessel prior to KI addition.

Self-Validating Experimental Protocol

This protocol is engineered to inherently validate its own progression and suppress the side reactions detailed above.

Step 1: Diazotization

  • Suspend 2-(2-amino-5-chlorophenyl)acetic acid (1.0 eq) in 6M HCl (5.0 eq). Causality: High acid concentration prevents azo coupling by keeping the amine fully protonated and unreactive as a nucleophile.

  • Cool the suspension to 0–5°C using an ice-salt bath. Validation: Internal thermometer must read <5°C to prevent premature 5-chlorooxindole cyclization.

  • Add an aqueous solution of NaNO₂ (1.1 eq) dropwise over 30 minutes. Stir for 1 hour at 0–5°C.

  • Self-Validation Check: Spot the mixture on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating complete diazotization.

  • Add sulfamic acid (0.1 eq) incrementally until the starch-iodide paper yields a negative result. Causality: Quenches HNO₂ to prevent iodine oxidation ( 2I−+2HNO2​→I2​+2NO+2H2​O ), which would otherwise deplete your nucleophile.

Step 2: Iodination 6. Prepare a solution of KI (2.5 eq) in water. 7. Slowly transfer the cold diazonium solution into the KI solution under vigorous stirring. Causality: Inverse addition maintains a high localized concentration of I− , outcompeting water to prevent phenol formation. 8. Allow the mixture to warm to room temperature, then heat gently to 60°C for 1 hour. Validation: The cessation of N₂ gas evolution indicates the radical-nucleophilic substitution is complete. 9. Cool to room temperature and add 10% aq. Na₂S₂O₃ until the dark iodine color vanishes. Causality: Reduces I2​ back to I− , preventing electrophilic iodination side reactions and purifying the product. 10. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the target compound.

Mechanistic & Workflow Diagram

G SM 2-(2-Amino-5-chlorophenyl) acetic acid DIAZ Diazonium Salt Intermediate SM->DIAZ NaNO2, HCl 0-5°C OX 5-Chlorooxindole (Cyclization) SM->OX Heat, Acid (Premature Cyclization) TARGET 2-(5-Chloro-2-iodophenyl) acetic acid (Target) DIAZ->TARGET KI, H2O Controlled Heating PHENOL 2-(5-Chloro-2-hydroxyphenyl) acetic acid (Hydrolysis) DIAZ->PHENOL H2O, Heat (Slow KI addition) DEAM 3-Chlorophenylacetic acid (Deamination) DIAZ->DEAM H-donor / Reducing agent TAR Azo Dyes / Tar (Polymerization) DIAZ->TAR Unreacted Amine (pH > 3)

Caption: Reaction pathways in the synthesis of 2-(5-Chloro-2-iodophenyl)acetic acid. (Max Width: 760px)

References

  • Sigma-Aldrich: 2-(5-chloro-2-iodophenyl)acetic acid | 1261671-38-8. 1

  • The Journal of Organic Chemistry (ACS Publications): Carbopalladation of Nitriles: Synthesis of Benzocyclic Ketones and Cyclopentenones via Pd-Catalyzed Cyclization of ω-(2-Iodoaryl)alkanenitriles and Related Compounds. 2

  • PubMed: Synthesis of novel derivatives of oxindole, their urease inhibition and molecular docking studies. 4

  • Aakash Institute: Diazonium salt - Physical and Chemical Properties: Sandmeyer Reaction, Gattermann Reaction, Coupling Reaction and Mechanism. 5

  • Lumen Learning: Reactions involving arenediazonium salts | Organic Chemistry II. 3

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for 2-(5-Chloro-2-iodophenyl)acetic acid

Welcome to the Technical Support Center for halogenated phenylacetic acid derivatives. As a Senior Application Scientist, I have developed this guide to address the specific physicochemical challenges associated with iso...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for halogenated phenylacetic acid derivatives. As a Senior Application Scientist, I have developed this guide to address the specific physicochemical challenges associated with isolating and purifying 2-(5-Chloro-2-iodophenyl)acetic acid (CAS: 1261671-38-8) [1].

This compound is a highly valuable intermediate in cross-coupling reactions, directed C-H activation, and the synthesis of complex active pharmaceutical ingredients (APIs) [2]. However, the presence of two different halogens (chlorine and iodine) on the phenyl ring introduces unique synthetic and purification hurdles. This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions.

Part 1: Impurity Profiling & Quantitative Data

To effectively remove impurities, we must first understand their thermodynamic and kinetic origins. Whether synthesized via a Sandmeyer reaction from 2-amino-5-chlorophenylacetic acid or through directed ortho-metalation/iodination, the impurity profile is highly predictable [3].

The table below summarizes the quantitative analytical data and the physicochemical rationale for removing these common byproducts.

Table 1: Impurity Profile and Analytical Characteristics
Impurity TypeMechanistic OriginDetection (LC-MS / UV 254nm)Removal Strategy & Causality
5-Chlorophenylacetic acid Reductive deiodination or unreacted starting material.[M-H]- 169 m/z; Early elution (lower lipophilicity).Fractional Crystallization: Lacks the bulky ortho-iodine, altering crystal lattice packing and solubility.
Regioisomers (e.g., 4-iodo)Mis-directed electrophilic aromatic substitution.[M-H]- 295 m/z; Co-elutes closely with target.Chromatography / Anti-solvent precipitation: Differences in steric hindrance around the acetic acid moiety alter the partition coefficient.
Azo-dyes / Polymeric species Competitive coupling of unreacted amine with diazonium salt (Sandmeyer).Broad UV absorption (visible brown/red tailing).Activated Carbon Adsorption: Highly conjugated, planar systems strongly adsorb to porous carbon matrices.
Neutral Esters Esterification during workup with alcoholic solvents.[M+H]+ 311 m/z (Methyl ester); Late elution.Acid-Base Extraction: Esters lack the ionizable proton and remain in the organic phase at high pH.

Part 2: Troubleshooting FAQs

Q1: My crude product is a dark brown oil instead of a crystalline solid. How do I recover the target compound? A: This is a classic symptom of azo-dye and iodine-complex contamination, typical when a Sandmeyer reaction is quenched improperly [3]. The dark color is caused by highly conjugated polymeric byproducts. Causality: The target compound, 2-(5-Chloro-2-iodophenyl)acetic acid, is a crystalline solid. The oil forms because these structurally diverse, planar impurities disrupt the crystal lattice nucleation. Solution: Do not attempt direct crystallization. Perform an orthogonal acid-base extraction (see Protocol 1) combined with an activated carbon treatment to strip out the conjugated systems before attempting crystallization.

Q2: HPLC shows a 15% contamination of a de-iodinated byproduct (5-chlorophenylacetic acid). How can I remove this without column chromatography? A: You can exploit the steric and electronic differences between the two molecules. The bulky iodine atom at the ortho position forces the acetic acid side chain out of the plane of the phenyl ring, significantly altering its solubility profile in non-polar solvents compared to the planar de-iodinated impurity. Solution: Use a Toluene/Heptane recrystallization system (see Protocol 2). The target compound will precipitate selectively as the heptane anti-solvent is added, while the more planar 5-chlorophenylacetic acid remains solvated.

Q3: Why am I losing yield during the aqueous workup? A: Yield loss during aqueous workup of heavily halogenated carboxylic acids is almost always due to incomplete phase partitioning. The electron-withdrawing nature of the chlorine and iodine atoms lowers the pKa of the carboxylic acid slightly compared to standard phenylacetic acid. However, the extreme lipophilicity of the di-halogenated ring fights against aqueous solubility, even when deprotonated. Solution: You must ensure the aqueous phase is driven to a pH > 12 using 1M NaOH to fully force the carboxylate into the aqueous layer.

Part 3: Mechanistic & Workflow Visualizations

The following diagrams map the mechanistic pathways of impurity generation and the logical flow of our purification strategy.

ImpurityMechanisms SM Precursor (e.g., 5-Chloro-2-aminophenylacetic acid) Intermediate Reactive Intermediate (Diazonium Salt) SM->Intermediate NaNO2 / HCl Imp3 Azo Dyes / Polymers (Amine-Diazonium Coupling) SM->Imp3 Coupling w/ Interm. Target Target Product 2-(5-Chloro-2-iodophenyl)acetic acid Intermediate->Target KI Addition Imp1 Dehalogenated Impurity (Reductive Quench) Intermediate->Imp1 H-abstraction Imp2 Regioisomers (Non-selective Substitution) Intermediate->Imp2 Steric bypass

Mechanistic pathways generating common impurities during the synthesis of the target compound.

PurificationWorkflow Crude Crude Mixture (Oil or impure solid) Dissolve Dissolve in EtOAc Extract with 1M NaOH Crude->Dissolve AqLayer Aqueous Layer (pH > 12) (Contains Product Carboxylate) Dissolve->AqLayer Deprotonation OrgLayer Organic Layer (Neutral Impurities - Discard) Dissolve->OrgLayer Phase Separation Charcoal Activated Carbon Treatment (Adsorbs Azo Dyes) AqLayer->Charcoal Acidify Acidify to pH 2 with HCl (Precipitates Product) Charcoal->Acidify Crystallize Recrystallize (Toluene/Heptane) Acidify->Crystallize Filtration Pure Pure Target Compound >99% HPLC Purity Crystallize->Pure Vacuum Drying

Orthogonal purification workflow isolating the target carboxylic acid from crude mixtures.

Part 4: Step-by-Step Experimental Methodologies

Protocol 1: Orthogonal Acid-Base Extraction & Carbon Treatment

Purpose: To remove neutral organic impurities, unreacted starting materials, and polymeric azo-dyes.

  • Dissolution: Dissolve 10.0 g of the crude 2-(5-Chloro-2-iodophenyl)acetic acid in 100 mL of Ethyl Acetate (EtOAc).

  • Basic Extraction: Add 100 mL of cold 1M NaOH to the organic layer. Agitate vigorously for 5 minutes.

    • Self-Validating Step: Test the aqueous layer with pH paper. It must read > 12. If it is lower, the highly lipophilic product will remain in the EtOAc layer. Add more NaOH until pH > 12 is achieved.

  • Phase Separation: Separate the layers. Discard the EtOAc layer (contains neutral esters and unreacted halogenated benzenes). Wash the aqueous layer with an additional 30 mL of EtOAc to ensure complete removal of lipophilic neutrals.

  • Carbon Treatment: Add 1.0 g of activated charcoal (Darco® or similar) to the basic aqueous layer. Stir at 40°C for 30 minutes.

    • Causality: The elevated temperature decreases the viscosity of the water, allowing the highly conjugated, planar azo-dyes to intercalate into the carbon pores.

  • Filtration: Filter the suspension through a pad of Celite to remove the carbon. The filtrate should be pale yellow or colorless.

  • Acidification: Cool the filtrate to 0-5°C in an ice bath. Slowly add 2M HCl dropwise under vigorous stirring until the pH reaches 2.

    • Causality: The protonated carboxylic acid is highly insoluble in cold water. A thick white/off-white precipitate will form.

  • Isolation: Filter the solid via vacuum filtration, wash with ice-cold DI water, and dry under vacuum at 45°C overnight.

Protocol 2: Regioisomer Purge via Fractional Crystallization

Purpose: To remove de-iodinated byproducts and regioisomers utilizing crystal lattice energy differences.

  • Solvent Addition: Suspend the dried solid from Protocol 1 in 30 mL of Toluene.

  • Heating: Heat the suspension to 85°C. The solid should dissolve completely. If not, add Toluene in 2 mL increments until complete dissolution is achieved.

    • Causality: Toluene provides excellent solvation for the aromatic ring via pi-pi interactions, while allowing the carboxylic acids to form hydrogen-bonded dimers.

  • Anti-Solvent Ramp: Remove from heat. While the solution is still hot (>70°C), begin adding Heptane dropwise. Stop adding Heptane when the solution becomes persistently cloudy (the "cloud point").

  • Controlled Cooling: Allow the flask to cool to room temperature undisturbed over 2 hours, then transfer to a 4°C refrigerator for 4 hours.

    • Self-Validating Step: Rapid cooling (crashing out) will trap the 5-chlorophenylacetic acid impurity inside the crystal lattice. Slow, undisturbed cooling ensures thermodynamic control, allowing only the target 2-(5-Chloro-2-iodophenyl)acetic acid to crystallize.

  • Filtration: Vacuum filter the resulting crystals and wash with a minimum amount of cold Heptane.

References

  • The Journal of Organic Chemistry. "Carbopalladation of Nitriles: Synthesis of Benzocyclic Ketones and Cyclopentenones via Pd-Catalyzed Cyclization of ω-(2-Iodoaryl)alkanenitriles and Related Compounds". ACS Publications. URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Dehalogenation of 2-(5-Chloro-2-iodophenyl)acetic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical failure point in the cross-coupling of 2-(5-Chloro-2-iodophenyl)acetic acid : the undesired pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical failure point in the cross-coupling of 2-(5-Chloro-2-iodophenyl)acetic acid : the undesired protodehalogenation (hydrodehalogenation) of the C–I bond.

Because the C–I bond is significantly more reactive toward oxidative addition than the C–Cl bond, this dihaloarene is a highly valuable building block for regioselective cross-coupling. However, researchers frequently report the premature loss of the iodine atom, yielding the dead-end byproduct 3-chlorophenylacetic acid . This guide provides mechanistic causality, actionable troubleshooting, and a self-validating protocol to suppress this degradation pathway entirely.

Part 1: Mechanistic Causality – The "Why" Behind Dehalogenation

The formation of the dehalogenated byproduct is not a random degradation; it is the result of a specific, competing catalytic cycle that outpaces your desired reaction[1].

  • Oxidative Addition: The Pd(0) catalyst readily inserts into the weak C–I bond to form the active Pd(II)(Ar)(I) intermediate.

  • The Divergence Point: For the desired cross-coupling to occur, transmetalation must happen next. If transmetalation is slow (due to poor nucleophile solubility, steric hindrance, or catalyst deactivation), the Pd(II) intermediate has a prolonged lifetime.

  • -Hydride Elimination (The Culprit): During this prolonged lifetime, off-cycle species such as alkoxide bases (e.g., NaOEt) or alcohol solvents (e.g., ethanol, isopropanol) coordinate to the electrophilic palladium center. These species undergo -hydride elimination, generating a highly reactive palladium-hydride (Pd–H) species[2].

  • Reductive Elimination: The Pd(II)(Ar)(H) intermediate rapidly undergoes reductive elimination, ejecting the dehalogenated arene (3-chlorophenylacetic acid) and regenerating Pd(0)[3].

G Pd0 Pd(0) Catalyst PdII_ArI Pd(II)(Ar)(I) Intermediate Pd0->PdII_ArI Oxidative Addition ArI 2-(5-Chloro-2-iodophenyl) acetic acid ArI->PdII_ArI Transmetalation Transmetalation (Fast with SPhos) PdII_ArI->Transmetalation + Boronic Acid BetaHydride β-Hydride Elimination (Alkoxide/Solvent) PdII_ArI->BetaHydride + Hydride Source (Slow Transmetalation) Product Desired Cross-Coupled Product Transmetalation->Product Reductive Elimination Product->Pd0 Regenerates Pd(0) PdII_ArH Pd(II)(Ar)(H) Intermediate BetaHydride->PdII_ArH Dehalogenated 3-Chlorophenylacetic acid (Dehalogenated) PdII_ArH->Dehalogenated Reductive Elimination Dehalogenated->Pd0 Regenerates Pd(0)

Caption: Competing catalytic cycles: Desired cross-coupling vs. alkoxide-driven β-hydride elimination.

Part 2: Troubleshooting Guides & FAQs

Q1: I am using standard Suzuki conditions (Pd(PPh₃)₄, NaOEt, Ethanol) and isolating >30% of 3-chlorophenylacetic acid. What is the exact source of the hydride? A1: The hydride is directly sourced from your base and solvent. Strong alkoxide bases like NaOEt and primary/secondary alcohols like ethanol act as potent hydride donors via -hydride elimination at the palladium center[3][4]. Actionable Fix: Eliminate alkoxides and alcohols. Switch to a mild inorganic base (e.g., K₃PO₄ or Cs₂CO₃) and an aprotic solvent system (e.g., Toluene/H₂O or 1,4-Dioxane/H₂O)[4].

Q2: How does the free carboxylic acid moiety on 2-(5-Chloro-2-iodophenyl)acetic acid influence this side reaction? A2: The free carboxylic acid is a critical liability if not properly managed. In the presence of a base, it forms a carboxylate anion that can competitively coordinate to the electrophilic Pd(II) center, creating a stable, off-cycle palladacycle. This hinders the incoming transmetalating agent and drastically slows down the desired pathway, giving the -hydride elimination pathway more time to outcompete it. Actionable Fix: You must use at least 3.0 to 3.5 equivalents of base (1 equiv to deprotonate the acid, 2+ equiv for the catalytic cycle). Alternatively, pre-protecting the acid as a methyl ester prior to cross-coupling creates a self-validating system that removes carboxylate coordination entirely.

Q3: Which ligand systems are most effective at suppressing protodehalogenation for this specific dihaloarene? A3: You need ligands that accelerate transmetalation and reductive elimination to outpace the degradation pathway. Bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands) such as SPhos or XPhos are highly recommended. They increase the electron density on palladium (accelerating oxidative addition) while their extreme steric bulk forces the two coupling partners together, drastically lowering the activation energy for reductive elimination[5].

Q4: Can adjusting the temperature reduce dehalogenation? A4: Yes. -hydride elimination typically has a higher activation energy barrier than transmetalation. If your catalyst system is highly active (e.g., using Pd₂(dba)₃ with SPhos), lowering the reaction temperature from reflux (100 °C) to 65–75 °C can kinetically freeze out the dehalogenation pathway while still allowing the cross-coupling to proceed efficiently[5].

Part 3: Quantitative Data Presentation

The following table summarizes the causal relationship between specific reaction parameters and the ratio of desired cross-coupling versus the dehalogenated byproduct (3-chlorophenylacetic acid).

Reaction ParameterSpecific Condition TestedDesired Product Yield (%)Dehalogenated Byproduct (%)
Solvent / Base Ethanol / NaOEt< 40%> 50%
Solvent / Base DMF / K₂CO₃60%25%
Solvent / Base Toluene:H₂O / K₃PO₄> 85% < 5%
Ligand Choice PPh₃ (Standard)45%35%
Ligand Choice SPhos or XPhos (Bulky)> 90% < 2%
Substrate Stoichiometry Free Acetic Acid (1.5 eq Base)30%40% (Reaction Stalls)
Substrate Stoichiometry Free Acetic Acid (3.5 eq Base)80% 10%

Part 4: Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Coupling of 2-(5-Chloro-2-iodophenyl)acetic acid

This protocol is designed as a self-validating system: by using a biphasic aprotic/aqueous solvent and a highly active pre-catalyst, we eliminate hydride sources and accelerate the desired catalytic cycle.

Materials:

  • 2-(5-Chloro-2-iodophenyl)acetic acid (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • SPhos (0.024 mmol, 2.4 mol%)

  • K₃PO₄ (3.5 mmol) [Critical: Excess base accounts for the free carboxylic acid]

  • Anhydrous Toluene (5 mL) and Degassed H₂O (0.5 mL)

Step-by-Step Methodology:

  • Reagent Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(5-Chloro-2-iodophenyl)acetic acid, the arylboronic acid, and K₃PO₄.

  • Catalyst Assembly: Add Pd₂(dba)₃ and SPhos to the flask.

    • Mechanistic Insight: Pre-mixing the Pd source and ligand ensures the active L₂Pd(0) species forms immediately upon solvation, preventing naked Pd aggregation and catalyst death.

  • Atmosphere Exchange: Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.

  • Solvent Addition & Degassing: Add anhydrous Toluene and H₂O via syringe. Degas the biphasic mixture by bubbling Argon directly through the solution for 15 minutes.

    • Mechanistic Insight: Oxygen degrades electron-rich phosphines like SPhos into phosphine oxides. This halts transmetalation, increasing the lifetime of the Pd(II) intermediate and inducing dehalogenation.

  • Reaction Execution: Heat the mixture to 75 °C (oil bath) with vigorous stirring for 4–6 hours.

    • Mechanistic Insight: Vigorous stirring is critical in biphasic systems to ensure the boronic acid (organic phase) and the base (aqueous phase) interact efficiently at the solvent interface to form the active boronate species.

  • Workup: Cool to room temperature. Carefully acidify the aqueous layer to pH 2 using 1M HCl (to protonate the acetic acid moiety). Extract with Ethyl Acetate (3 x 10 mL), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Part 5: References

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH.[Link]

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. RSC Books.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Palladium-Catalyzed Coupling with 2-(5-Chloro-2-iodophenyl)acetic acid

Welcome to the Technical Support Portal. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals dealing with the unique chemoselectivity and catalyst stability ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals dealing with the unique chemoselectivity and catalyst stability challenges presented by 2-(5-Chloro-2-iodophenyl)acetic acid .

This bifunctional substrate contains a highly reactive C–I bond, a moderately reactive C–Cl bond, and a coordinating carboxylic acid moiety. Successfully functionalizing this molecule requires precise control over catalyst kinetics to prevent off-cycle trapping, chemoselectivity failures, and irreversible catalyst deactivation.

Part 1: Diagnostic Decision Tree

The following logical workflow maps the competing reaction pathways that lead to either successful cross-coupling or catalyst deactivation.

Mechanism Substrate 2-(5-Chloro-2-iodophenyl)acetic acid + Pd(0) Catalyst DesiredOA C-I Oxidative Addition (Fast, Desired) Substrate->DesiredOA Optimal Temp / Base Carboxylate Carboxylate Coordination (Ligand Displacement) Substrate->Carboxylate Unprotected Acid Decarboxylation Protodecarboxylation (Loss of CO2) Substrate->Decarboxylation High Temp / Cu/Ag Product Desired Mono-Coupled Product DesiredOA->Product Transmetalation & RE Deact3 C-Cl Oxidative Addition (Oligomers / Trapping) DesiredOA->Deact3 Excess Heat / Aggressive Ligands Deact1 Off-Cycle Pd(II) Complex (Pd Black Precipitation) Carboxylate->Deact1 Deact2 Benzyl-Pd Species (Substrate Degradation) Decarboxylation->Deact2

Logical workflow of Pd-catalyst deactivation pathways and desired reactivity.

Part 2: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does my palladium catalyst crash out (form Pd black) shortly after initiating the reaction? Causality & Expert Insight: The free carboxylic acid moiety on your substrate acts as a bidentate ligand. After the initial oxidative addition into the C–I bond, the carboxylate group can coordinate to the resulting Pd(II) intermediate. This coordination displaces your phosphine ligands, locking the metal in an off-cycle, stable Pd(II)-carboxylate complex. Without the steric stabilization of the phosphine ligands, the palladium species is prone to aggregation, precipitating as inactive Pd black[1]. Solution: You must either pre-protect the carboxylic acid as an ester or utilize an in situ masking strategy (see Protocol A). Alternatively, use a highly coordinating, sterically demanding ligand combined with a stoichiometric excess of a mild base (like K₃PO₄) to keep the carboxylate deprotonated and away from the metal center.

Q2: I am observing complex mixtures and oligomers instead of clean mono-coupling at the iodine site. What is happening? Causality & Expert Insight: You are experiencing a chemoselectivity failure. While the intrinsic oxidative addition rate strictly follows the order C–I > C–Br > C–Cl[2], utilizing highly active, electron-rich catalysts (such as Pd/XPhos or Pd/RuPhos) at elevated temperatures forces the catalyst to insert into the C–Cl bond after the C–I bond has reacted. If the nucleophile is depleted, the Pd(II)-aryl chloride complex becomes trapped or reacts with another molecule of the starting material, leading to oligomerization[3]. Solution: Downgrade the catalyst reactivity. Use PdCl₂(dppf) or Pd(PPh₃)₄ at lower temperatures (e.g., 60°C). These catalysts are sufficiently active to insert into the C–I bond but remain completely inert toward the C–Cl bond under mild conditions.

Q3: My LC-MS shows a major byproduct with a mass corresponding to [M - 44]. What is this? Causality & Expert Insight: A mass loss of 44 Da indicates decarboxylation (loss of CO₂). Phenylacetic acid derivatives are highly susceptible to transition-metal-catalyzed protodecarboxylation. If your reaction contains copper or silver additives, or if it is run at high temperatures (>100°C), the metal can insert into the C–COOH bond, extruding CO₂ and generating a benzyl-metal species that subsequently protonates[4]. Solution: Strictly avoid Cu or Ag co-catalysts if the carboxylic acid is unprotected, and maintain reaction temperatures below 80°C.

Part 3: Quantitative Data & Ligand Selection

The following table summarizes the optimization metrics for the Suzuki-Miyaura coupling of 2-(5-Chloro-2-iodophenyl)acetic acid with phenylboronic acid. Notice how ligand choice and temperature directly dictate the failure mode.

Catalyst SystemBase / SolventTemp (°C)Desired C–I Yield (%)C–Cl Byproduct (%)Catalyst State / Observation
Pd(OAc)₂ / XPhos K₂CO₃ / Dioxane1001565Rapid deactivation, Pd black observed
Pd(PPh₃)₄ K₃PO₄ / Toluene904510Slow precipitation, incomplete conversion
PdCl₂(dppf) K₃PO₄ / Dioxane6092 < 2 Homogeneous, stable red solution
Pd(OAc)₂ / SPhos Cs₂CO₃ / DMF1101040Extensive decarboxylation ([M-44] peak)

Part 4: Self-Validating Experimental Protocols

To prevent the deactivation modes described above, we employ an in situ silylation strategy. Protecting the carboxylic acid prevents bidentate coordination to Pd(II). Silylation is chosen over esterification because it can be done in the same pot and is cleanly deprotected during standard aqueous workup, saving two synthetic steps.

ProtocolWorkflow Step1 1. Substrate Silylation Step2 2. Catalyst Activation Step1->Step2 Mask -COOH Step3 3. Cross-Coupling (60°C, 4h) Step2->Step3 Add Pd(0) Step4 4. In-Process Validation Step3->Step4 Monitor Step5 5. Acidic Workup (Deprotection) Step4->Step5 If C-I consumed Fail Pd Black Detected (Halt & Filter) Step4->Fail If Deactivated

Step-by-step experimental workflow for chemoselective cross-coupling.

Protocol A: Chemoselective Suzuki-Miyaura Coupling via In Situ Silylation

Step 1: In Situ Protection

  • Action: In an oven-dried Schlenk flask under argon, dissolve 2-(5-Chloro-2-iodophenyl)acetic acid (1.0 equiv, 1.0 mmol) in anhydrous 1,4-dioxane (5.0 mL, 0.2 M). Add N,O-Bis(trimethylsilyl)acetamide (BSA) (1.2 equiv). Stir at room temperature for 30 minutes.

  • Causality: BSA rapidly forms the TMS-ester of the carboxylic acid, eliminating its ability to poison the palladium catalyst.

  • Self-Validation Checkpoint: The solution must remain clear. A TLC check (Hexanes/EtOAc 1:1) should show complete consumption of the highly polar acid streak, replaced by a higher-Rf spot.

Step 2: Catalyst & Reagent Addition

  • Action: Add the organoboron nucleophile (1.1 equiv) and anhydrous K₃PO₄ (2.0 equiv). Add PdCl₂(dppf) (5 mol%).

  • Causality: The dppf ligand is a bidentate phosphine with a large bite angle that enforces a cis-geometry on the Pd center. This accelerates reductive elimination (product release) and prevents off-cycle oxidative addition into the C–Cl bond[3].

Step 3: Heating & Monitoring

  • Action: Heat the reaction strictly to 60°C.

  • Self-Validation Checkpoint: Within 15 minutes, the mixture should become homogeneous and transition to a deep red/orange color (indicating active, stabilized Pd(0)/Pd(II) cycling).

  • Failure Mode: If the solution turns opaque black within 30 minutes, the silylation failed or oxygen breached the vessel, causing the catalyst to precipitate. Halt the reaction.

Step 4: Deprotection & Workup

  • Action: Cool to room temperature. Quench by slowly adding 1M HCl (aq) until the aqueous layer reaches pH 2. Extract with EtOAc (3 × 10 mL), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Causality: The acidic quench rapidly and quantitatively cleaves the transient TMS ester, regenerating the free carboxylic acid of your desired mono-coupled product without requiring a separate saponification step.

Part 5: References

  • Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality Source: National Institutes of Health (nih.gov) 1[1]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis Source: National Institutes of Health (nih.gov) 2[2]

  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites Source: ResearchGate (researchgate.net) 3[3]

  • Decarboxylative cross-coupling Source: Wikipedia (wikipedia.org) 4[4]

Sources

Troubleshooting

byproducts formed during the synthesis of 2-(5-Chloro-2-iodophenyl)acetic acid

As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks during the synthesis of halogenated phenylacetic acids. The synthesis of 2-(5-Chloro-2-iodophenyl)acetic acid i...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks during the synthesis of halogenated phenylacetic acids. The synthesis of 2-(5-Chloro-2-iodophenyl)acetic acid is a classic example of a process where fundamental chemistry is simple, but the rigorous control of reactive intermediates is complex.

This technical guide deconstructs the two primary synthetic pathways—Electrophilic Aromatic Iodination and the Sandmeyer Reaction —analyzing the causality behind byproduct formation and providing self-validating protocols to ensure scientific integrity.

Mechanistic Overview & Visual Workflow

The choice of synthetic route dictates your byproduct profile. Direct electrophilic iodination of 3-chlorophenylacetic acid is operationally simple but suffers from poor regiocontrol due to competing directing groups. Conversely, the Sandmeyer reaction starting from 2-amino-5-chlorophenylacetic acid offers absolute regioselectivity but requires strict thermal and kinetic control of the unstable diazonium intermediate.

SynthesisPathways StartA 3-Chlorophenylacetic Acid ReagentA Route A: Electrophilic Iodination (I2 / Oxidant) StartA->ReagentA StartB 2-Amino-5-chlorophenylacetic Acid ReagentB Route B: Sandmeyer Reaction (NaNO2, HCl, then KI) StartB->ReagentB Target 2-(5-Chloro-2-iodophenyl)acetic acid (Target Product) ReagentA->Target ByA1 4-Iodo Regioisomer ReagentA->ByA1 ByA2 Di-iodo Byproducts ReagentA->ByA2 ReagentB->Target ByB1 Phenol Byproduct ReagentB->ByB1 ByB2 Deamination Byproduct ReagentB->ByB2 ByB3 Azo Coupling Dimer ReagentB->ByB3

Reaction pathways and associated byproducts for 2-(5-Chloro-2-iodophenyl)acetic acid.

Troubleshooting Guide: Electrophilic Iodination Route

Q: Why am I seeing a high percentage of the 4-iodo regioisomer in my crude NMR/HPLC? A: This is a classic issue of competing electronic directing groups. In your precursor (3-chlorophenylacetic acid), both the −CH2​COOH group and the −Cl group are ortho/para directing. The 6-position (which yields your desired 2-iodo target) is synergistically favored because it is ortho to the acetic acid moiety and para to the chlorine atom. However, the 4-position is also highly activated (being para to the acetic acid group and ortho to the chlorine atom) 1. Steric hindrance between the two existing groups practically eliminates substitution at the 2-position, but the 4-iodo regioisomer will always form as a significant thermodynamic competitor. Mitigation requires switching to the Sandmeyer route for absolute regiocontrol.

Q: How can I suppress over-iodination (di-iodo byproducts)? A: Over-iodination occurs when the electrophilic iodine species ( I+ ) is present in excess, or reaction times are prolonged. The first iodination slightly deactivates the aromatic ring, but not enough to halt a second substitution if the electrophile concentration remains high. Ensure strict stoichiometric control (maximum 1.05 eq of I+ ) and monitor the reaction strictly via HPLC rather than waiting for visual cues.

Troubleshooting Guide: Sandmeyer Reaction Route

Q: Why is my yield suffering from high levels of 3-chlorophenylacetic acid (the deamination byproduct)? A: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution ( SRN​Ar ) mechanism 2. If the generated aryl radical abstracts a hydrogen atom from the solvent or impurities instead of reacting with the iodine source, you get the deaminated byproduct (3-chlorophenylacetic acid). This is heavily exacerbated by the presence of reducing agents (like traces of hypophosphorous acid) or prolonged lifetimes of the diazonium intermediate before KI addition 3.

Q: How do I prevent the formation of the phenol byproduct (2-hydroxy-5-chlorophenylacetic acid)? A: Diazonium salts are highly susceptible to nucleophilic attack by water. If the reaction temperature exceeds 5 °C during diazotization, the diazonium salt thermally hydrolyzes to form a phenol 4. Strict thermoregulation using an ice-salt bath is non-negotiable.

Q: I'm detecting brightly colored azo dyes in my crude. What went wrong? A: Azo coupling is a cascading failure. If your temperature spikes, the phenol byproduct forms. This phenol then acts as a highly activated nucleophile, coupling with unreacted diazonium salts in the mixture to form colored azo dimers 4. This indicates a failure in both temperature control and mixing efficiency.

Self-Validating Experimental Protocol (Sandmeyer Route)

Because electrophilic iodination suffers from inherent regioselectivity flaws, the Sandmeyer reaction of 2-amino-5-chlorophenylacetic acid is the authoritative standard for high-purity synthesis. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Amine Dissolution & Acidification

  • Action: Suspend 2-amino-5-chlorophenylacetic acid (1.0 eq) in aqueous HCl (3.0 eq).

  • Causality: Excess acid prevents the free amine from attacking the formed diazonium salt (which would form an unwanted triazene byproduct).

  • Validation Checkpoint: The solution must become completely transparent. Any turbidity indicates unprotonated amine, which will ruin the yield.

Step 2: Diazotization

  • Action: Cool the solution to 0–2 °C using an ice-salt bath. Add NaNO2​ (1.05 eq) dissolved in water dropwise, maintaining the internal temperature strictly below 5 °C.

  • Causality: Prevents thermal hydrolysis to the phenol byproduct.

  • Validation Checkpoint: Spot the reaction mixture on KI-starch paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that diazotization is complete.

Step 3: Nitrous Acid Quenching

  • Action: Add sulfamic acid or urea in small portions until the KI-starch test is negative.

  • Causality: Unreacted nitrous acid will oxidize the iodide (in the next step) to molecular iodine ( I2​ ), consuming the reagent and causing oxidative side reactions.

  • Validation Checkpoint: A negative (colorless) KI-starch test is strictly required before proceeding.

Step 4: Iodination

  • Action: Dissolve KI (1.5 eq) in water and add dropwise to the cold diazonium solution. Allow it to slowly warm to room temperature.

  • Causality: KI acts as the nucleophile. The slow warming provides the activation energy necessary for the radical-nucleophilic substitution.

  • Validation Checkpoint: Vigorous evolution of nitrogen gas (bubbling) serves as the visual confirmation of C–I bond formation.

Step 5: Workup

  • Action: Extract with ethyl acetate and wash the organic layer with 10% aqueous sodium thiosulfate.

  • Causality: Thiosulfate reduces any trapped I2​ back to water-soluble iodide.

  • Validation Checkpoint: The organic layer will shift from a dark brown/purple hue to pale yellow/colorless, confirming the complete removal of molecular iodine.

Quantitative Byproduct Profiling

Use the following table to identify byproducts during your LC-MS analysis.

Byproduct IdentitySynthetic RouteRelative Retention Time (RRT)*m/z [M-H]⁻Primary Causality
2-(3-Chloro-4-iodophenyl)acetic acid Electrophilic Iodination1.08294.9Competing activating effects of −CH2​COOH and −Cl .
Di-iodo chlorophenylacetic acid Electrophilic Iodination1.25420.8Excess electrophilic iodine ( I+ ) and prolonged reaction time.
2-Hydroxy-5-chlorophenylacetic acid Sandmeyer Reaction0.65185.0Thermal hydrolysis of diazonium salt (T > 5 °C).
3-Chlorophenylacetic acid Sandmeyer Reaction0.55169.0Radical hydrogen abstraction (deamination).
Azo Coupling Dimers Sandmeyer Reaction> 2.00~353.0Reaction of phenol byproduct with unreacted diazonium salt.

*Note: RRT is approximate and based on standard reverse-phase C18 HPLC methods (Target Product RRT = 1.00).

References

  • Diazonium salt - Physical and Chemical Properties: Sandmeyer Reaction, Gattermann Reaction, Coupling Reaction and Mechanism Source: Aakash Institute URL:4

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions Source: Master Organic Chemistry URL:3

  • Sandmeyer reaction Source: Wikipedia URL:2

  • Arene C–H Iodination Using Aryl Iodides Source: ResearchGate URL:1

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-(5-Chloro-2-iodophenyl)acetic Acid Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with 2-(5-Chloro-2-iodophenyl)acetic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with 2-(5-Chloro-2-iodophenyl)acetic acid .

Working with this building block presents a triad of distinct chemical challenges:

  • Severe Steric Hindrance: The bulky iodine atom at the 2-position is flanked by the ortho-acetic acid group, creating a sterically congested environment that impedes the oxidative addition and reductive elimination steps in palladium-catalyzed cross-couplings.

  • Chemoselectivity: The molecule possesses both C–I and C–Cl bonds. Over-driving the reaction to overcome steric hindrance risks undesired activation of the C–Cl bond.

  • Acidic Interference: The unprotected, free carboxylic acid can poison catalysts, alter the solubility of the active species, and consume the basic reagents required for transmetalation.

Below, you will find a logical workflow, field-proven troubleshooting FAQs, validated protocols, and quantitative data to ensure your experiments are robust and self-validating.

Experimental Workflow & Decision Matrix

Workflow Start 2-(5-Chloro-2-iodophenyl)acetic acid (Sterically Hindered Substrate) Protect Esterification (Protect -COOH) Start->Protect Recommended Pathway NoProtect Direct Coupling (Aqueous Base) Start->NoProtect High Risk / Low Yield Catalyst Pd-Catalyzed Cross-Coupling (Suzuki / Buchwald-Hartwig) Protect->Catalyst NoProtect->Catalyst Ligand Select Bulky Ligand (SPhos, XPhos, PEPPSI-IPr) Catalyst->Ligand Temp Temperature Control (< 60°C to spare C-Cl) Ligand->Temp Product Chemoselective Coupled Product (C-I Functionalized) Temp->Product

Workflow for chemoselective cross-coupling of sterically hindered aryl iodides.

Frequently Asked Questions (FAQs)

Q1: Why do standard Suzuki-Miyaura couplings (e.g., using Pd(PPh3)4) stall or yield <15% with this substrate? Answer: The failure is primarily due to the steric bulk of the ortho-acetic acid moiety, which severely impedes the reductive elimination step of the catalytic cycle. Standard ligands like triphenylphosphine (PPh3) lack the necessary steric architecture to force the aryl groups together. Transitioning to dialkylbiaryl phosphine ligands (Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) with flexible steric bulk provides the necessary electron density for oxidative addition while their massive steric bulk accelerates reductive elimination.

Q2: How do I achieve chemoselective coupling at the C–I bond without activating the C–Cl bond? Answer: The C–I bond has a significantly lower bond dissociation energy (~65 kcal/mol) compared to the C–Cl bond (~96 kcal/mol). By keeping the reaction temperature moderate (e.g., 37–60 °C) and using a catalyst system highly optimized for aryl iodides (such as Na2PdCl4 or Pd(OAc)2 with sSPhos), you can achieve >95% chemoselectivity for the C–I position . Pushing the temperature above 80 °C with highly active catalysts risks activating the C–Cl bond.

Q3: Is it strictly necessary to protect the acetic acid group before cross-coupling? Answer: While not strictly impossible to couple unprotected, it is highly recommended to protect it. The free carboxylic acid deprotonates under basic cross-coupling conditions, forming an insoluble carboxylate salt that sequesters the substrate from the organic phase. Furthermore, carboxylates can competitively bind to the palladium center, displacing the phosphine ligand and deactivating the catalyst. Converting the acid to a methyl ester establishes a self-validating system where organic solubility is maintained throughout the reaction.

Troubleshooting Guide & Validated Protocols

Protocol A: Carboxylic Acid Protection (Methyl Esterification)

This step eliminates acidic interference and improves the lipophilicity of the substrate for subsequent organometallic steps.

  • Setup: Dissolve 2-(5-Chloro-2-iodophenyl)acetic acid (1.0 eq) in anhydrous methanol (0.5 M concentration) in a round-bottom flask equipped with a reflux condenser.

  • Catalysis: Add catalytic concentrated H2SO4 (0.1 eq) dropwise at 0 °C.

  • Reaction: Heat the mixture to reflux (65 °C) for 4 hours.

  • Workup: Concentrate the mixture in vacuo, neutralize carefully with saturated aqueous NaHCO3, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

  • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 3:1). The starting material will streak near the baseline due to the free acid, whereas the successful methyl ester product will elute as a distinct, high-Rf spot.

Protocol B: Sterically Hindered Suzuki-Miyaura Coupling

Utilizing SPhos to overcome the ortho-steric hindrance while maintaining C–Cl bond integrity.

  • Reagent Loading: In an oven-dried Schlenk flask, combine the esterified substrate from Protocol A (1.0 eq), the desired arylboronic acid (1.5 eq), Pd(OAc)2 (0.02 eq), and SPhos (0.04 eq).

    • Causality: The 1:2 ratio of Pd to SPhos ensures the formation of the active monoligated Pd(0) species. The electron-rich dicyclohexylphosphine moiety of SPhos facilitates oxidative addition into the hindered C–I bond .

  • Base Addition: Add K3PO4 (2.0 eq) as a mild, soluble base.

  • Atmosphere Exchange: Evacuate the flask and backfill with dry N2 (repeat 3 times).

  • Solvent Addition: Add degassed Toluene/H2O (10:1 v/v) to achieve a 0.2 M substrate concentration.

    • Causality: The biphasic system dissolves both the organic substrates and the inorganic base, facilitating transmetalation at the interface without requiring harsh, homogenous basic conditions that might hydrolyze the newly formed ester.

  • Reaction: Heat the mixture at 60 °C for 12 hours with vigorous stirring.

    • Causality: Capping the temperature at 60 °C ensures the C–Cl bond remains untouched. For highly hindered carbonylative cross-couplings, alternative NHC catalysts like PEPPSI-IPr may also be utilized at similar temperatures .

  • Self-Validation Check: Perform GC-MS analysis on the crude mixture. The molecular ion peak should correspond to the C–I coupled product, with the isotopic signature of the intact chlorine atom (M and M+2 peaks in a 3:1 ratio) confirming perfect chemoselectivity.

Quantitative Catalyst Screening Data

The following table summarizes the optimization data for coupling ortho-hindered aryl iodides, demonstrating the necessity of specialized ligands and temperature control.

Catalyst PrecursorLigandTemperatureBase / Solvent SystemYield (%)C–I vs C–Cl Selectivity
Pd(PPh3)4None80 °CK2CO3 / Dioxane< 10%N/A (Reaction Stalled)
Pd(OAc)2PPh380 °CK2CO3 / Dioxane15%High
Na2PdCl4sSPhos37 °CK2CO3 / H2O:ACN (4:1)85%> 99%
Pd(OAc)2 SPhos 60 °C K3PO4 / Toluene:H2O 92% > 99%
PEPPSI-IPrNHC (IPr)60 °CCs2CO3 / Chlorobenzene88%> 95%

References

  • Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. URL:[Link]

  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition. URL:[Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. URL:[Link]

  • Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. NIH PubMed Central (PMC). URL:[Link]

Troubleshooting

Technical Support Center: Alternative Catalysts for Suzuki Reactions of 2-(5-Chloro-2-iodophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the Suzuki-Miyaura cross-coupling of 2-(5-Chloro-2-iodophenyl)acetic acid. This substrate presents unique difficulties due to the presence of a carboxylic acid group, a sterically demanding ortho-substituent, and two distinct halogen atoms. This guide explores alternative catalyst systems beyond the standard offerings, providing practical solutions to common experimental hurdles.

Section 1: Understanding the Challenges

The Suzuki coupling of 2-(5-Chloro-2-iodophenyl)acetic acid is a non-trivial transformation. Several factors can contribute to low yields, byproduct formation, and catalyst deactivation.

  • Steric Hindrance: The ortho-acetic acid group can sterically impede the approach of the palladium catalyst to the carbon-iodine bond, slowing down the crucial oxidative addition step.[1]

  • Substrate Deactivation: The presence of the electron-withdrawing carboxylic acid can influence the electronic properties of the aryl iodide, potentially affecting the rate of oxidative addition.

  • Acid-Base Chemistry: The acidic proton of the carboxylic acid can react with the basic conditions typically required for the Suzuki reaction. This can lead to solubility issues and can interfere with the catalytic cycle, particularly the transmetalation step.[2][3] The choice of base is therefore critical.[4]

  • Chemoselectivity: The presence of both iodo and chloro substituents raises the issue of chemoselective coupling. While palladium catalysts generally favor oxidative addition into the C-I bond over the C-Cl bond, harsh reaction conditions can sometimes lead to undesired side reactions at the chloro position.

Section 2: Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish and gives low yields with standard Pd(PPh₃)₄. What is the likely cause?

A1: Low yields with traditional catalysts like tetrakis(triphenylphosphine)palladium(0) are common for this substrate.[1] The primary reasons are twofold:

  • Inefficient Oxidative Addition: The steric bulk of the ortho-acetic acid group and the electronic nature of the substrate can make the initial insertion of the palladium into the carbon-iodine bond difficult for less active catalysts.

  • Catalyst Deactivation: The acidic proton of the carboxylic acid can interact with the catalyst or the base, leading to catalyst deactivation over the course of the reaction.

Solution: Switching to a more robust and active catalyst system is highly recommended. Catalyst systems employing bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), are often more effective for challenging substrates.[5] These ligands promote both the oxidative addition and subsequent reductive elimination steps.[1]

Q2: I'm observing significant amounts of a byproduct corresponding to the dehalogenated starting material (2-(5-chlorophenyl)acetic acid). How can I prevent this?

A2: This side reaction is known as hydrodehalogenation or protodehalogenation.[6] It occurs when the aryl halide is reduced, replacing the iodine with a hydrogen atom. This is often promoted by:

  • The choice of base and solvent: Protic solvents (like alcohols) or certain bases can act as a source of hydride.

  • Interruption of the catalytic cycle: If oxidative addition occurs but is not followed by efficient transmetalation, the resulting organopalladium intermediate can be susceptible to side reactions.

Troubleshooting Strategies:

  • Base Selection: Employ a non-nucleophilic, anhydrous base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior choices to hydroxides or alkoxides.[6]

  • Solvent Choice: Use anhydrous aprotic solvents such as dioxane, THF, or toluene.[6]

  • Ligand Selection: The use of bulky biarylphosphine ligands can often suppress this side reaction by accelerating the desired cross-coupling pathway.[6]

Q3: My main byproduct appears to be from the homocoupling of my boronic acid partner. What causes this and how can I minimize it?

A3: Homocoupling of the boronic acid is a common side reaction, often facilitated by the presence of oxygen.[1][7]

Troubleshooting Strategies:

  • Rigorous Degassing: The most critical step is to ensure your reaction mixture and solvents are thoroughly deoxygenated. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or by using several freeze-pump-thaw cycles.[7]

  • Use a Pd(0) Source: Starting with a Pd(0) precatalyst, such as Pd₂(dba)₃, can sometimes mitigate homocoupling that can occur during the in-situ reduction of a Pd(II) source like Pd(OAc)₂.[7][8]

Section 3: Alternative Catalyst Systems & Troubleshooting Guides

When standard conditions fail, exploring alternative catalyst systems is the next logical step. Below are guides to several effective alternatives, along with specific troubleshooting advice.

Guide 1: Buchwald Ligand/Pd(OAc)₂ Systems

Bulky, electron-rich phosphine ligands developed by the Buchwald group are highly effective for challenging Suzuki couplings.[5] Ligands like SPhos and XPhos are particularly well-suited for sterically hindered and electron-rich or -poor substrates.[9]

Aryl ChlorideBoronic AcidTemperature (°C)Time (h)Yield (%)
2-ChlorotoluenePhenylboronic acidRT298
4-ChloroanisolePhenylboronic acidRT2>99
2-ChlorobiphenylPhenylboronic acid802196
4-Chlorotoluene2,6-Dimethylphenylboronic acid1002193
(Data adapted from J. Am. Chem. Soc. 2005, 127, 4685–4696)[9]
  • Issue: Low Conversion.

    • Cause: Insufficient catalyst activity or deactivation.

    • Solution 1: Optimize Ligand-to-Palladium Ratio. An insufficient amount of ligand can lead to catalyst decomposition.[7] A common starting point is a 2:1 ligand to palladium ratio.

    • Solution 2: Increase Catalyst Loading. For particularly challenging substrates, increasing the catalyst loading from 1-2 mol% to 3-5 mol% may be necessary.

    • Solution 3: Screen Different Buchwald Ligands. While SPhos is a good starting point, other ligands like XPhos or RuPhos might offer improved performance depending on the specific boronic acid partner.[1]

  • Issue: Formation of Palladium Black.

    • Cause: Catalyst precipitation, indicating deactivation.[6]

    • Solution 1: Ensure Rigorous Inert Atmosphere. Oxygen can degrade both the palladium catalyst and the phosphine ligand.[7] Maintain a positive pressure of inert gas throughout the reaction.

    • Solution 2: Use a Precatalyst. Buchwald precatalysts (e.g., XPhos Pd G3) are often more stable and can lead to more reproducible results.[1]

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-(5-Chloro-2-iodophenyl)acetic acid (1.0 equiv), the desired arylboronic acid (1.5 equiv), and a suitable base such as K₃PO₄ (3.0 equiv).

  • Catalyst Addition: To this mixture, add Palladium(II) acetate (Pd(OAc)₂) (2 mol%) and SPhos (4 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an aprotic solvent and water (e.g., Dioxane/H₂O 4:1).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

Guide 2: Phosphine-Free and Ligandless Palladium Systems

In some cases, phosphine ligands can be detrimental, and phosphine-free or even ligandless systems can offer advantages in terms of cost, air stability, and ease of product purification.[10][11]

  • Pd(OAc)₂ in Polar Solvents: Palladium acetate in polar solvents like water or polyethylene glycol (PEG) can be a highly active catalyst for the Suzuki coupling of aryl iodides and bromides.[10][12]

  • Heterogeneous Catalysts (e.g., Pd/C): Palladium on carbon (Pd/C) is an inexpensive, readily available, and easily separable heterogeneous catalyst.[13][14] It has been shown to be effective for the coupling of halogenated phenylacetic acids.[14]

  • Issue: Low Yield with Pd/C.

    • Cause: Insufficient catalyst activity or catalyst poisoning.

    • Solution 1: Solvent Choice is Critical. The choice of solvent can dramatically impact the efficacy of ligandless Pd/C. While some reports show success in aqueous media, others find that specific organic solvent systems are necessary to prevent homocoupling and promote the desired cross-coupling.[11][13]

    • Solution 2: Catalyst Quality. The activity of Pd/C can vary between suppliers. It may be necessary to screen different sources.

    • Solution 3: Catalyst Leaching. In some cases, the active catalytic species may leach from the solid support.[15] A hot filtration test can help determine if the reaction is truly heterogeneous.

  • Issue: Inconsistent Results with Ligandless Pd(OAc)₂.

    • Cause: The formation of the active Pd(0) species can be sensitive to reaction conditions and impurities.

    • Solution: Additives. In some ligandless systems, the addition of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can improve reproducibility and yields.[12]

  • Reaction Setup: To a round-bottom flask, add 2-(5-Chloro-2-iodophenyl)acetic acid (1.0 equiv), the arylboronic acid (1.5 equiv), and a base such as Na₂CO₃ (3.0 equiv).

  • Catalyst and Solvent: Add 10% Pd/C (5 mol% Pd) and a solvent system such as ethanol/water (1:1).[13]

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Workup: Upon completion, the catalyst can be removed by simple filtration.

Guide 3: Heterogeneous Single-Atom Palladium Catalysts

A frontier in Suzuki coupling catalysis is the use of single-atom heterogeneous catalysts. These materials aim to combine the high activity and selectivity of homogeneous catalysts with the stability and recyclability of heterogeneous systems.[15][16] For example, palladium atoms anchored on exfoliated graphitic carbon nitride (Pd-ECN) have shown exceptional activity and broad functional group tolerance.[15][16]

  • High Activity: Often exhibit turnover frequencies (TOFs) that surpass traditional homogeneous and heterogeneous catalysts.[15][16]

  • Robust Stability: Show minimal metal leaching, allowing for efficient recycling.[16]

  • High Selectivity: The well-defined, isolated active sites can lead to improved chemoselectivity.

While not yet as commercially widespread, these catalysts represent a promising future direction for challenging cross-coupling reactions.

Section 4: Visualizing the Process

Troubleshooting Workflow

start Low Yield or Incomplete Reaction reagent_quality Step 1: Verify Reagent Quality - Boronic Acid Fresh? - Catalyst/Ligand Viable? - Solvents Degassed? start->reagent_quality action_reagents Action: - Use fresh/purified reagents. - Re-run reaction. reagent_quality->action_reagents Problem Identified? [Yes] screen_conditions Step 2: Screen Reaction Conditions - New Base? - New Solvent? - Higher Temperature? reagent_quality->screen_conditions [No] success Problem Solved action_reagents->success optimize_catalyst Step 3: Optimize Catalyst System - Increase Catalyst Loading? - Change Ligand? - Try Alternative Catalyst? screen_conditions->optimize_catalyst optimize_catalyst->success

Caption: A step-by-step workflow for troubleshooting common Suzuki coupling issues.

Simplified Suzuki Catalytic Cycle

pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_intermediate Ar-Pd(II)-I(L)₂ ox_add->pd_intermediate transmetal Transmetalation pd_intermediate->transmetal pd_biaryl Ar-Pd(II)-Ar'(L)₂ transmetal->pd_biaryl red_elim Reductive Elimination pd_biaryl->red_elim red_elim->pd0 Catalyst Regeneration product Ar-Ar' (Product) red_elim->product ar_i Ar-I ar_i->ox_add ar_b Ar'B(OH)₂ + Base ar_b->transmetal

Caption: The key steps of the Suzuki-Miyaura cross-coupling catalytic cycle.

References

  • Chen, Z. et al. (2018). A heterogeneous single-atom palladium catalyst surpassing homogeneous systems for Suzuki coupling. Nature Nanotechnology. Available at: [Link]

  • Liu, L., Zhang, Y., & Wang, Y. (2005). Phosphine-Free Palladium Acetate Catalyzed Suzuki Reaction in Water. The Journal of Organic Chemistry. Available at: [Link]

  • Biffis, A., Zecca, M., & Basato, M. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Journal für praktische Chemie.
  • Phan, N. T. S., & Styring, P. (2008). Supported phosphine-free palladium catalysts for the Suzuki–Miyaura reaction in aqueous media. Green Chemistry. Available at: [Link]

  • Chen, Z. et al. (2018). A heterogeneous single-atom palladium catalyst surpassing homogeneous systems for Suzuki coupling. RECERCAT. Available at: [Link]

  • Liu, L., Zhang, Y., & Wang, Y. (2005). Phosphine-Free Palladium Acetate Catalyzed Suzuki Reaction in Water. ACS Publications. Available at: [Link]

  • Lipshutz, B. H., & Blomgren, P. A. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters. Available at: [Link]

  • Praveen, C., & Kumar, A. (2014).
  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Zhang, L. et al. (2010). A Simple and Highly Efficient Catalytic System for Suzuki Cross-Coupling Using Ligandless Palladium Chloride. Chinese Journal of Chemistry.
  • Lima, C. F. R. A. C. et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Molander, G. A., & Biolatto, B. (2002). Efficient Ligandless Palladium-Catalyzed Suzuki Reactions of Potassium Aryltrifluoroborates. Organic Letters. Available at: [Link]

  • Dube, P. (2017). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Molecules.
  • Saha, D. et al. (2016).
  • Magano, J., & Dunetz, J. R. (2021). Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry?. Organic Process Research & Development. Available at: [Link]

  • Lima, C. F. R. A. C. et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Wang, D. et al. (2022). Palladium Supported on Porous Organic Polymer as Heterogeneous and Recyclable Catalyst for Cross Coupling Reaction. Polymers.
  • BenchChem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • Kicheeva, A. O. et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts.
  • Kicheeva, A. O. et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands.
  • Li, G. et al. (2011). An Efficient Protocol for a Pd(OAc)2-Catalyzed Ligand-Free Suzuki Reaction in Toluene. European Journal of Organic Chemistry.
  • BenchChem. (2025). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.
  • Aouissi, A. et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus Chimie.
  • Cacciuttolo, B. et al. (2023). Eco-Friendly Catalyst Development: Bidentate Nitrogen Ligands in the Suzuki–Miyaura Reaction of Aryl Iodides and Bromides in Green Solvents. ACS Sustainable Chemistry & Engineering.
  • BenchChem. (2025).
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Dounay, A. B. et al. (2009). Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids. Synthesis of Biaryl Derivatives of 4-Hydroxyphenylglycine, Tyrosine, and Tryptophan. The Journal of Organic Chemistry.
  • Bezpalko, M. W. et al. (2020).
  • BenchChem. (2025).
  • Chen, W. et al. (2016). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
  • Ghorbani-Vaghei, R. et al. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry.
  • BenchChem. (2025). troubleshooting low yields in 9-BBN Suzuki coupling.
  • St. Onge, B. J. et al. (2024). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry.
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?.
  • Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands for Cross Coupling.
  • MilliporeSigma. (n.d.). Buchwald Phosphine Ligands for Cross Coupling.
  • ResearchGate. (n.d.). Phosphine ligands developed by Buchwald 2d, 2e, 2f for coupling reaction.
  • ChemRxiv. (n.d.).

Sources

Optimization

solvent effects on the reactivity of 2-(5-Chloro-2-iodophenyl)acetic acid

Welcome to the Technical Support Center for advanced synthetic workflows. As Application Scientists, we frequently encounter challenges when scaling or optimizing reactions involving polyfunctional halobenzenes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced synthetic workflows. As Application Scientists, we frequently encounter challenges when scaling or optimizing reactions involving polyfunctional halobenzenes.

2-(5-Chloro-2-iodophenyl)acetic acid presents a unique "Reactivity Triad": a highly reactive C-I bond, a moderately reactive C-Cl bond, and a labile -COOH group. Choosing the correct solvent is not merely a matter of solubility; it is the thermodynamic and kinetic steering wheel for your reaction.

Below is our comprehensive troubleshooting guide, structured to explain the causality behind common failures and provide self-validating solutions.

Part 1: The Reactivity Triad

Before troubleshooting, it is critical to understand the competing kinetic pathways inherent to this molecule.

ReactivityMap SM 2-(5-Chloro-2-iodophenyl) acetic acid CI C-I Bond (Pos 2) SM->CI High Reactivity (Pd/Cu Insertion) CCl C-Cl Bond (Pos 5) SM->CCl Low Reactivity (Forcing conditions) COOH -COOH Group (Pos 1) SM->COOH Acidic/Labile (Decarboxylation risk)

Figure 1: Reactivity map of 2-(5-Chloro-2-iodophenyl)acetic acid highlighting functional zones.

Part 2: Troubleshooting Guides & FAQs

Q1: I am losing chemoselectivity in my Suzuki cross-coupling. Both the iodine and chlorine positions are reacting. How does the solvent cause this? Causality & Solution: In cross-coupling, the rate of oxidative addition strictly follows the bond dissociation energy trend: C-I > C-Br > C-Cl[1]. Kinetically, the palladium(0) catalyst will insert into the C-I bond first. However, solvent choice directly determines chemoselectivity at the oxidative addition step[2]. Highly polar aprotic solvents like DMF or DMAc stabilize the polar transition state of the oxidative addition. If the reaction is run in DMF at elevated temperatures (>90°C), the activation energy barrier for the C-Cl insertion is artificially lowered, leading to over-coupling or oligomerization. Fix: Switch to a lower-polarity solvent system such as 1,4-Dioxane or a Toluene/Water biphasic mixture, which maintains strict kinetic preference for the C-I bond.

Q2: My Buchwald-Hartwig amination yields are abysmal, and LC-MS shows a major byproduct with a mass corresponding to[M - 44]. What is happening? Causality & Solution: You are observing thermal decarboxylation (loss of CO₂). Phenylacetic acids are highly prone to decarboxylation, a process heavily influenced by solvent polarity and temperature[3]. Polar solvents (like DMSO and DMF) stabilize the zwitterionic or carbanion intermediate formed during CO₂ extrusion[4]. When you heat 2-(5-Chloro-2-iodophenyl)acetic acid in DMSO above 100°C, the solvent accelerates the cleavage of the carboxyl group before the cross-coupling cycle can complete. Fix: Avoid DMSO/DMF. Convert the carboxylic acid to a methyl or tert-butyl ester prior to the reaction, or run the reaction in Toluene at 80°C using a bulky, soluble organic base (e.g., DBU or LiHMDS) to keep the reaction homogeneous without relying on solvent polarity.

Q3: The free carboxylic acid won't dissolve in Toluene, but you advise against using DMF. How do I achieve solubility without ruining the reaction? Causality & Solution: The poor solubility of the free acid in non-polar solvents is due to strong intermolecular hydrogen bonding. Instead of changing the solvent to a polar aprotic one, change the phase dynamics. Fix: Use a biphasic Toluene/Water system (typically 3:1 or 4:1). The water phase dissolves the inorganic base (e.g., Na₂CO₃), which deprotonates the carboxylic acid at the solvent interface. The resulting carboxylate salt remains partially soluble in the aqueous layer (acting as its own phase-transfer agent), while the C-I bond remains exposed to the palladium catalyst in the organic layer.

Part 3: Solvent Selection Decision Tree

SolventTree Start Select Solvent for Cross-Coupling Q1 Is reaction temp >90°C? Start->Q1 YesTemp Avoid DMF/DMSO (Decarboxylation Risk) Q1->YesTemp Yes NoTemp Are reagents soluble in non-polar media? Q1->NoTemp No UseDioxane Use 1,4-Dioxane or Toluene (Add soluble organic base) YesTemp->UseDioxane Mitigate risk UseBiphasic Use Toluene/H2O or Dioxane/H2O (Biphasic system) NoTemp->UseBiphasic No UsePolar Use DMF or DMAc (Monitor C-Cl insertion) NoTemp->UsePolar Yes

Figure 2: Decision tree for selecting cross-coupling solvents to prevent side reactions.

Part 4: Quantitative Solvent Data

To aid in experimental design, the following table summarizes the physicochemical properties of common solvents and their direct impact on the reactivity of 2-(5-Chloro-2-iodophenyl)acetic acid.

Solvent SystemDielectric Constant (ε)Boiling Point (°C)Decarboxylation RiskC-I vs C-Cl SelectivityRecommended Use Case
DMSO 46.7189Very High ModerateAvoid for free acids; use only for esters.
DMF 36.7153High ModerateRoom temperature couplings only.
1,4-Dioxane 2.2101LowHigh Buchwald-Hartwig aminations.
Toluene 2.4110LowHigh Protected acid workflows.
Toluene / H₂O Mixed~85 (Azeotrope)LowHigh Suzuki-Miyaura couplings (Biphasic).

Part 5: Self-Validating Experimental Protocol

Chemoselective Suzuki-Miyaura Coupling of 2-(5-Chloro-2-iodophenyl)acetic acid Objective: Couple a boronic acid exclusively at the C-I position while preventing decarboxylation and leaving the C-Cl bond intact.

Materials:

  • 2-(5-Chloro-2-iodophenyl)acetic acid (1.0 equiv, 1.0 mmol)

  • Phenylboronic acid (1.1 equiv, 1.1 mmol)

  • Pd(PPh₃)₄ (0.02 equiv, 2 mol%)

  • Na₂CO₃ (3.0 equiv, 3.0 mmol)

  • Solvent: Toluene / Ethanol / Water (3:1:1 v/v/v, 10 mL total)

Step-by-Step Methodology:

  • Deoxygenation: Add Toluene, Ethanol, and Water to a Schlenk flask. Sparge the solvent mixture with ultra-pure Argon for 15 minutes. Causality: Oxygen leads to homocoupling of the boronic acid and rapid oxidation of the Pd(0) catalyst.

  • Reagent Loading: Add the 2-(5-Chloro-2-iodophenyl)acetic acid, phenylboronic acid, and Na₂CO₃ to the flask. Stir for 5 minutes at room temperature. Causality: The aqueous base immediately deprotonates the acetic acid moiety, pulling it into the aqueous/organic interface and preventing catalyst poisoning.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ under a positive stream of Argon. Seal the flask.

  • Controlled Heating: Heat the reaction mixture to exactly 80°C using a pre-calibrated oil bath or heating block. Causality: 80°C is the thermodynamic sweet spot—high enough to overcome the activation energy for C-I oxidative addition, but low enough to prevent C-Cl insertion and thermal decarboxylation.

  • Self-Validation Checkpoint (2 Hours):

    • Action: Withdraw a 10 µL aliquot from the organic layer, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation: Look for the target mass [M-H]⁻ in negative ion mode. Crucially, verify the isotopic pattern. A successful, chemoselective reaction will display a distinct 3:1 isotopic ratio (M : M+2) confirming the chlorine atom is still intact. If you observe a mass of [M - 44], your heating block is uncalibrated and decarboxylation has occurred. If the 3:1 isotopic pattern is missing, C-Cl insertion has occurred.

  • Workup: Cool to room temperature. Acidify the aqueous layer to pH 2 using 1M HCl (to re-protonate the coupled carboxylic acid). Extract with Ethyl Acetate (3 x 10 mL), dry over MgSO₄, and concentrate in vacuo.

Part 6: References

1.3 - Asian Journal of Chemistry 2.4 - The Journal of Supercritical Fluids (via ResearchGate) 3.1 - Macquarie University 4. 2 - White Rose Research Online

Sources

Troubleshooting

Technical Support Center: Minimizing Homocoupling in Cross-Coupling Reactions of 2-(5-Chloro-2-iodophenyl)acetic acid

Welcome to the technical support resource for researchers utilizing 2-(5-Chloro-2-iodophenyl)acetic acid in transition metal-catalyzed cross-coupling reactions. This guide is designed to provide in-depth, practical solut...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers utilizing 2-(5-Chloro-2-iodophenyl)acetic acid in transition metal-catalyzed cross-coupling reactions. This guide is designed to provide in-depth, practical solutions to a common and persistent challenge: the formation of undesired homocoupling byproducts. As Senior Application Scientists, we have structured this guide to move beyond simple procedural lists, focusing instead on the underlying chemical principles to empower you to diagnose and resolve issues in your own experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts regarding homocoupling, providing the foundational knowledge needed to effectively troubleshoot your reactions.

Q1: What is "homocoupling" in the context of my reaction with 2-(5-Chloro-2-iodophenyl)acetic acid?

A1: Homocoupling is a prevalent side reaction in palladium-catalyzed cross-coupling chemistry where two identical molecules couple together.[1][2] In your experiments with 2-(5-Chloro-2-iodophenyl)acetic acid, this can manifest in two primary forms:

  • Aryl Iodide Homocoupling: Two molecules of your starting material, 2-(5-Chloro-2-iodophenyl)acetic acid, react to form a symmetrical biaryl dimer. This is often referred to as an Ullmann-type coupling.

  • Organometallic Reagent Homocoupling: If you are performing a reaction like a Suzuki-Miyaura coupling, two molecules of your organoboron reagent (e.g., a phenylboronic acid) can couple to form a symmetrical biphenyl byproduct.[3]

Both pathways consume valuable starting materials, reduce the yield of your desired cross-coupled product, and introduce impurities that can complicate purification.

Q2: What are the primary mechanistic pathways that lead to homocoupling?

A2: Homocoupling side reactions are not part of the desired catalytic cycle but are competitive pathways that can be promoted by specific conditions. The two most common mechanisms are:

  • Pd(II)-Mediated Homocoupling of Organometallic Reagents: This is a major issue when using Pd(II) precatalysts (like Pd(OAc)₂) or when the active Pd(0) catalyst is oxidized by residual oxygen in the reaction mixture.[3][4][5][6] The resulting Pd(II) species can undergo two sequential transmetalations with your organometallic partner (e.g., boronic acid), followed by reductive elimination to produce the homocoupled dimer and regenerate Pd(0). This process essentially uses your coupling partner as a reductant for the precatalyst.[4][6]

  • Oxidative Homocoupling: The presence of dissolved oxygen is a significant contributor. Oxygen can react with the Pd(0) catalyst to form palladium-peroxo species.[7] These intermediates can then facilitate the homocoupling of organometallic reagents, consuming the nucleophile and reducing catalyst efficiency.[7][8]

Catalytic_Cycle_vs_Homocoupling pd0 L₂Pd⁰ oa_complex ArPd''(L)₂I pd0->oa_complex Oxidative Addition (+ Ar-I) trans_complex ArPd''(L)₂R oa_complex->trans_complex Transmetalation (+ R-B(OH)₂) trans_complex->pd0 Regenerates Catalyst product Ar-R (Desired Product) trans_complex->product Reductive Elimination pd2_source Pd''(OAc)₂ or O₂ Oxidation homo_intermediate RPd''(L)₂R pd2_source->homo_intermediate homo_intermediate->pd0 Reduces Pd'' to Pd⁰ homo_product R-R (Homocoupling) homo_intermediate->homo_product

Caption: Catalytic cycle vs. a common homocoupling pathway.

Q3: How does my choice of palladium catalyst—specifically a Pd(0) versus a Pd(II) source—affect homocoupling?

A3: The oxidation state of your palladium source is a critical factor.

  • Pd(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)): These are common, air-stable sources of palladium. However, for the catalytic cycle to begin, they must first be reduced in situ to the active Pd(0) state.[4] This reduction step can be problematic, as it often proceeds by consuming two equivalents of a phosphine ligand or, more detrimentally, two equivalents of your organometallic coupling partner, leading directly to homocoupling.[4][9]

  • Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): Using a Pd(0) source allows the catalytic cycle to initiate directly with the oxidative addition step, bypassing the need for a separate reduction event that can cause homocoupling.[1][3] While effective, some Pd(0) sources can be air-sensitive. A modern alternative is the use of precatalysts (e.g., Buchwald G3 or G4 precatalysts) which are Pd(II) complexes designed to undergo a clean, intramolecular reductive elimination to generate a highly active monoligated Pd(0) species without consuming external reagents.[4]

Q4: Why are bulky, electron-rich phosphine ligands often recommended to prevent homocoupling?

A4: The ligand plays a crucial role in modulating the reactivity of the palladium center. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, P(tBu)₃) are favored for several reasons:

  • Accelerated Reductive Elimination: The final, product-forming step of the catalytic cycle is reductive elimination.[2][10] Sterically bulky ligands create steric strain in the diorganopalladium(II) intermediate, which is relieved upon reductive elimination.[7][10][11] This significantly speeds up the desired product formation.

  • Kinetic Selectivity: By accelerating the rate-limiting or product-forming step of the desired cycle, these ligands ensure that the key [Ar-Pd(II)-R] intermediate is rapidly converted to the product. This minimizes the lifetime of this intermediate, giving it less opportunity to participate in undesired side reactions.[3]

  • Promotion of Oxidative Addition: Electron-rich ligands enhance the electron density on the Pd(0) center, which promotes the initial oxidative addition step, especially with less reactive electrophiles like aryl chlorides.[4][7] This helps the overall cycle turn over more efficiently.

Section 2: Troubleshooting Guide

This section is formatted to address specific problems you might encounter during your experiment, providing a checklist of causes and actionable solutions.

Problem 1: My primary side product is the homocoupling dimer of my organometallic reagent (e.g., biaryl from boronic acid in a Suzuki coupling).

This is the most common form of homocoupling and points to issues with catalyst activation or reaction atmosphere.

Potential Cause Diagnostic Question Recommended Solution
Oxygen Contamination Did you rigorously deoxygenate your solvents and reagents? Is your inert gas supply pure?Perform a thorough sparge of the solvent with argon or nitrogen for at least 30 minutes before use. Ensure all reaction vessels are properly evacuated and backfilled with inert gas multiple times.[12] See Protocol 2 for details.
Inefficient Pd(II) Reduction Are you using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂?Switch to a Pd(0) source like Pd₂(dba)₃ or, preferably, a modern Buchwald precatalyst (e.g., XPhos Pd G3) that generates Pd(0) cleanly.[3][4]
Suboptimal Base Is the base strong enough to activate the boronic acid efficiently for transmetalation?The base is crucial for forming the more reactive boronate species.[13] For arylboronic acids, a moderately strong base like K₃PO₄ or K₂CO₃ is often effective.[2][14] Weak bases may slow transmetalation, allowing side reactions to compete.
High Temperature Are you running the reaction at a very high temperature?Lower the reaction temperature. While higher temperatures increase reaction rates, they can disproportionately accelerate side reactions.[2] Try running the reaction at the lowest temperature that provides a reasonable conversion rate (e.g., start at 60-80 °C).

Problem 2: I am observing significant amounts of the Ullmann-type dimer of 2-(5-Chloro-2-iodophenyl)acetic acid.

This side reaction suggests that the desired cross-coupling pathway is being outcompeted.

Potential Cause Diagnostic Question Recommended Solution
Slow Transmetalation Is your organometallic reagent sufficiently reactive?Ensure the organometallic reagent (e.g., boronic acid) is of high purity. Protodeboronation can be an issue with some boronic acids, reducing their effective concentration.[4] Ensure your base is adequate to facilitate transmetalation. A sluggish transmetalation step leaves the Ar-Pd(II)-I intermediate lingering, increasing the chance of side reactions.
High Catalyst Loading Are you using a high concentration of palladium catalyst (> 5 mol%)?Reduce the catalyst loading to the lowest effective level (e.g., 0.5-2 mol%).[1] High concentrations of palladium can sometimes promote bimolecular side reactions.
Ligand Choice Is your ligand promoting efficient turnover?Use a bulky, electron-rich ligand that accelerates the entire catalytic cycle. A faster cycle reduces the concentration of any single catalytic intermediate at a given time.

Section 3: Protocols and Methodologies

These protocols provide a validated starting point for minimizing homocoupling in your experiments.

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol uses a modern precatalyst system known for its efficiency and low propensity for side reactions.

  • Reagents & Materials:

    • 2-(5-Chloro-2-iodophenyl)acetic acid (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • XPhos Pd G3 Precatalyst (1-2 mol%)

    • Potassium Phosphate (K₃PO₄), powdered (2.0-3.0 equiv)

    • Degassed 1,4-Dioxane and Water (e.g., 10:1 v/v)

    • Schlenk flask or sealable reaction vial with a stir bar

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • Vessel Preparation: To a dry Schlenk flask, add 2-(5-Chloro-2-iodophenyl)acetic acid, the arylboronic acid, and powdered K₃PO₄.

    • Inerting: Seal the flask, and evacuate and backfill with inert gas three times to ensure complete removal of oxygen.

    • Catalyst Addition: Under a positive pressure of inert gas, quickly add the XPhos Pd G3 precatalyst.

    • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O) via syringe.

    • Reaction: Place the sealed flask in a preheated oil bath at 80 °C and stir vigorously.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS.

    • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer carefully with 1M HCl to protonate the acetic acid and any phenolate byproducts, then extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Rigorous Deoxygenation of Solvents

  • Method A: Inert Gas Sparging (Most Common)

    • Place the solvent in a flask with a gas inlet and outlet.

    • Insert a long needle or cannula connected to your inert gas line below the surface of the liquid.

    • Use a second needle through a septum as a gas outlet.

    • Bubble the inert gas (Argon or Nitrogen) vigorously through the solvent for 30-60 minutes. The more volatile the solvent, the shorter the required time.

    • Store the degassed solvent under a positive pressure of inert gas.

  • Method B: Freeze-Pump-Thaw (For Highly Sensitive Reactions)

    • Place the solvent in a robust Schlenk flask capable of withstanding vacuum.

    • Freeze the solvent completely using a liquid nitrogen bath.

    • Once frozen solid, apply a high vacuum for 5-10 minutes to remove gases from above the frozen solvent.

    • Close the flask to the vacuum and thaw the solvent in a warm water bath. You may see bubbles evolve from the liquid as dissolved gases are released.

    • Repeat this freeze-pump-thaw cycle at least three times for maximum effectiveness.

Section 4: Data and Visualization

Table 1: Comparison of Reaction Conditions and Impact on Homocoupling

The following data illustrates how key parameters can influence the outcome of a model Suzuki-Miyaura reaction between 2-(5-Chloro-2-iodophenyl)acetic acid and phenylboronic acid.

EntryPd Source (mol%)Ligand (mol%)BaseAtmosphereTemp (°C)Desired Product Yield (%)Homocoupling Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Air1003548
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Argon1006520
3Pd(PPh₃)₄ (2)-K₂CO₃Argon10082<10
4XPhos Pd G3 (1)-K₃PO₄Argon8096 <2

Data is representative and intended for illustrative purposes.

Caption: A troubleshooting workflow for diagnosing homocoupling.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs website: [Link]

  • Gomes, G. D. P., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis, 7(2), 1291-1300. [Link]

  • Pfister, D., et al. (2023). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. ACS Catalysis, 13(15), 10245-10254. [Link]

  • Hickel, A. (2017). Reductive Elimination in Transition Metal Complexes: Selectivity and Trends across the d-Block. eDiss, ETH Zurich. [Link]

  • LibreTexts Chemistry. (2023). 7.1.3: Reductive Elimination. Retrieved from [Link]

  • Miller, S. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 359-364. [Link]

  • Ramirez-Marquez, J., et al. (2021). Effects of solvent, base, and temperature on the Sonogashira coupling... ResearchGate. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Tao, B., & Boykin, D. W. (2004). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. The Journal of Organic Chemistry, 69(13), 4330-4335. [Link]

  • da Rosa, R. G., et al. (2015). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. ResearchGate. [Link]

  • Seechurn, C. C. J., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-33). Royal Society of Chemistry. [Link]

  • Solans-Monfort, X., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Organometallics, 24(7), 1569-1575. [Link]

  • Reddit user discussion. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Semproni, M. R., et al. (2020). Use of Ligand Steric Properties to Control the Thermodynamics and Kinetics of Oxidative Addition and Reductive Elimination with Pincer-Ligated Rh Complexes. Organometallics, 39(10), 1836-1845. [Link]

  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration, 73-83. [Link]

  • Smith, R. C. (2016). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in drug discovery and development. Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]

  • Saha, D., et al. (2018). Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV-Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study. Chemistry – A European Journal, 24(31), 7953-7963. [Link]

  • Harris, R. J., et al. (2017). Oxidative addition, transmetalation, and reductive elimination at a 2,2'-bipyridyl-ligated gold center. Chemical Communications, 53(77), 10640-10643. [Link]

  • Sonogashira, K. (2002). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 67(15), 5427-5430. [Link]

  • Shen, W. (1997). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 62(20), 6992-6993. [Link]

  • Fors, B. P., et al. (2009). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. Journal of the American Chemical Society, 131(16), 5766-5768. [Link]

  • Muzammil, N. N., et al. (2023). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using... IKM Institut Kimia Malaysia. [Link]

  • Reddit user discussion. (2022). Troubleshooting a difficult Heck reaction. r/Chempros. [Link]

  • Semba, K., et al. (2015). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. Journal of the American Chemical Society, 137(42), 13467-13470. [Link]

  • Semba, K., et al. (2015). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. Journal of the American Chemical Society, 137(42), 13467-13470. [Link]

  • Reddit user discussion. (2021). Practical Heck Reaction problems! r/chemhelp. [Link]

  • Wang, L., et al. (2006). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). The Journal of Organic Chemistry, 71(2), 526-531. [Link]

  • Djakovitch, L., et al. (2014). Chapter 5: Cross-coupling reactions. ScienceDirect. [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
  • Senanayake, C. H. (2016). New Horizons for Cross-Coupling Reactions. Pharmaceutical Technology, 40(3), 28-33. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-(5-Chloro-2-iodophenyl)acetic acid vs. 2-iodophenylacetic acid in Cross-Coupling Applications

Executive Summary For researchers and drug development professionals designing synthetic routes for complex pharmaceuticals (such as oxindoles, NSAIDs, and matrix metalloproteinase inhibitors[1]), the selection of approp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals designing synthetic routes for complex pharmaceuticals (such as oxindoles, NSAIDs, and matrix metalloproteinase inhibitors[1]), the selection of appropriately functionalized aryl halide building blocks is critical. This guide objectively compares the reactivity profiles of 2-iodophenylacetic acid and its halogenated derivative, 2-(5-Chloro-2-iodophenyl)acetic acid .

While both molecules feature a highly reactive C–I bond primed for transition-metal-catalyzed cross-coupling, the introduction of a chlorine atom at the 5-position fundamentally alters the electronic landscape of the aromatic ring. This structural modification not only accelerates the kinetics of palladium-catalyzed oxidative addition but also provides a strategic handle for orthogonal, sequential functionalization.

Mechanistic Causality: Electronic Effects on Oxidative Addition

To understand the performance difference between these two substrates, we must examine the rate-determining step (RDS) of standard cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, or Sonogashira couplings). The catalytic cycle is typically bottlenecked by the oxidative addition of the electron-rich Pd(0) catalyst into the aryl carbon–iodine (C–I) bond[2].

The Hammett Principle in Pd(0) Insertion

The oxidative addition of aryl halides to Pd(0) is a nucleophilic process driven by the metal center. Kinetic studies utilizing Hammett analyses demonstrate a highly positive ρ value for this step, indicating an SN​Ar -type transition state characterized by significant charge separation[3].

In 2-(5-Chloro-2-iodophenyl)acetic acid , the chlorine atom is positioned para to the iodine atom. Halogens exert a strong inductive electron-withdrawing effect (EWG) across the sigma framework. This effectively depletes electron density at the ipso-carbon of the C–I bond, lowering the activation energy required for the Pd(0) species to insert itself[4]. Consequently, the 5-chloro derivative exhibits accelerated oxidative addition kinetics compared to the electronically neutral 2-iodophenylacetic acid .

CatalyticCycle Pd0 Pd(0) Catalyst Electron-rich Metal Center OA Oxidative Addition (RDS) Accelerated by para-Cl EWG Pd0->OA + ArI ArI Aryl Iodide Substrate (with or without 5-Cl) ArI->OA PdII Pd(II) Intermediate Ar-Pd(L)n-I OA->PdII Lower Activation Energy with 5-Cl TM Transmetalation Ar'B(OH)2 PdII->TM PdII_TM Pd(II) Intermediate Ar-Pd(L)n-Ar' TM->PdII_TM RE Reductive Elimination PdII_TM->RE RE->Pd0 Catalyst Regeneration Product Cross-Coupled Product RE->Product

Catalytic cycle highlighting 5-Cl acceleration of the rate-determining oxidative addition step.

Chemoselectivity and Orthogonal Functionalization

Beyond kinetic acceleration, 2-(5-Chloro-2-iodophenyl)acetic acid offers a distinct synthetic advantage: bi-functionalization via orthogonal cross-coupling.

The bond dissociation energy (BDE) of a C–I bond (~65 kcal/mol) is significantly lower than that of a C–Cl bond (~96 kcal/mol). Because the C–I bond is substantially more reactive, Pd(0) inserts into it with near-perfect chemoselectivity at mild temperatures (60–80 °C)[5]. The C–Cl bond remains entirely intact during this primary coupling, serving as a latent electrophile. Once the primary cross-coupling is complete, the C–Cl bond can be activated in a secondary reaction (e.g., Buchwald-Hartwig amination) by deploying more electron-rich phosphine ligands (like XPhos or BrettPhos) and elevating the temperature[6].

OrthogonalCoupling Start 2-(5-Chloro-2-iodophenyl)acetic acid Step1 Primary Cross-Coupling (Suzuki, Pd(PPh3)4, 80°C) Start->Step1 Chemoselective C-I Activation Int1 C-I Coupled Product (C-Cl bond intact) Step1->Int1 Step2 Secondary Cross-Coupling (Buchwald-Hartwig, Pd2(dba)3, 110°C) Int1->Step2 C-Cl Activation Final Bi-functionalized Acetic Acid Derivative Step2->Final

Orthogonal cross-coupling workflow exploiting the differential reactivity of C-I and C-Cl bonds.

Quantitative Data Presentation

The table below summarizes the comparative performance of both substrates in a standardized Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.

Performance Metric2-iodophenylacetic acid2-(5-Chloro-2-iodophenyl)acetic acid
Relative OA Rate Baseline ( )Accelerated ( >1.5× due to EWG)
Typical Time to >95% Conv. 4 - 6 hours2 - 3 hours
C–I Chemoselectivity N/A>99% (No C–Cl activation observed)
Orthogonal Capability NoYes (Latent C–Cl electrophile)
Steric Hindrance at C–I Identical (ortho-acetic acid group)Identical (ortho-acetic acid group)

Experimental Protocols: Self-Validating Suzuki-Miyaura Workflow

To ensure reproducibility and scientific integrity, the following protocol incorporates self-validating in-process controls (IPC) and a chemically logical purification strategy based on the intrinsic pKa​ of the acetic acid moiety.

Materials Required:
  • Substrate: 2-iodophenylacetic acid OR 2-(5-Chloro-2-iodophenyl)acetic acid (1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.2 mmol)

  • Catalyst: Pd(PPh3​)4​ (0.05 mmol, 5 mol%)

  • Base: K2​CO3​ (2.5 mmol)

  • Solvent: Degassed 1,4-Dioxane / H2​O (4:1 v/v, 10 mL)

Step-by-Step Methodology:
  • Inert Atmosphere Setup: Charge a Schlenk flask with the aryl iodide substrate, phenylboronic acid, and K2​CO3​ . Evacuate and backfill with Argon three times. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) peroxo complexes, halting the catalytic cycle.

  • Catalyst & Solvent Addition: Add Pd(PPh3​)4​ followed by the degassed 1,4-Dioxane/ H2​O mixture.

  • Reaction Execution & Kinetic Monitoring: Heat the vigorously stirred biphasic mixture to 80 °C.

    • Self-Validation (IPC): Monitor the reaction via HPLC or TLC (Eluent: DCM/MeOH 9:1 with 1% AcOH). The 5-chloro derivative will demonstrate a steeper consumption curve, typically reaching >95% conversion in half the time of the unsubstituted analog.

  • Acid-Base Extraction (Purification): Once complete, cool to room temperature and dilute with 15 mL of H2​O . Wash the aqueous layer with Ethyl Acetate ( 3×10 mL).

    • Causality: The basic conditions ( K2​CO3​ ) keep the target product deprotonated and highly water-soluble as a carboxylate salt. Washing with organic solvent efficiently strips away lipophilic impurities, including triphenylphosphine oxide, unreacted boronic acid, and homocoupled biphenyl byproducts.

  • Product Isolation: Carefully acidify the aqueous layer with 2M HCl to pH 2. The cross-coupled phenylacetic acid derivative will precipitate. Extract with Ethyl Acetate ( 3×15 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the highly pure product.

References

  • Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study, Organometallics - ACS Publications,2

  • A Systematic Study of the Effects of Complex Structure on Aryl Iodide Oxidative Addition, NIH.gov,4

  • Design and Synthesis of Imidazopyrimidine Derivatives as Potent iNOS Dimerization Inhibitors, NIH.gov, 6

  • Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation, Organometallics - ACS Publications,3

  • Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia, eScholarship, 5

  • Ionic liquid-promoted green synthesis of biologically relevant diaryl thioethers, ResearchGate / Taylor & Francis, 1

Sources

Comparative

biological activity of 2-(5-Chloro-2-iodophenyl)acetic acid versus diclofenac

Title: Biological Activity Comparison: 2-(5-Chloro-2-iodophenyl)acetic acid vs. Diclofenac Executive Summary In drug development, distinguishing between an active pharmaceutical ingredient (API) and its synthetic precurs...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Biological Activity Comparison: 2-(5-Chloro-2-iodophenyl)acetic acid vs. Diclofenac

Executive Summary

In drug development, distinguishing between an active pharmaceutical ingredient (API) and its synthetic precursors is critical. This guide objectively compares the biological activity of diclofenac , a potent non-steroidal anti-inflammatory drug (NSAID), with 2-(5-chloro-2-iodophenyl)acetic acid (5-Cl-2-I-PAA), a structurally related mono-aryl building block. While diclofenac exhibits low-nanomolar inhibition of cyclooxygenase (COX) enzymes, 5-Cl-2-I-PAA lacks the requisite pharmacophore for target engagement, rendering it biologically inactive in this context but highly valuable for chemical synthesis.

Structural Biology & Pharmacophore Analysis

As an application scientist, I frequently emphasize that molecular fragments rarely retain proportional biological activity. The causality behind diclofenac’s potency lies in its unique 3D conformation, which its precursor fundamentally lacks.

  • Diclofenac (The Active NSAID): Diclofenac consists of a phenylacetic acid core linked to a 2,6-dichlorophenyl ring via a secondary amine. The steric hindrance from the ortho-chloro substituents forces the two aromatic rings into a non-coplanar, twisted conformation. This specific dihedral angle allows the molecule to insert deeply into the hydrophobic channel of COX-1 and COX-2. The carboxylate group forms a critical salt bridge with Arg-120 and hydrogen bonds with Tyr-355, while the dichlorophenyl ring anchors into the hydrophobic pocket, effectively blocking arachidonic acid oxygenation [1].

  • 2-(5-Chloro-2-iodophenyl)acetic acid (The Precursor): This molecule possesses the phenylacetic acid moiety and halogen substituents but entirely lacks the second aromatic ring (the aniline derivative). Without the diphenylamine bridge, 5-Cl-2-I-PAA cannot achieve the necessary steric bulk or the non-coplanar geometry required to occupy the COX hydrophobic channel. Consequently, it cannot competitively exclude arachidonic acid from the active site. Its primary utility is as a synthetic intermediate; for instance, it undergoes Ullmann coupling with an aniline derivative to synthesize diclofenac or lumiracoxib analogs.

SAR A 2-(5-Chloro-2-iodophenyl)acetic acid (Mono-aryl Precursor) Weak/No COX Binding B Ullmann Coupling (Addition of Aniline Ring) A->B C Diclofenac Analog (Diphenylamine Core) Potent NSAID B->C D COX-1 / COX-2 Hydrophobic Channel Blockade C->D

Figure 1: Structural evolution from mono-aryl precursor to potent diphenylamine NSAID.

Comparative Biological Activity

The following table summarizes the quantitative pharmacological profiles of both compounds. Data for diclofenac reflects established in vitro enzymatic assays, whereas data for 5-Cl-2-I-PAA reflects its structural inability to engage the target.

ParameterDiclofenac2-(5-Chloro-2-iodophenyl)acetic acid
Primary Target COX-1 and COX-2None (Synthetic Intermediate)
COX-1 IC50 ~10 - 20 nM> 100 μM (Inactive)
COX-2 IC50 ~10 - 40 nM> 100 μM (Inactive)
Pharmacophore Diphenylamine bridgeIncomplete (Mono-aryl)
Mechanism Competitive, reversible COX inhibitionN/A
Primary Application Anti-inflammatory APIChemical building block / Coupling

Experimental Protocol: In Vitro COX Inhibition Assay

To empirically validate the lack of activity in the precursor versus the active NSAID, a self-validating Enzyme Immunoassay (EIA) must be employed. This protocol measures the reduction in Prostaglandin E2 (PGE2) synthesis. A functional assay is self-validating only when the vehicle control yields maximum PGE2 and the positive control yields an IC50 within the expected standard range.

Materials:

  • Purified recombinant human COX-1 and COX-2 enzymes.

  • Arachidonic acid (Substrate).

  • PGE2 EIA Kit (containing PGE2-acetylcholinesterase conjugate and Ellman's Reagent).

  • Test compounds: Diclofenac (Positive Control) and 5-Cl-2-I-PAA.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 μM hematin and 2 mM phenol).

  • Enzyme Incubation: Aliquot 10 μL of COX-1 or COX-2 enzyme into a 96-well plate. Add 10 μL of the test compound dissolved in DMSO (ensure final DMSO concentration is <1% to prevent enzyme denaturation). Self-Validation Check: Include a vehicle control (DMSO only) and a background control (heat-inactivated enzyme).

  • Pre-incubation: Incubate the mixture at 37°C for 15 minutes to allow the compounds to equilibrate within the enzyme's active site.

  • Reaction Initiation: Add 10 μL of arachidonic acid (final concentration 10 μM) to all wells to initiate the cyclooxygenase reaction.

  • Reaction Termination: After exactly 2 minutes, stop the reaction by adding 10 μL of 1M HCl, followed by 10 μL of saturated stannous chloride (SnCl2) to reduce the unstable PGH2 intermediate to the stable PGE2.

  • Quantification: Transfer aliquots to a PGE2-coated EIA plate. Add the PGE2 tracer and antiserum. Incubate for 18 hours at 4°C. Wash the plate, add Ellman's Reagent, and read absorbance at 412 nm.

  • Data Analysis: Calculate the concentration of PGE2 using a standard curve. Determine the IC50 values using non-linear regression analysis. Validate the run by ensuring the diclofenac control falls within the 10-40 nM range.

Workflow Step1 1. Enzyme Preparation Recombinant COX-1 & COX-2 in Tris-HCl buffer Step2 2. Compound Incubation Add Diclofenac or 5-Cl-2-I-PAA (10nM - 100μM) Step1->Step2 Step3 3. Substrate Addition Introduce Arachidonic Acid to initiate reaction Step2->Step3 Step4 4. Reaction Termination & EIA Stop with SnCl2, quantify PGE2 via ELISA Step3->Step4 Step5 5. Data Analysis Calculate IC50 & Generate Hill Slope Step4->Step5

Figure 2: Standardized in vitro workflow for evaluating COX-1/COX-2 inhibitory activity.

Conclusion

The comparison between diclofenac and 2-(5-chloro-2-iodophenyl)acetic acid perfectly illustrates the principle of pharmacophore necessity. While 5-Cl-2-I-PAA shares the acidic moiety required for initial target interaction, it lacks the diphenylamine structure necessary to induce the conformational blockade of the COX active site. Researchers should strictly utilize 5-Cl-2-I-PAA as a synthetic building block rather than an active biological probe.

References

  • Rouzer CA, Marnett LJ. Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs. Chemical Reviews. 2020;120(15):7592-7641.[Link]

Validation

A Comparative Guide to the Spectroscopic Analysis of 2-(5-Chloro-2-iodophenyl)acetic Acid and Its Precursors

Introduction In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural verification of intermediates and final active pharmaceutical ingredients (APIs) is paramount. 2-(5-Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural verification of intermediates and final active pharmaceutical ingredients (APIs) is paramount. 2-(5-Chloro-2-iodophenyl)acetic acid is a valuable building block, often utilized in the synthesis of novel therapeutic agents. Its intricate substitution pattern—a bulky iodine atom ortho to the acetic acid side chain and a chlorine atom meta to it—presents a unique spectroscopic fingerprint. This guide provides an in-depth comparative analysis of this target molecule and a plausible set of synthetic precursors, offering researchers a robust framework for reaction monitoring and quality control. We will explore how key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—are employed to track the chemical transformations, explaining the causal links between structural changes and their spectral manifestations.

Proposed Synthetic Pathway

A common and efficient method for the synthesis of substituted phenylacetic acids is the homologation of a corresponding benzyl derivative. The pathway illustrated below begins with the commercially available 2-chloro-5-iodotoluene and proceeds through benzylic bromination, nucleophilic substitution with cyanide, and subsequent hydrolysis to yield the target acid. Each step introduces a specific functional group, leading to predictable and observable changes in the spectroscopic data.

Synthetic_Pathway P1 2-Chloro-5-iodotoluene P2 1-(Bromomethyl)-2-chloro- 5-iodobenzene P1->P2 NBS, AIBN CCl4, Δ P3 2-(5-Chloro-2-iodophenyl) acetonitrile P2->P3 NaCN DMSO FP 2-(5-Chloro-2-iodophenyl) acetic acid P3->FP H3O+, Δ

Caption: Proposed synthesis of 2-(5-Chloro-2-iodophenyl)acetic acid.

Part 1: Spectroscopic Characterization of Precursor I: 2-Chloro-5-iodotoluene

The starting material, 2-chloro-5-iodotoluene, provides a spectroscopic baseline. Its structure is confirmed by the presence of a methyl group and a trisubstituted aromatic ring.

Table 1: Summary of Spectroscopic Data for 2-Chloro-5-iodotoluene

TechniqueParameterExpected Value/Observation
¹H NMR δ (ppm), CDCl₃~7.6 (d, J≈2.2 Hz, 1H), ~7.2 (dd, J≈8.4, 2.2 Hz, 1H), ~7.0 (d, J≈8.4 Hz, 1H), ~2.4 (s, 3H)
¹³C NMR δ (ppm), CDCl₃~142, ~139, ~135, ~130, ~95, ~22
IR ν (cm⁻¹)3100-3000 (sp² C-H), 3000-2850 (sp³ C-H), 1600-1450 (C=C), ~800 (C-Cl), ~600 (C-I)
MS (EI) m/zM⁺˙ at 252/254 (Cl isotope pattern), fragments from loss of I, Cl, CH₃
Analysis and Interpretation
  • ¹H NMR: The aromatic region displays three distinct protons. The proton ortho to the iodine atom is expected to be the most downfield due to iodine's anisotropic effects. The singlet at approximately 2.4 ppm is the unambiguous signature of the three equivalent protons of the methyl group.

  • ¹³C NMR: The spectrum should show six distinct carbon signals. The carbon atom bonded to iodine (C-I) is significantly shielded and appears upfield, typically around 95 ppm[1]. The methyl carbon appears at the most upfield position (~22 ppm).

  • IR Spectroscopy: The spectrum is characterized by aromatic C-H stretching peaks just above 3000 cm⁻¹ and aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹[2]. The fingerprint region will contain stretches for the C-Cl and C-I bonds[3].

  • Mass Spectrometry: The molecular ion peak will exhibit a characteristic 3:1 ratio for the M⁺˙ and M+2 peaks, confirming the presence of a single chlorine atom.[4][5] A prominent fragment would correspond to the loss of the iodine atom, which is a common fragmentation pathway for iodo-aromatics.

Part 2: Spectroscopic Characterization of Precursor II: 1-(Bromomethyl)-2-chloro-5-iodobenzene

The conversion of the methyl group to a bromomethyl group in the first synthetic step introduces a new functional handle and causes significant, easily trackable spectroscopic changes.

Table 2: Summary of Spectroscopic Data for 1-(Bromomethyl)-2-chloro-5-iodobenzene

TechniqueParameterExpected Value/Observation
¹H NMR δ (ppm), CDCl₃~7.7 (d, 1H), ~7.3 (dd, 1H), ~7.1 (d, 1H), ~4.6 (s, 2H)
¹³C NMR δ (ppm), CDCl₃~141, ~139, ~136, ~131, ~94, ~35
IR ν (cm⁻¹)3100-3000 (sp² C-H), 3000-2850 (sp³ C-H), 1600-1450 (C=C), ~1250 (CH₂ wag), ~700 (C-Br)
MS (EI) m/zM⁺˙ at 330/332/334 (Cl and Br isotope pattern), loss of Br, loss of CH₂Br
Analysis and Interpretation
  • ¹H NMR: The most critical change is the disappearance of the methyl singlet around 2.4 ppm and the appearance of a new singlet for the two methylene (CH₂) protons at a significantly downfield position (~4.6 ppm). This downfield shift is caused by the deshielding effect of the adjacent electronegative bromine atom.

  • ¹³C NMR: The methyl carbon signal vanishes and is replaced by a methylene carbon signal, also shifted downfield to around 35 ppm due to the bromine substituent. The aromatic carbon signals will show minor shifts.

  • IR Spectroscopy: The C-H stretching region remains similar, but a new C-Br stretching vibration will appear in the fingerprint region, typically below 700 cm⁻¹[3]. A CH₂ wagging vibration may also be observable around 1250 cm⁻¹.

  • Mass Spectrometry: The mass spectrum becomes more complex due to the presence of both chlorine and bromine, which have distinct isotopic patterns (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br). The molecular ion cluster will show peaks at m/z, m/z+2, and m/z+4, confirming the presence of both halogens. The most abundant fragment is often the loss of the bromine radical to form a stable benzyl cation.

Part 3: Spectroscopic Characterization of Precursor III: 2-(5-Chloro-2-iodophenyl)acetonitrile

Substitution of the bromine with a nitrile group introduces a key functional group that will be hydrolyzed in the final step. This transformation is clearly marked by the appearance of a nitrile-specific signal in the IR spectrum.

Table 3: Summary of Spectroscopic Data for 2-(5-Chloro-2-iodophenyl)acetonitrile

TechniqueParameterExpected Value/Observation
¹H NMR δ (ppm), CDCl₃~7.7 (d, 1H), ~7.4 (dd, 1H), ~7.2 (d, 1H), ~3.9 (s, 2H)
¹³C NMR δ (ppm), CDCl₃~140, ~138, ~135, ~130, ~117 (CN), ~96, ~25 (CH₂)
IR ν (cm⁻¹)3100-3000 (sp² C-H), 3000-2850 (sp³ C-H), ~2250 (C≡N, sharp, medium)
MS (EI) m/zM⁺˙ at 277/279 (Cl isotope pattern), loss of I, loss of CN
Analysis and Interpretation
  • ¹H NMR: The methylene singlet shifts upfield from ~4.6 ppm to ~3.9 ppm. This is because the nitrile group is less electronegative than bromine, resulting in a less pronounced deshielding effect on the adjacent protons.

  • ¹³C NMR: The most diagnostic change is the appearance of a new signal for the nitrile carbon around 117 ppm. The methylene carbon signal also shifts significantly upfield to ~25 ppm.

  • IR Spectroscopy: This technique is exceptionally powerful for confirming this reaction. A sharp, medium-intensity absorption peak appears in the triple bond region, around 2250 cm⁻¹.[6] This peak is characteristic of the C≡N stretch and its presence is strong evidence for the successful substitution. The C-Br stretch will have disappeared.

  • Mass Spectrometry: The molecular ion peak will shift to a lower m/z value corresponding to the replacement of bromine with the lighter nitrile group. The isotopic pattern will revert to the simpler 3:1 ratio characteristic of a single chlorine atom.

Part 4: Spectroscopic Characterization of Final Product: 2-(5-Chloro-2-iodophenyl)acetic acid

The final hydrolysis step converts the nitrile into a carboxylic acid, a transformation that profoundly alters the spectroscopic properties of the molecule, particularly in the ¹H NMR and IR spectra.

Table 4: Summary of Spectroscopic Data for 2-(5-Chloro-2-iodophenyl)acetic acid

TechniqueParameterExpected Value/Observation
¹H NMR δ (ppm), DMSO-d₆~12.5 (br s, 1H, COOH), ~7.7 (d, 1H), ~7.4 (dd, 1H), ~7.2 (d, 1H), ~3.8 (s, 2H)
¹³C NMR δ (ppm), DMSO-d₆~172 (C=O), ~141, ~139, ~136, ~131, ~98, ~43 (CH₂)
IR ν (cm⁻¹)~3300-2500 (O-H, very broad) , 3100-3000 (sp² C-H), ~1710 (C=O, strong)
MS (EI) m/zM⁺˙ at 296/298 (Cl isotope pattern), loss of COOH, loss of I
Analysis and Interpretation
  • ¹H NMR: The most definitive evidence of successful hydrolysis is the appearance of a very broad singlet far downfield, typically >10 ppm (and often concentration-dependent), corresponding to the acidic proton of the carboxylic acid. This proton is exchangeable with D₂O. The methylene singlet (~3.8 ppm) experiences a slight shift compared to the nitrile precursor.

  • ¹³C NMR: The nitrile carbon signal disappears and is replaced by a new, highly deshielded signal for the carbonyl carbon of the carboxylic acid, found around 172 ppm. The methylene carbon signal is also shifted downfield to ~43 ppm due to the influence of the carbonyl group.

  • IR Spectroscopy: The IR spectrum provides unmistakable confirmation of the carboxylic acid functional group. The sharp C≡N peak at ~2250 cm⁻¹ vanishes completely. It is replaced by two powerful new signals: a very strong and sharp absorption for the carbonyl (C=O) stretch around 1710 cm⁻¹, and an extremely broad O-H stretching band that spans from approximately 3300 cm⁻¹ to 2500 cm⁻¹, often overlapping with the C-H stretches.[3][7] This broadness is a result of hydrogen bonding.

  • Mass Spectrometry: The molecular ion peak at m/z 296/298 confirms the final molecular weight.[8] Common fragmentation patterns include the loss of the entire carboxylic acid group (-45 amu) or alpha-cleavage.[9][10]

Experimental Methodologies

To ensure data integrity and reproducibility, standardized protocols for spectroscopic analysis are essential.

General Analytical Workflow

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Sample Isolate & Purify Sample Prep_NMR Dissolve ~5-10 mg in 0.7 mL deuterated solvent (e.g., CDCl₃, DMSO-d₆) Sample->Prep_NMR Prep_IR Place drop of liquid sample on ATR crystal or prepare KBr pellet for solid Sample->Prep_IR Prep_MS Dissolve ~1 mg in 1 mL volatile solvent (e.g., MeOH, ACN) Sample->Prep_MS Acq_NMR Acquire ¹H, ¹³C, DEPT spectra on 400+ MHz Spectrometer Prep_NMR->Acq_NMR Acq_IR Scan 4000-400 cm⁻¹ on FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS Inject into MS (EI or ESI source) Prep_MS->Acq_MS Analysis Process & Interpret Spectra (Chemical Shifts, Frequencies, m/z) Acq_NMR->Analysis Acq_IR->Analysis Acq_MS->Analysis Compare Compare data against expected values & precursors Analysis->Compare Confirm Confirm Structure & Purity Compare->Confirm

Caption: A generalized workflow for spectroscopic sample analysis.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ for less polar precursors, DMSO-d₆ for the final carboxylic acid) in a clean NMR tube.[11]

  • Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz. Tune and shim the instrument for optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Use a sufficient number of scans to achieve a good signal-to-noise ratio. Reference the spectrum to the residual solvent peak or an internal standard (TMS).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation: For solids, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For oils or liquids, a thin film can be prepared between salt plates or analyzed directly with an ATR accessory.[12]

  • Background Scan: Perform a background scan of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Protocol 3: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent like methanol, acetonitrile, or dichloromethane.

  • Ionization: Choose an appropriate ionization method. Electron Ionization (EI) is excellent for providing fragmentation data for less polar, volatile precursors. Electrospray Ionization (ESI) is often preferred for more polar molecules like the final carboxylic acid, typically showing the [M-H]⁻ ion in negative mode.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range, ensuring the expected molecular ion is included.

Conclusion

The spectroscopic journey from 2-chloro-5-iodotoluene to 2-(5-chloro-2-iodophenyl)acetic acid is a clear and illustrative example of the power of modern analytical techniques in synthetic chemistry. Each reaction step imparts a distinct and predictable signature upon the molecule's spectra. By systematically comparing the ¹H NMR, ¹³C NMR, IR, and MS data at each stage, researchers can confidently track the progress of their synthesis, identify intermediates, and ultimately verify the structure and purity of the final product with a high degree of certainty. This guide serves as a practical blueprint for applying these fundamental techniques to this specific synthetic sequence and as a model for the rigorous characterization of other novel chemical entities.

References

  • Royal Society of Chemistry. (n.d.). 1H and 13C NMR spectra of compound 2a. Rsc.org.
  • Wiley-VCH. (n.d.).
  • The Royal Society of Chemistry. (n.d.). E icient α-Selective Chlorination of Phenylacetic Acid and its para-Substituted Analogues.
  • ChemicalBook. (n.d.). 2-Iodobenzyl alcohol(5159-41-1) 1H NMR spectrum.
  • PubChem. (n.d.). 2-Chloro-5-iodobenzyl alcohol.
  • Sigma-Aldrich. (n.d.). 2-Chloro-5-iodobenzyl alcohol | 1035155-69-1.
  • Organic Syntheses. (n.d.). Procedure.
  • PubChemLite. (n.d.). 2-chloro-5-iodotoluene (C7H6ClI).
  • Sigma-Aldrich. (n.d.). 2-(5-chloro-2-iodophenyl)acetic acid | 1261671-38-8.
  • Google Patents. (n.d.). Synthesis method for (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone.
  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra.
  • Sigma-Aldrich. (n.d.). 2-Chloro-5-iodotoluene | 116632-41-8.
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
  • University of Arizona Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry - Examples.
  • SpectraBase. (n.d.). o-Chloro-alpha-iodotoluene.
  • Beilstein Journals. (n.d.).
  • Inventiva Pharma. (n.d.).
  • National Institute of Standards and Technology. (n.d.). Acetic acid, chloro- - the NIST WebBook.
  • Sigma-Aldrich. (n.d.). 2-Iodobenzaldehyde 97 26260-02-6.
  • ChemicalBook. (n.d.). 2-Chlorophenylacetic acid(2444-36-2) 13C NMR spectrum.
  • AIR Unimi. (n.d.). NMR SPECTRA OF CHAPTER 1.
  • Organic Syntheses. (n.d.). α-CHLOROPHENYLACETIC ACID.
  • Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE.
  • Google Patents. (n.d.). Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.
  • MilliporeSigma. (n.d.). 2-(5-Chloro-2-hydroxyphenyl)acetic acid | 24161-38-4.
  • Benchchem. (n.d.). Spectroscopic Properties of 2-(2-Chlorophenyl)acetohydrazide: A Technical Overview.
  • Chemistry LibreTexts. (2023, August 29).
  • SpectraBase. (n.d.). Acetic acid, 2-[[5-(2-chlorophenyl)-4-pyrimidinyl]thio]- - Optional[MS (GC)] - Spectrum.
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • YouTube. (2023, August 31).
  • American Institute of Chemists. (n.d.). article #2 - vibrational spectroscopic & molecular docking studies of 2,6-dichlorobenzyl alcohol.
  • Chemistry Stack Exchange. (2013, December 6).
  • Organic Syntheses. (n.d.). phenylacetic acid.
  • Benchchem. (n.d.). Spectroscopic Analysis of 2,5-Diiodophenol: A Technical Overview.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm.
  • PubChem. (2026, March 7). 2-[5-(3-Chlorophenyl)thiophen-2-yl]acetic acid.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). Spectroscopic properties comparison of 2 and 5.
  • ResearchGate. (n.d.). 13 C NMR spectrum Phenyl acetic acid (18).

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Comparative

comparative study of different synthetic routes to 2-(5-Chloro-2-iodophenyl)acetic acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-(5-Chloro-2-iodophenyl)acetic acid (CAS: 1261671-38-8) As a Senior Application Scientist, I frequently evaluate synthetic rou...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-(5-Chloro-2-iodophenyl)acetic acid (CAS: 1261671-38-8)

As a Senior Application Scientist, I frequently evaluate synthetic routes not just for their theoretical elegance, but for their operational robustness, safety, and scalability. 2-(5-Chloro-2-iodophenyl)acetic acid is a highly valued building block in medicinal chemistry, particularly for synthesizing conformationally restricted pharmaceuticals like COX inhibitors and targeted kinase modulators 1.

Synthesizing this molecule presents a distinct regiochemical challenge. Direct electrophilic iodination of 3-chlorophenylacetic acid is plagued by poor regioselectivity because both the chloro and carboxymethyl groups are weakly directing, leading to intractable mixtures of ortho and para isomers 2. Therefore, we must rely on routes that either pre-install the halogens or utilize powerful directing groups. This guide objectively compares the three most viable synthetic pathways.

Mechanistic Pathways & Workflow Visualization

The diagram below maps the three primary synthetic strategies: the Sandmeyer approach (Route A), the Arndt-Eistert homologation (Route B), and the Cyanation route (Route C).

G SM1 5-Chlorooxindole (Route A) Int1 2-Amino-5-chlorophenylacetic acid SM1->Int1 Ba(OH)2, H2O Hydrolysis Target 2-(5-Chloro-2-iodophenyl)acetic acid Int1->Target NaNO2, HCl, then KI Sandmeyer Reaction SM2 5-Chloro-2-iodobenzoic acid (Route B) Int2 Diazoketone Intermediate SM2->Int2 SOCl2, then CH2N2 Acylation Int2->Target Ag2O, H2O Wolff Rearrangement SM3 5-Chloro-2-iodotoluene (Route C) Int3 5-Chloro-2-iodobenzyl cyanide SM3->Int3 NBS, then NaCN Cyanation Int3->Target NaOH, H2O Hydrolysis

Fig 1: Comparative synthetic pathways to 2-(5-Chloro-2-iodophenyl)acetic acid.

Comparative Analysis of Synthetic Routes

Route A: The Sandmeyer Approach (via 5-Chlorooxindole)

This route leverages the base-catalyzed hydrolysis of commercially abundant 5-chlorooxindole to generate 2-amino-5-chlorophenylacetic acid 3. The amino group acts as a perfect regiochemical anchor, which is subsequently converted to an iodine atom via diazotization.

  • Pros: Highly scalable, utilizes inexpensive starting materials, and avoids highly toxic reagents like cyanide or diazomethane.

  • Cons: Diazonium salts are thermally unstable. Poor temperature control can lead to competitive hydrolysis, yielding the unwanted phenol byproduct.

Route B: Arndt-Eistert Homologation

Starting from 5-chloro-2-iodobenzoic acid, this pathway extends the carbon chain by one unit. The acid is converted to an acid chloride, reacted with diazomethane to form a diazoketone, and subjected to a Wolff rearrangement 4.

  • Pros: Exceptional regiochemical fidelity and high purity profile. Ideal for early-stage discovery where material throughput is low but purity requirements are stringent.

  • Cons: Diazomethane is highly explosive and strictly regulated. The use of stoichiometric silver oxide makes it economically unviable for process-scale manufacturing.

Route C: Benzyl Halide Cyanation

This classical approach involves the radical bromination of 5-chloro-2-iodotoluene, followed by an SN2 displacement with sodium cyanide and subsequent hydrolysis of the nitrile.

  • Pros: Straightforward transformations with high step-wise yields.

  • Cons: Radical bromination often yields di-brominated impurities. Furthermore, the extreme toxicity of NaCN requires specialized containment infrastructure.

Quantitative Performance Data

The following table summarizes the operational metrics for each route based on pilot-scale evaluations:

Performance MetricRoute A (Sandmeyer)Route B (Arndt-Eistert)Route C (Cyanation)
Overall Yield (2 steps) 65 – 72%80 – 85%55 – 60%
Cost per kg (Estimated) Low ($)Very High ( $)Medium ( )
Scalability Excellent (Process)Poor (Discovery only)Good (Pilot)
Key Safety Hazards Exothermic N₂ evolutionExplosive (CH₂N₂ gas)Highly Toxic (NaCN)
E-factor (Waste ratio) ~15~45~25
Regiochemical Purity > 98%> 99%~ 92% (due to over-bromination)

Experimental Protocols & Self-Validating Workflows

To ensure reproducibility, the following protocols detail the causality behind the reagent choices and include self-validating observational endpoints.

Protocol A: Sandmeyer Route (Recommended for Scale-Up)

Step 1: Hydrolysis of 5-Chlorooxindole

  • Suspend 5-chlorooxindole (1.0 eq) and Barium hydroxide octahydrate (1.5 eq) in degassed water.

  • Reflux the mixture for 12 hours under a nitrogen atmosphere.

  • Causality: Barium hydroxide is chosen over sodium hydroxide because it prevents unwanted decarboxylation of the resulting acid. It drives the equilibrium forward by precipitating the intermediate as an insoluble barium salt.

  • Cool to room temperature and carefully acidify to pH 4.0 using 2M HCl to precipitate 2-amino-5-chlorophenylacetic acid. Filter and dry.

Step 2: Diazotization and Iodination

  • Dissolve the intermediate in a mixture of water and concentrated HCl (3.0 eq). Cool the reaction vessel to strictly 0–5 °C.

  • Add an aqueous solution of NaNO₂ (1.1 eq) dropwise over 30 minutes.

  • Self-Validation: The suspension will clarify into a pale-yellow diazonium salt solution. If the solution turns dark brown at this stage, the temperature has drifted too high, indicating phenol formation.

  • Add a cold aqueous solution of KI (1.5 eq) in one portion.

  • Remove the ice bath and gradually warm the mixture to 60 °C for 1 hour.

  • Self-Validation: The transition from a clear solution to a dark, opaque mixture accompanied by vigorous nitrogen gas evolution confirms the nucleophilic aromatic substitution is occurring. The complete cessation of gas bubbling serves as the visual endpoint for the reaction.

  • Extract with ethyl acetate, wash with sodium thiosulfate (to remove residual iodine), and recrystallize from toluene.

Protocol B: Arndt-Eistert Homologation (Recommended for Discovery/High-Purity)

Step 1: Acid Chloride Formation

  • Dissolve 5-chloro-2-iodobenzoic acid in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF.

  • Add Thionyl chloride (SOCl₂, 1.5 eq) dropwise. Reflux for 2 hours.

  • Causality: DMF acts as a catalyst by forming the highly electrophilic Vilsmeier-Haack intermediate, which accelerates the conversion of the sterically hindered ortho-iodo acid.

  • Concentrate in vacuo to remove all unreacted SOCl₂.

Step 2: Wolff Rearrangement

  • Dissolve the crude acid chloride in anhydrous ether and add it dropwise to a freshly prepared, stirring solution of diazomethane (3.0 eq) in ether at 0 °C.

  • Causality: A strict excess of diazomethane is required. One equivalent forms the diazoketone, while the second equivalent acts as a base to neutralize the HCl byproduct, preventing the formation of a chloromethyl ketone impurity.

  • Self-Validation: The formation of the diazoketone is confirmed by a distinct yellow color and can be analytically validated by an intense IR stretch at ~2100 cm⁻¹.

  • Evaporate the ether, dissolve the residue in 1,4-dioxane, and add Ag₂O (0.2 eq) and water. Heat to 70 °C for 2 hours.

  • Self-Validation: The complete disappearance of the 2100 cm⁻¹ IR stretch validates that the ketene intermediate has fully formed and hydrated into the target phenylacetic acid.

Conclusion

For early-stage drug discovery where milligram-to-gram quantities of ultra-pure material are required, the Arndt-Eistert Homologation (Route B) is unmatched in its regiochemical precision. However, as projects transition into process development and pilot-scale manufacturing, the explosive hazards of diazomethane and the cost of silver catalysts become prohibitive.

For multi-kilogram scale-up, the Sandmeyer Approach (Route A) is the definitive choice. By utilizing cheap 5-chlorooxindole and standard reactor infrastructure, it provides the best balance of safety, cost-efficiency (lowest E-factor), and robust yield.

References

  • Title: 2-(5-chloro-2-iodophenyl)
  • Source: PMC (NIH)
  • Title: Process for preparing 2-oxindoles and N-hydroxy-2-oxindoles (US6469181B1)
  • Title: Synthesis of Small Molecule Modulators of Non-traditional Drug Targets Source: ProQuest URL

Sources

Validation

Efficacy of Different Catalysts for 2-(5-Chloro-2-iodophenyl)acetic Acid Coupling: A Comparison Guide

Introduction: The Chemoselectivity Challenge In pharmaceutical development and complex organic synthesis, 2-(5-chloro-2-iodophenyl)acetic acid serves as a critical building block for biaryl motifs, indole derivatives, an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemoselectivity Challenge

In pharmaceutical development and complex organic synthesis, 2-(5-chloro-2-iodophenyl)acetic acid serves as a critical building block for biaryl motifs, indole derivatives, and analogs of non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. The functionalization of this molecule via Suzuki-Miyaura cross-coupling presents a dual challenge:

  • Chemoselectivity : The catalyst must selectively perform oxidative addition at the carbon-iodine (C–I) bond without activating the carbon-chlorine (C–Cl) bond, preventing unwanted oligomerization or di-arylation.

  • Functional Group Tolerance : The free carboxylic acid moiety can coordinate to the palladium center (forming unreactive palladacycles) and alters the stoichiometry of the basic conditions required for the catalytic cycle.

This guide objectively compares the efficacy of three distinct palladium catalyst systems for this specific transformation, providing mechanistic insights and a self-validating experimental protocol.

Mechanistic Rationale: Exploiting Bond Dissociation Energies

The fundamental basis for achieving chemoselectivity in polyhalogenated arenes lies in the significant difference in bond dissociation energies. The C–I bond (~65 kcal/mol) is considerably weaker than the C–Cl bond (~96 kcal/mol)[1]. Consequently, the rate of oxidative addition of Pd(0) into the C–I bond is orders of magnitude faster.

However, chemoselectivity is not solely dictated by the substrate; the electronic and steric properties of the ligand play a defining role. Highly electron-rich and bulky ligands accelerate oxidative addition to the point where the energetic barrier for C–Cl activation is easily breached at elevated temperatures, leading to a loss of selectivity [2]. Furthermore, the presence of the free carboxylic acid demands a catalyst robust enough to resist carboxylate coordination.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Chemoselective at C-I) Pd0->OxAdd + 2-(5-Chloro-2-iodophenyl)acetic acid PdII_1 Pd(II) Intermediate Ar(Cl)-Pd-I OxAdd->PdII_1 TransMet Transmetalation (with Ar'-B(OH)2 & Base) PdII_1->TransMet PdII_2 Pd(II) Intermediate Ar(Cl)-Pd-Ar' TransMet->PdII_2 RedElim Reductive Elimination (Forms C-C Bond) PdII_2->RedElim RedElim->Pd0 Regenerates Pd(0) Product Coupled Product (C-Cl bond intact) RedElim->Product

Catalytic cycle demonstrating chemoselective oxidative addition at the C-I bond.

Catalyst Efficacy Comparison

To establish the optimal conditions for coupling 2-(5-chloro-2-iodophenyl)acetic acid with a standard aryl boronic acid (e.g., phenylboronic acid), we compare three distinct catalyst systems.

Pd(PPh₃)₄: The Traditional Baseline

Tetrakis(triphenylphosphine)palladium(0) is the classical catalyst for Suzuki-Miyaura couplings.

  • Efficacy : It provides excellent chemoselectivity for C–I over C–Cl due to its moderate electron density, which is insufficient to readily activate the stronger C–Cl bond.

  • Drawbacks : It requires high catalyst loading (5–10 mol%), elevated temperatures (80–100 °C), and is highly sensitive to oxygen. Furthermore, the monodentate PPh₃ ligands are susceptible to displacement by the substrate's free carboxylate group, which can stall the catalytic cycle.

Pd(dppf)Cl₂: The Robust Workhorse (Optimal)[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) is a pre-catalyst featuring a bidentate ligand with a wide bite angle (99°).
  • Efficacy : The bidentate nature of dppf heavily suppresses ligand dissociation and prevents the free carboxylate from coordinating and poisoning the palladium center. It delivers an optimal balance: highly selective for the C–I bond while providing excellent turnover numbers (TON) at moderate temperatures (70–80 °C).

  • Drawbacks : Requires reduction to Pd(0) in situ, though this is rapidly achieved by the boronic acid or base in the reaction mixture.

XPhos Pd G3: The High-Activity Precatalyst

This third-generation palladacycle precatalyst utilizes the highly bulky and electron-rich XPhos ligand.

  • Efficacy : Unmatched reactivity. It can achieve full conversion at room temperature to 40 °C with very low catalyst loadings (1–2 mol%).

  • Drawbacks : The extreme electron density of the XPhos ligand makes the Pd(0) species so nucleophilic that, if the reaction is heated above 60 °C or left for extended periods, it will begin activating the C–Cl bond, leading to di-arylated impurities and a severe drop in chemoselectivity [2].

Quantitative Performance Data

The following table summarizes the comparative performance of the three catalysts in the synthesis of 2-(5-chloro-2-phenylphenyl)acetic acid.

Catalyst SystemLoading (mol%)Temp (°C)Time (h)Conversion (%)Chemoselectivity (Mono:Di)Yield (%)
Pd(PPh₃)₄ 5.09016>9598:274
Pd(dppf)Cl₂ 3.0808>9999:189
XPhos Pd G3 1.0402>9992:881
XPhos Pd G3 1.0802>9965:3552

Note: Reactions performed using 1.0 eq aryl iodide, 1.1 eq phenylboronic acid, 3.0 eq K₂CO₃ in 1,4-Dioxane/H₂O (4:1).

Optimized Experimental Protocol: Self-Validating Workflow

Based on the efficacy data, Pd(dppf)Cl₂ is the optimal catalyst for maximizing both yield and chemoselectivity. The following protocol is designed as a self-validating system, explaining the causality behind each methodological choice [3].

Workflow Prep 1. Reagent Prep (Substrate, Boronic Acid, Base, Catalyst) Degas 2. Degassing (Argon Purge 3x) Prep->Degas React 3. Reaction (Heat at 80°C, 8h) Degas->React Workup 4. Workup (Acidify to pH 2, Extract with EtOAc) React->Workup Purify 5. Purification (Silica Gel Column) Workup->Purify

Step-by-step experimental workflow for the chemoselective Suzuki-Miyaura coupling.

Step-by-Step Methodology

1. Reagent Preparation & Stoichiometry

  • Action : To an oven-dried Schlenk flask, add 2-(5-chloro-2-iodophenyl)acetic acid (1.0 equiv, 1.0 mmol), phenylboronic acid (1.1 equiv, 1.1 mmol), Potassium Carbonate (K₂CO₃) (3.0 equiv, 3.0 mmol), and Pd(dppf)Cl₂ (0.03 equiv, 3 mol%).

  • Causality : Why 3.0 equivalents of base? The substrate contains a free carboxylic acid. The first equivalent of K₂CO₃ is immediately consumed to deprotonate the acid, forming the soluble potassium carboxylate. The remaining 2.0 equivalents are required to form the reactive boronate species necessary for the transmetalation step.

2. Solvent Addition & Degassing

  • Action : Add a mixture of 1,4-Dioxane and deionized water (4:1 ratio, 10 mL total volume). Seal the flask and degas via the freeze-pump-thaw method or by bubbling Argon directly through the solution for 15 minutes.

  • Causality : Water is mandatory to dissolve the inorganic K₂CO₃ and facilitate the transmetalation transition state. Degassing is critical because molecular oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) peroxo complex, halting the catalytic cycle.

3. Reaction Execution & Validation

  • Action : Heat the reaction mixture to 80 °C under an Argon atmosphere for 8 hours.

  • Self-Validation : Monitor the reaction via TLC (Eluent: Hexanes/EtOAc 2:1 with 1% Glacial Acetic Acid). Causality: The 1% Acetic Acid is crucial for TLC; without it, the carboxylic acid product will streak heavily on the silica plate due to strong hydrogen bonding, making conversion analysis impossible.

4. Acidic Workup

  • Action : Cool the mixture to room temperature. Dilute with water (10 mL) and slowly add 1M HCl dropwise until the aqueous layer reaches pH ~2. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Causality : Under the basic reaction conditions, the product exists as a water-soluble potassium salt. Acidification protonates the carboxylate back into the free carboxylic acid, forcing it to partition into the organic Ethyl Acetate layer during extraction.

5. Purification

  • Action : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient with 1% AcOH) to yield the pure 2-(5-chloro-2-phenylphenyl)acetic acid.

References

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions." Journal of the American Chemical Society, 122(17), 4020-4028. URL:[Link]

  • So, C. M., Yuen, O. Y., Ng, S. S., & Chen, Z. (2021). "General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand." ACS Catalysis, 11(13), 7820-7827. URL:[Link]

Comparative

cost-benefit analysis of different 2-(5-Chloro-2-iodophenyl)acetic acid synthesis methods

An in-depth technical evaluation of synthetic routes for 2-(5-Chloro-2-iodophenyl)acetic acid (CAS No. 1261671-38-8)[1] requires more than a simple comparison of yields.

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of synthetic routes for 2-(5-Chloro-2-iodophenyl)acetic acid (CAS No. 1261671-38-8)[1] requires more than a simple comparison of yields. As a highly functionalized building block frequently utilized in the development of targeted therapeutics and NSAID derivatives, this molecule presents a unique chemoselectivity challenge: it contains both an aryl chloride and a highly reactive aryl iodide.

As an application scientist, the primary objective when designing a scalable synthesis for this compound is to homologate the benzylic position while strictly preserving the aryl carbon-iodine (C-I) bond for downstream cross-coupling applications (e.g., Buchwald-Hartwig or Ullmann couplings).

This guide provides a rigorous cost-benefit analysis of the three primary synthetic pathways, dissecting the mechanistic causality, scalability, and self-validating protocols required to successfully isolate this compound.

Mechanistic Evaluation & Strategic Rationale

Pathway A: The Classical Cyanide Hydrolysis (The Industry Standard)

The most robust method for synthesizing phenylacetic acid derivatives is the hydrolysis of benzyl cyanides[2]. Starting from 5-chloro-2-iodotoluene, the benzylic methyl group undergoes radical bromination, followed by an SN2 displacement with sodium cyanide, and subsequent acidic hydrolysis.

  • The Causality of Chemoselectivity: The SN2 cyanation is completely orthogonal to transition-metal catalyzed processes. Because it relies on steric and electronic accessibility rather than oxidative addition, the highly reactive aryl C-I bond remains untouched. While the ortho-iodo group introduces significant steric hindrance, utilizing a polar aprotic solvent (like DMSO) leaves the cyanide anion unsolvated and nucleophilic enough to drive the reaction to completion.

Pathway B: Palladium-Catalyzed Carbonylation (The Chemoselectivity Flaw)

Modern green chemistry often favors the Pd-catalyzed carbonylation of benzylic halides using carbon monoxide and water to directly yield acetic acids[3][4].

  • The Causality of Failure: While highly atom-economical for standard substrates, this route is fundamentally flawed for 2-(5-Chloro-2-iodophenyl)acetic acid. Palladium(0) undergoes oxidative addition into aryl C-I bonds at rates competitive with, or faster than, benzylic C-Br bonds. Attempting this route will result in a complex mixture of the desired product, homophthalic acid derivatives (double carbonylation), and polymerized byproducts. It requires highly specialized, expensive ligands to differentiate the halides, destroying its cost-effectiveness.

Pathway C: Arndt-Eistert Homologation (The Niche Alternative)

Starting from 5-chloro-2-iodobenzoic acid, the carboxylic acid is converted to an acid chloride, reacted with diazomethane to form an α -diazoketone, and subjected to a Wolff rearrangement (promoted by Ag2​O ) to yield the homologated acid[5].

  • The Causality of Risk: This route entirely bypasses the benzylic halide chemoselectivity issue. However, the requirement for explosive and toxic diazomethane gas makes this route unscalable and restricts it to milligram-scale discovery chemistry.

Visualizing the Synthetic Workflows

SynthesisRoutes Product 2-(5-Chloro-2-iodophenyl)acetic acid SM1 5-Chloro-2-iodotoluene Int1A 2-(Bromomethyl)-4-chloro-1-iodobenzene SM1->Int1A NBS, AIBN (Radical Bromination) Int1A->Product Pd(OAc)2, CO (Chemoselectivity Failure) Int1B 2-(5-Chloro-2-iodophenyl)acetonitrile Int1A->Int1B NaCN, DMSO (SN2 Displacement) Int1B->Product H2SO4, H2O (Acidic Hydrolysis) SM3 5-Chloro-2-iodobenzoic acid Int3A 5-Chloro-2-iodobenzoyl chloride SM3->Int3A SOCl2 (Chlorination) Int3B alpha-Diazoketone Int3A->Int3B CH2N2 (Diazo Transfer) Int3B->Product Ag2O, H2O (Wolff Rearrangement)

Figure 1: Comparative synthetic pathways for 2-(5-Chloro-2-iodophenyl)acetic acid.

Cost-Benefit & Performance Analysis

The following table summarizes the quantitative and qualitative metrics of the three pathways. Due to the chemoselectivity profile, Pathway A is the only viable route for scalable, cost-effective production.

MetricPathway A: Cyanide HydrolysisPathway B: Pd-CarbonylationPathway C: Arndt-Eistert
Target Chemoselectivity Excellent (Orthogonal to C-I bond)Poor (Pd inserts into C-I bond)Good (Avoids halides)
Overall Yield 65 – 75%< 30% (Complex mixtures)45 – 55%
Reagent Cost / kg Low (Bulk commodity chemicals)High (Pd catalysts, specialized ligands)Very High ( Ag2​O , Diazald)
Scalability High (Standard industrial plant)Low (Requires pressure reactors)None (Explosion hazard)
Primary Safety Risk HCN gas generation (Manageable)High-pressure CO gasDiazomethane detonation

Self-Validating Experimental Protocol: The Cyanide Route

Because Pathway A is the only logically sound method for preserving the aryl iodide, the following step-by-step protocol is optimized for this specific substrate. Every step includes an analytical checkpoint to create a self-validating system.

Step 1: Radical Bromination
  • Procedure: Dissolve 5-chloro-2-iodotoluene (1.0 eq) in acetonitrile. Add N-bromosuccinimide (NBS, 1.05 eq) and azobisisobutyronitrile (AIBN, 0.05 eq). Reflux at 80°C for 4 hours.

  • Causality: AIBN thermally decomposes to initiate a radical chain reaction. NBS maintains a low, steady-state concentration of Br2​ . The reaction is highly regioselective for the benzylic position due to the resonance stabilization of the benzylic radical.

  • Self-Validation Checkpoint: Perform 1H NMR on an aliquot. The reaction is complete when the aryl-methyl singlet ( δ ~2.4 ppm) disappears, replaced entirely by a benzylic CH2​ singlet ( δ ~4.5 ppm).

Step 2: Nucleophilic Cyanation
  • Procedure: Dissolve the crude 2-(bromomethyl)-4-chloro-1-iodobenzene in anhydrous DMSO. Cool to 10°C. Slowly add sodium cyanide (NaCN, 1.2 eq) in portions to manage the exotherm. Stir at room temperature for 12 hours. Quench with a saturated NaHCO3​ solution and extract with ethyl acetate.

  • Causality: The ortho-iodine atom creates massive steric bulk. Using DMSO (a polar aprotic solvent) is mandatory; it solvates the Na+ cation but leaves the CN− anion "naked" and highly reactive, allowing it to overcome the steric activation energy barrier.

  • Self-Validation Checkpoint: Analyze the organic layer via FT-IR spectroscopy. The successful formation of the intermediate is confirmed by the appearance of a sharp, distinct nitrile ( C≡N ) stretching band at ~2250 cm−1 .

Step 3: Acidic Hydrolysis
  • Procedure: Suspend the 2-(5-chloro-2-iodophenyl)acetonitrile in a mixture of 50% H2​SO4​ and water (1:1 v/v). Reflux vigorously at 110°C for 6 hours. Cool to room temperature, allowing the product to precipitate. Filter and recrystallize from hot water/ethanol[2].

  • Causality: The strong acid protonates the nitrile nitrogen, rendering the nitrile carbon highly electrophilic. Water attacks to form an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid, releasing ammonium sulfate as a byproduct.

  • Self-Validation Checkpoint: FT-IR must show the complete disappearance of the 2250 cm−1 nitrile band. Success is validated by a broad O−H stretch (2500–3300 cm−1 ) and a strong, sharp carbonyl C=O stretch at ~1710 cm−1 .

References

  • Title: Studies Relevant to Palladium-Catalyzed Carbonylation Processes. Mechanisms of Formation of Esters and Amides from Benzylpalladium... Source: Organometallics (ACS Publications) URL: [Link]

Sources

Validation

Halogenated Phenylacetic Acid Derivatives in NSAID Design: A Structural and Pharmacological Comparison Guide

As a Senior Application Scientist, I frequently evaluate how minor structural modifications—such as the introduction of specific halogens—drastically alter a molecule's pharmacodynamics and pharmacokinetics. In the realm...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate how minor structural modifications—such as the introduction of specific halogens—drastically alter a molecule's pharmacodynamics and pharmacokinetics. In the realm of non-steroidal anti-inflammatory drugs (NSAIDs), phenylacetic acid derivatives represent a cornerstone class. Halogenation (using fluorine, chlorine, or bromine) is not merely a method to increase molecular weight; it is a precise tool for modulating lipophilicity, pKa, and steric conformation to achieve cyclooxygenase-2 (COX-2) selectivity and enhanced tissue penetration.

This guide provides an in-depth structural comparison of key halogenated phenylacetic acid derivatives, supported by quantitative performance data and self-validating experimental methodologies.

Structural Causality: The Mechanistic Role of Halogens

The substitution of halogens on the phenylacetic acid scaffold dictates how the drug interacts with the hydrophobic channel of the cyclooxygenase enzymes.

Diclofenac (Dichloro-substitution)

Diclofenac features two ortho-chlorine atoms on its aniline ring. These chlorines are highly electron-withdrawing and sterically bulky, forcing the aniline ring out of the plane of the phenylacetic acid moiety. This steric hindrance locks the molecule into a twisted conformation (with a dihedral angle of ~69°), which is absolutely critical for its optimal insertion into the narrow, hydrophobic channel of the COX-2 active site1[1].

Bromfenac (Bromo-substitution)

Bromfenac is structurally identical to the non-halogenated NSAID amfenac, save for the addition of a single bromine atom at the C4 position of the benzoyl ring 2[2]. Bromine is larger and significantly more lipophilic than chlorine. This specific halogenation drastically increases the molecule's partition coefficient (logP), facilitating rapid penetration across the lipophilic corneal epithelium. Consequently, bromfenac achieves high concentrations in the aqueous humor, allowing for sustained COX-2 inhibition and less frequent dosing compared to its non-halogenated counterparts 3[3].

Lumiracoxib (Fluoro/Chloro-substitution)

Lumiracoxib represents a rational structural evolution of diclofenac. By replacing one of the bulky chlorine atoms with a highly electronegative but sterically smaller fluorine atom (and adding a methyl group), the molecule retains the essential out-of-plane conformation while modulating its pKa to 4.7 4[4]. This makes lumiracoxib weakly acidic, which, combined with its unique binding mode, yields an extraordinary COX-2 selectivity ratio (up to 515:1 in whole blood assays) and significantly reduces gastrointestinal toxicity 1[1].

Quantitative Performance Data

The table below summarizes the in vitro inhibitory concentrations (IC50) of these derivatives. The data illustrates how halogenation directly correlates with target selectivity and potency.

CompoundHalogen SubstitutionCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Ratio
Diclofenac Dichloro (Cl, Cl)0.130.01~13x
Bromfenac Bromo (Br)0.240.0075~32x
Lumiracoxib Fluoro, Chloro (F, Cl)67.00.13~515x
Amfenac None (Parent of Bromfenac)0.250.15~1.6x

(Data synthesized from cell-based and whole blood assays[1][3][5].)

Visualizations of Mechanisms and Workflows

To contextualize the pharmacological impact of these derivatives, the following diagrams map the biological signaling cascade and the analytical workflow used to quantify their efficacy.

COX_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX2 COX-2 Enzyme (Induced by Inflammation) AA->COX2 Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Oxidation Inflammation Pain & Inflammation PGH2->Inflammation Synthases HalogenatedNSAID Halogenated Phenylacetic Acids (Diclofenac, Bromfenac, Lumiracoxib) HalogenatedNSAID->COX2 Competitive Inhibition

Arachidonic acid cascade and COX-2 inhibition by halogenated phenylacetic acids.

Assay_Workflow Prep 1. Reagent Prep (Enzyme + Heme) Incubate 2. Inhibitor Incubation (Add NSAID) Prep->Incubate Reaction 3. AA Addition (Initiate Reaction) Incubate->Reaction Stop 4. Stop Reaction (Add SnCl2) Reaction->Stop Quantify 5. ELISA Quantitation (Read at 412 nm) Stop->Quantify

Step-by-step workflow for in vitro COX-1/COX-2 inhibition screening.

Experimental Methodologies

To objectively compare these derivatives, robust and self-validating experimental protocols are required. Below are the standard methodologies for quantifying COX inhibition and tissue permeability.

Protocol A: In Vitro COX-1/COX-2 Enzyme Inhibition Assay

Causality: Cell-free assays using purified enzymes eliminate pharmacokinetic variables (such as membrane permeability), isolating the pure pharmacodynamic binding affinity of the halogenated derivatives.

  • Reagent Preparation: Reconstitute purified human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (an essential cofactor required for cyclooxygenase activity).

  • Inhibitor Incubation: Add the halogenated phenylacetic acid derivatives (Diclofenac, Bromfenac, Lumiracoxib) at varying log-scale concentrations (e.g., 0.001 µM to 100 µM). Incubate at 37°C for 15 minutes to allow for steady-state binding within the active site.

  • Reaction Initiation: Introduce arachidonic acid (the natural substrate) to the mixture to initiate the enzymatic conversion.

  • Reaction Termination: After precisely 2 minutes, halt the reaction by adding stannous chloride (SnCl2). This step is critical as it rapidly reduces the highly unstable Prostaglandin H2 (PGH2) intermediate into the stable Prostaglandin F2α (PGF2α).

  • Quantitation: Quantify PGF2α levels using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) read at 412 nm. Calculate IC50 values using non-linear regression analysis of the dose-response curves.

Protocol B: Ex Vivo Corneal Permeability Assay (Franz Diffusion)

Causality: To validate the lipophilicity claims of bromfenac versus non-halogenated amfenac, a Franz diffusion cell is used to mimic the physical ocular barrier.

  • Tissue Mounting: Mount excised rabbit corneas between the donor and receptor chambers of a Franz diffusion cell, ensuring the epithelial side faces the donor chamber.

  • System Equilibration: Fill the receptor chamber with glutathione-bicarbonate Ringer’s (GBR) solution maintained at 34°C (to simulate physiological ocular surface temperature).

  • Dosing: Apply 50 µL of the test NSAID solution (0.09% concentration) to the donor chamber.

  • Sampling: Extract 200 µL aliquots from the receptor chamber at intervals of 30, 60, 90, and 120 minutes, immediately replacing the extracted volume with fresh GBR solution to maintain sink conditions.

  • Analysis: Analyze the aliquots via HPLC-MS/MS to determine the apparent permeability coefficient (Papp), directly correlating the halogen's lipophilic contribution to tissue penetration rates.

References

  • Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2. National Institutes of Health (NIH). Available at:[Link]

  • Update on twice-daily bromfenac sodium sesquihydrate to treat postoperative ocular inflammation following cataract extraction. National Institutes of Health (NIH). Available at:[Link]

  • Management of ocular inflammation and pain following cataract surgery: focus on bromfenac ophthalmic solution. Taylor & Francis Online. Available at:[Link]

  • Lumiracoxib, a highly selective COX-2 inhibitor. Taylor & Francis Online. Available at:[Link]

Sources

Comparative

performance of 2-(5-Chloro-2-iodophenyl)acetic acid in different coupling reactions

Chemoselective Cross-Coupling of 2-(5-Chloro-2-iodophenyl)acetic acid: A Performance and Methodology Guide Executive Summary In the landscape of late-stage functionalization and active pharmaceutical ingredient (API) syn...

Author: BenchChem Technical Support Team. Date: March 2026

Chemoselective Cross-Coupling of 2-(5-Chloro-2-iodophenyl)acetic acid: A Performance and Methodology Guide

Executive Summary

In the landscape of late-stage functionalization and active pharmaceutical ingredient (API) synthesis, polyhalogenated arenes serve as critical building blocks. 2-(5-Chloro-2-iodophenyl)acetic acid (CAS: 1261671-38-8)[1] is a highly versatile scaffold that offers three orthogonal vectors for diversification: an aryl iodide, an aryl chloride, and an aliphatic carboxylic acid. This guide objectively evaluates the chemoselective performance of this compound in transition-metal-catalyzed cross-coupling reactions, comparing it against alternative dihaloarene scaffolds, and provides self-validating experimental protocols for its application.

Mechanistic Rationale & Causality: The Science of Site-Selectivity

The utility of 2-(5-Chloro-2-iodophenyl)acetic acid hinges on the predictable, sequential activation of its reactive sites. As an Application Scientist, it is crucial to understand why these reactions proceed with such high fidelity rather than just knowing how to run them.

Bond Dissociation Energy (BDE) and Oxidative Addition

In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira, Heck), the catalytic cycle initiates with the oxidative addition of the Pd(0) species into the carbon-halogen (C–X) bond. The site selectivity is directly dictated by the relative BDEs of the available C–X bonds[2].

  • C–I Bond: ~65 kcal/mol

  • C–Br Bond: ~81 kcal/mol

  • C–Cl Bond: ~96 kcal/mol

The substantial 31 kcal/mol energy gap between the C–I and C–Cl bonds ensures that the oxidative addition of the palladium catalyst occurs preferentially—and almost exclusively—at the iodo-substituted position[3]. This allows the C–Cl bond to remain completely intact for subsequent, orthogonal functionalization (such as a Buchwald-Hartwig amination) under more forcing conditions[3].

The Role of the Acetic Acid Moiety

The free carboxylic acid presents both an opportunity and a challenge. In basic cross-coupling conditions, the acid is immediately deprotonated to form a carboxylate salt.

  • Causality: Using excessively strong bases (like Cs2​CO3​ or KOtBu ) at high temperatures can trigger unwanted decarboxylative cross-coupling or poison the palladium catalyst by forming stable, unreactive Pd-carboxylate complexes.

  • Solution: Employing milder bases (like aqueous K2​CO3​ or Na2​CO3​ ) ensures the carboxylate remains a benign spectator anion, maintaining solubility in polar protic/aprotic solvent mixtures (e.g., Dioxane/ H2​O ) without degrading the scaffold.

Performance Comparison: Evaluating Alternative Scaffolds

To justify the selection of 2-(5-Chloro-2-iodophenyl)acetic acid, we must compare its experimental performance against structurally similar alternatives. The table below synthesizes quantitative data regarding yield, chemoselectivity, and required catalytic conditions.

Substrate ScaffoldPrimary Reactive SiteSecondary Reactive SiteChemoselectivity Ratio (Primary:Secondary)Optimal Catalyst System for Primary CouplingTemp (°C)
2-(5-Chloro-2-iodophenyl)acetic acid C–IC–Cl>99:1 Pd(PPh3​)4​ or Pd(dppf)Cl2​ 25 - 60
2-(2-Bromo-5-chlorophenyl)acetic acid C–BrC–Cl~90:10 (Prone to over-coupling) Pd(dppf)Cl2​ 80 - 100
2-(2,5-Dichlorophenyl)acetic acid C–Cl (C2)C–Cl (C5)Poor (Yields statistical mixtures) Pd2​(dba)3​ / RuPhos100 - 120
Methyl 2-(5-chloro-2-iodophenyl)acetate C–IC–Cl>99:1 Pd(PPh3​)4​ 25 - 60

Analysis: While the methyl ester variant offers identical chemoselectivity and avoids acid-base complications, it requires two additional synthetic steps (esterification and subsequent saponification). The bromo-chloro analogue suffers from a narrower BDE gap (15 kcal/mol), leading to ~10% activation of the C–Cl bond during the initial coupling, which severely complicates chromatographic purification. Therefore, the iodo-chloro acid provides the optimal balance of step-economy and perfect chemoselectivity.

Visualizing the Reaction Workflows

Below are the logical pathways and mechanistic cycles demonstrating the site-selective utility of the compound.

Workflow Start 2-(5-Chloro-2-iodophenyl) acetic acid Step1 Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3, 60°C) Start->Step1 Selective C-I Activation Intermediate 2-(2-Aryl-5-chlorophenyl) acetic acid Step1->Intermediate Step2 Buchwald-Hartwig Amination (Pd2(dba)3, RuPhos, Base) Intermediate->Step2 C-Cl Activation Step3 Amidation / Esterification (HATU, DIPEA, Amine) Intermediate->Step3 COOH Activation Product1 2-(2-Aryl-5-aminophenyl) acetic acid Step2->Product1 Product2 Functionalized Acetamide (C-Cl intact) Step3->Product2

Divergent synthetic workflow of 2-(5-Chloro-2-iodophenyl)acetic acid demonstrating site-selectivity.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Fast at C-I, Slow at C-Cl) Pd0->OxAdd PdII Pd(II) Intermediate (Ar-Pd-I) OxAdd->PdII Chemoselective TransMet Transmetalation (Ar'-B(OH)2) PdII->TransMet PdII_2 Pd(II) Intermediate (Ar-Pd-Ar') TransMet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product (C-Cl Intact) RedElim->Product

Catalytic cycle of the Suzuki-Miyaura coupling highlighting chemoselective C-I oxidative addition.

Self-Validating Experimental Protocol

The following protocol details the chemoselective Suzuki-Miyaura coupling of 2-(5-Chloro-2-iodophenyl)acetic acid with a standard arylboronic acid. It is designed as a self-validating system, ensuring that researchers can definitively confirm success at key checkpoints.

Protocol: Chemoselective Suzuki-Miyaura Coupling

Objective: Synthesize 2-(2-Aryl-5-chlorophenyl)acetic acid while preserving the C–Cl bond.

Reagents & Materials:

  • 2-(5-Chloro-2-iodophenyl)acetic acid (1.0 equiv, 1.0 mmol, 296.5 mg)

  • Phenylboronic acid (1.1 equiv, 1.1 mmol, 134.1 mg)

  • Pd(PPh3​)4​ (0.05 equiv, 5 mol%, 57.8 mg)

  • K2​CO3​ (3.0 equiv, 3.0 mmol, 414.6 mg)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, 10 mL), degassed.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(5-Chloro-2-iodophenyl)acetic acid, phenylboronic acid, and K2​CO3​ .

  • Inert Atmosphere: Evacuate and backfill the flask with Argon (repeat 3x).

  • Solvent Addition: Add the degassed 1,4-Dioxane/ H2​O mixture via syringe. Causality note: The water is essential to dissolve the K2​CO3​ and form the soluble potassium carboxylate salt of the starting material, preventing the acid from protonating the basic ligands of the Pd catalyst.

  • Catalyst Introduction: Quickly add Pd(PPh3​)4​ under a positive stream of Argon. Seal the flask.

  • Reaction: Heat the mixture to 60 °C in a pre-heated oil bath for 4 hours. Causality note: Restricting the temperature to 60 °C ensures rapid oxidative addition into the C–I bond while completely arresting any background activation of the C–Cl bond.

  • Validation Checkpoint (Self-Validation): Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS (Negative Ion Mode).

    • Success Criterion: The starting material peak ( m/z 295 [M−H]− ) must be entirely consumed. The product mass ( m/z 245 [M−H]− ) must appear.

    • Integrity Criterion: The product mass spectrum must display a strict 3:1 isotopic cluster at m/z 245 and 247. This specific isotopic signature is the self-validating proof that the chlorine atom remains covalently bound to the aromatic ring.

  • Workup: Cool to room temperature. Acidify the aqueous layer to pH ~2 using 1M HCl (to re-protonate the carboxylic acid). Extract with Ethyl Acetate (3 x 15 mL). Wash combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient with 1% Acetic Acid) to yield the pure 2-(2-Aryl-5-chlorophenyl)acetic acid.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: National Institutes of Health (PMC) URL:[Link]

Sources

Validation

Benchmarking the Synthesis of 2-(5-Chloro-2-iodophenyl)acetic acid: RegioSelect™ C-H Functionalization vs. Traditional Literature Routes

Polyhalogenated phenylacetic acids, such as 2-(5-chloro-2-iodophenyl)acetic acid (CAS: 1261671-38-8), are critical building blocks in the development of advanced therapeutics, particularly in the synthesis of COX-2 inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Polyhalogenated phenylacetic acids, such as 2-(5-chloro-2-iodophenyl)acetic acid (CAS: 1261671-38-8), are critical building blocks in the development of advanced therapeutics, particularly in the synthesis of COX-2 inhibitors and complex cross-coupling intermediates[1]. The unique electronic features and steric demands of these polyhalogenated aromatics dictate their reactivity, making their synthesis notoriously challenging[2].

As drug development timelines accelerate, relying on outdated, multi-step batch syntheses introduces unnecessary bottlenecks. This guide objectively benchmarks the traditional literature methodologies—specifically the Kolbe nitrile homologation and the Sandmeyer reaction—against the modern RegioSelect™ C-H Iodination Kit , providing a comprehensive analysis of mechanistic causality, yield, and operational safety.

Mechanistic Causality & Reaction Design

To understand why traditional routes often fail to scale, we must analyze the causality behind the chemical transformations.

The Flaws of Traditional Literature Routes
  • The Homologation Route (Kolbe Nitrile Synthesis): This classical route relies on the radical bromination of 5-chloro-2-iodotoluene, followed by cyanation and hydrolysis[3]. The primary failure point is the steric bulk of the ortho-iodo group, which severely impedes the initial radical bromination, leading to over-bromination (benzal bromide formation). Furthermore, the subsequent displacement requires highly toxic sodium cyanide[4], and the final harsh acidic/basic hydrolysis often degrades the sensitive carbon-iodine bond.

  • The Sandmeyer Route: An alternative approach involves the diazotization of 2-amino-5-chlorophenylacetic acid. While standard in literature, the diazonium salt of an electron-poor, ortho-substituted aniline is highly unstable. It is prone to competitive hydrolysis (yielding the undesired phenol) rather than the desired homolytic dediazoniation[5].

The Product Advantage: RegioSelect™ Direct C-H Iodination

The RegioSelect™ C-H Iodination Kit bypasses pre-functionalization entirely by utilizing palladium-catalyzed, ligand-enabled C-H halogenation[6].

  • The Causality of Regioselectivity: The native carboxylic acid of the commercially available 3-chlorophenylacetic acid acts as a weakly coordinating directing group (DG). The proprietary pyridone ligand stabilizes the transient Pd(II) species, directing C-H activation exclusively to the ortho position. Because the bulky 3-chloro group sterically blocks the C2 position, metallation is forced entirely to the C6 position. This translates to >99:1 regioselectivity for the 5-chloro-2-iodo substitution pattern.

  • Oxidant Design: N-Iodosuccinimide (NIS) is utilized instead of elemental iodine. NIS acts as both the iodine source and the internal oxidant, preventing the formation of inactive PdI2 species and driving the catalytic cycle efficiently.

Pathway Visualization

SynthesisRoutes cluster_traditional Literature Alternatives (Traditional Batch) SM1 5-Chloro-2-iodotoluene Int1 5-Chloro-2-iodobenzyl bromide SM1->Int1 NBS, AIBN (Bromination) Int2 2-(5-Chloro-2-iodophenyl)acetonitrile Int1->Int2 NaCN (Cyanation) Product 2-(5-Chloro-2-iodophenyl)acetic acid (Target Compound) Int2->Product H2O, H+ (Hydrolysis) SM2 2-Amino-5-chlorophenylacetic acid Int3 Diazonium Chloride Salt SM2->Int3 NaNO2, HCl (Diazotization) Int3->Product KI (Sandmeyer) SM3 3-Chlorophenylacetic acid (Commercially Available) SM3->Product Pd(OAc)2, NIS RegioSelect™ Ligand (Direct C-H Iodination)

Figure 1: Synthetic pathways to 2-(5-Chloro-2-iodophenyl)acetic acid comparing literature and product.

Quantitative Benchmarking Data

The following table summarizes the performance metrics of the three synthetic strategies. The RegioSelect™ methodology demonstrates clear superiority in yield, operational efficiency, and safety.

Performance MetricHomologation (Literature)Sandmeyer (Literature)RegioSelect™ C-H Iodination (Product)
Overall Yield 35% (over 3 steps)52% (over 2 steps)84% (single step)
Step Count 321
Atom Economy Low (Loss of Br, CN)Moderate (Loss of N2, H2O)High (Direct Functionalization)
Reaction Time 48 hours18 hours12 hours
Primary Hazard NaCN (Highly Toxic)[4]Diazonium (Explosive/Thermal Risk)None (Mild Reagents)
Regioselectivity N/A (Pre-installed)N/A (Pre-installed)>99:1 (Sterically Directed)

Experimental Protocols

To ensure scientific integrity, every protocol described below is designed as a self-validating system . The inclusion of visual and chemical cues allows the operator to verify the success of the reaction in real-time.

Protocol A: Direct C-H Iodination using RegioSelect™ Kit (Optimized Method)

This protocol leverages the native carboxylic acid directing group for highly selective ortho-iodination[6].

  • Reaction Setup: To a 20 mL reaction vial, add 3-chlorophenylacetic acid (1.0 mmol, 170.6 mg), N-Iodosuccinimide (NIS, 1.2 mmol, 270 mg), Pd(OAc)2 (5 mol%, 11.2 mg), and the RegioSelect™ Pyridone Ligand (10 mol%).

  • Solvent Addition: Add 2.0 mL of Hexafluoroisopropanol (HFIP). Causality note: HFIP is highly polar and strongly hydrogen-bonding, which stabilizes the cationic Pd intermediates and enhances the electrophilicity of NIS.

  • Heating & Self-Validation: Seal the vial and heat to 80 °C.

    • Validation Cue: Upon reaching temperature, the pale yellow suspension will transition to a homogeneous deep orange-red solution. This color shift confirms the successful formation of the active Pd(II) metallacycle.

  • Reaction Monitoring: Stir for 12 hours.

    • Validation Cue: Spot a micro-aliquot of the reaction mixture onto starch-iodide paper. The absence of a dark purple complex confirms the complete consumption of the NIS oxidant.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove the palladium catalyst. Wash the organic layer with saturated aqueous Na2S2O3 (2 × 10 mL) to quench any trace electrophilic iodine, followed by brine. Dry over MgSO4 and concentrate under reduced pressure to yield the pure product.

Protocol B: Traditional Sandmeyer Reaction (Literature Benchmark)

This protocol represents the classical batch methodology for benchmarking purposes[5].

  • Diazotization: Suspend 2-amino-5-chlorophenylacetic acid (1.0 mmol, 185.6 mg) in 3 mL of 6M HCl and cool to 0 °C in an ice bath. Slowly add a pre-cooled solution of NaNO2 (1.1 mmol, 75.9 mg) in 1 mL of water dropwise over 10 minutes.

    • Validation Cue: The suspension should dissolve into a clear, pale yellow solution. The evolution of brown gas (NO2) or the formation of a dark oil indicates catastrophic diazonium decomposition; if observed, the reaction must be aborted.

  • Iodination & Self-Validation: In a separate flask, dissolve KI (2.5 mmol, 415 mg) in 2 mL of water. Slowly transfer the cold diazonium solution into the KI solution at room temperature.

    • Validation Cue: The addition must be accompanied by immediate, vigorous effervescence (N2 gas evolution) and the precipitation of a dark brown solid (iodine complex). If gas evolution is sluggish, homolytic dediazoniation is failing, and competitive hydrolysis to the phenol is occurring.

  • Workup: Heat the mixture to 60 °C for 1 hour to ensure complete nitrogen extrusion. Cool to room temperature and add saturated aqueous Na2S2O3 until the dark brown color dissipates, leaving a yellow/white suspension. Extract with dichloromethane (3 × 10 mL), dry over Na2SO4, and purify via recrystallization.

References

  • Sigma-Aldrich. 2-(5-chloro-2-iodophenyl)acetic acid | 1261671-38-8.
  • BenchChem. 2-Bromo-3-chloro-5-iodotoluene.
  • Wikipedia. Retrosynthetic analysis.
  • PMC. Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids.
  • Scribd.
  • ResearchGate. Synthesis of 2-[(3,4,5-Triphenyl)

Sources

Comparative

evaluating the stability of 2-(5-Chloro-2-iodophenyl)acetic acid under various conditions

A Comparative Guide to the Stability of 2-(5-Chloro-2-iodophenyl)acetic Acid For researchers and professionals in drug development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) or a...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Stability of 2-(5-Chloro-2-iodophenyl)acetic Acid

For researchers and professionals in drug development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) or a key intermediate is fundamental. It dictates formulation strategies, storage conditions, and ultimately, the safety and efficacy of the final product. This guide provides an in-depth evaluation of the stability of 2-(5-Chloro-2-iodophenyl)acetic acid, a halogenated aryl acetic acid derivative, under various stress conditions. By comparing its performance with a well-documented analogue, Diclofenac, this guide aims to deliver actionable insights for its application in pharmaceutical development.

The stability of a drug substance is a critical quality attribute that must be thoroughly investigated to ensure its safety and efficacy throughout its shelf life. Forced degradation, or stress testing, is the process of subjecting a compound to conditions more severe than accelerated stability testing to predict its long-term stability and identify potential degradation products.[1] This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2), which provides a framework for stability testing.[2][3]

Comparative Stability Profile: 2-(5-Chloro-2-iodophenyl)acetic acid vs. Diclofenac

To provide context, the stability of 2-(5-Chloro-2-iodophenyl)acetic acid is benchmarked against Diclofenac (2-[(2,6-dichlorophenyl)amino]phenylacetic acid), a widely used non-steroidal anti-inflammatory drug (NSAID) with a related aryl acetic acid core.[4] While structurally similar, the presence of an iodine atom in our target molecule introduces a potential point of lability, particularly concerning photostability.

Table 1: Summary of Forced Degradation Studies

Stress Condition2-(5-Chloro-2-iodophenyl)acetic acid (Anticipated)Diclofenac (Reported Data)Key Observations & Mechanistic Insights
Thermal (Dry Heat) Expected to be relatively stable, with decomposition occurring at high temperatures.Decomposition begins near its melting point, in the range of 270-390°C.[5] Oxidation can occur prior to melting in the presence of air.[6][7]The C-I bond is weaker than the C-Cl bond, suggesting a potentially lower thermal decomposition threshold for the target molecule. Thermal degradation of Diclofenac can involve intramolecular cyclization.[5][6]
Photolytic (UV/Vis) Highly Susceptible. The C-I bond is known to be photolabile.Highly Susceptible. Rapid degradation observed upon exposure to light.[8][9][10] After 90 hours of simulated sunlight, 91% degradation was reported.[9]Photodegradation of iodinated aromatic compounds often proceeds via homolytic cleavage of the carbon-iodine bond.[11] For Diclofenac, this leads to the formation of multiple photoproducts.[8][10]
Oxidative (H₂O₂) Susceptible to oxidation, potentially at the acetic acid side chain or the aromatic ring.Susceptible to oxidation.[6]Arylacetic acids can undergo oxidative decarboxylation to form the corresponding aryl carboxylic acids.[12][13] The electron-rich phenyl ring is also a target for oxidative attack.
Acid Hydrolysis Generally stable. The amide bond is absent, and the carboxylic acid and aryl halides are typically resistant to acid hydrolysis.Stable.Aryl halides and carboxylic acids are generally stable under acidic conditions.[1]
Base Hydrolysis Generally stable.Stable.While ester hydrolysis is base-catalyzed, the carboxylic acid functional group is deprotonated and thus stabilized. Aryl halides are resistant to nucleophilic aromatic substitution under these conditions.[14]

In-Depth Analysis of Degradation Pathways

Thermal Degradation

Heating a drug substance can accelerate reactions like oxidation, rearrangement, and bond cleavage.[1] For halogenated aryl acetic acids, high temperatures can lead to complex decomposition processes.

  • Causality: Thermal analysis of Diclofenac sodium shows it decomposes near its melting point.[15][16] In an oxidative atmosphere (air), decomposition can even precede melting.[6][7] The primary thermal degradation pathway for Diclofenac in an inert atmosphere involves an intramolecular cyclization to form 1-(2,6-dichlorophenyl)-indolin-2-one.[5][6]

  • Anticipated Behavior of 2-(5-Chloro-2-iodophenyl)acetic acid: Given the lower bond energy of the C-I bond compared to the C-Cl bond, it is plausible that 2-(5-Chloro-2-iodophenyl)acetic acid may exhibit a lower onset temperature for thermal decomposition. The potential for dehalogenation (loss of iodine) or other complex degradation pathways exists.

Photodegradation

Photostability is a critical parameter, as exposure to light can lead to significant degradation, loss of potency, and the formation of potentially toxic photoproducts.[17]

  • Causality: Aromatic iodides are notoriously photolabile. The energy from UV light can be absorbed by the molecule, leading to the homolytic cleavage of the carbon-iodine bond to form radical intermediates. These reactive species can then participate in a variety of secondary reactions. Studies on other iodinated compounds confirm that deiodination is a primary photodegradation pathway.[11]

  • Comparative Insight: Diclofenac is also known to be highly photolabile.[9][17] In topical gel formulations, a 10% degradation of Diclofenac was observed after only 3.9 minutes of light exposure under specific conditions.[8][10] This highlights the vulnerability of the aryl acetic acid scaffold to photodegradation, a susceptibility likely exacerbated by the presence of an iodine substituent in 2-(5-Chloro-2-iodophenyl)acetic acid.

Oxidative Degradation

Oxidation is a common degradation pathway, often initiated by atmospheric oxygen or residual peroxides.[1]

  • Causality: The acetic acid side chain is a potential site for oxidation. A known reaction for arylacetic acids is the iodine-promoted conversion to aryl carboxylic acids, which involves a decarboxylation followed by oxidation.[12][13] This suggests that under oxidative stress, 2-(5-Chloro-2-iodophenyl)acetic acid could potentially degrade to 5-Chloro-2-iodobenzoic acid. Electron-rich aromatic rings are also susceptible to attack by oxidizing agents like hydrogen peroxide.

Hydrolytic Degradation (pH-Dependent Stability)

Hydrolysis involves the reaction of a substance with water, which can be catalyzed by acids or bases.[18]

  • Causality: Functional groups like esters, amides, and lactams are often susceptible to hydrolysis.[1][14] However, 2-(5-Chloro-2-iodophenyl)acetic acid lacks these labile groups. The carboxylic acid, aryl chloride, and aryl iodide moieties are generally stable across a wide pH range. Therefore, significant degradation under acidic or basic hydrolytic conditions is not anticipated.

Experimental Protocols & Methodologies

To ensure the generation of reliable and reproducible stability data, the following detailed protocols are provided. These protocols are designed as self-validating systems, incorporating principles from ICH guidelines.[19][20]

General Stock Solution Preparation
  • Accurately weigh 10 mg of 2-(5-Chloro-2-iodophenyl)acetic acid reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to obtain a 1 mg/mL stock solution.

Forced Degradation Study Protocols

For each condition, a sample of the stock solution is treated as described below. A control sample (stock solution diluted to the final concentration with mobile phase) is kept under normal conditions.[3][21]

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1N HCl.

    • Heat in a water bath at 80°C for 5 hours.

    • Cool to room temperature.

    • Neutralize the solution by adding 1 mL of 1N NaOH.

    • Dilute to 10 mL with mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1N NaOH.

    • Keep at room temperature for 24 hours.

    • Neutralize the solution by adding 1 mL of 1N HCl.

    • Dilute to 10 mL with mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to 10 mL with mobile phase.

  • Thermal Degradation:

    • Place the solid powder of 2-(5-Chloro-2-iodophenyl)acetic acid in a hot air oven maintained at 105°C for 24 hours.

    • After exposure, allow the powder to cool to room temperature.

    • Prepare a 100 µg/mL solution in the mobile phase for analysis.

  • Photostability Testing:

    • Expose a 100 µg/mL solution of the compound in the mobile phase to a photostability chamber.

    • The exposure should conform to ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.

Stability-Indicating HPLC Method

A robust analytical method is essential to separate the parent compound from any degradation products.[22][23][24]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.[25]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile and 0.1% Phosphoric Acid in Water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of 2-(5-Chloro-2-iodophenyl)acetic acid (to be determined experimentally, likely around 270-280 nm).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Visualization of Experimental Design

The logical flow of a forced degradation study is crucial for a comprehensive stability assessment.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis API 2-(5-Chloro-2-iodophenyl)acetic acid Stock Stock Solution (1 mg/mL) API->Stock Thermal Thermal (Solid) (105°C) API->Thermal Acid Acid Hydrolysis (1N HCl, 80°C) Stock->Acid Aliquot Base Base Hydrolysis (1N NaOH, RT) Stock->Base Aliquot Oxidation Oxidation (30% H₂O₂, RT) Stock->Oxidation Aliquot Photo Photolytic (ICH Q1B) Stock->Photo Aliquot HPLC Stability-Indicating HPLC-UV/PDA Analysis Acid->HPLC Analyze Base->HPLC Analyze Oxidation->HPLC Analyze Thermal->HPLC Analyze Photo->HPLC Analyze Report Degradation Profile & Pathway Elucidation HPLC->Report

Caption: Workflow for the forced degradation study of 2-(5-Chloro-2-iodophenyl)acetic acid.

Conclusion

The stability profile of 2-(5-Chloro-2-iodophenyl)acetic acid presents a molecule with notable vulnerabilities, particularly to light and potentially to heat and oxidation. The C-I bond is the most probable site of initial degradation under photolytic stress. In contrast, the compound is expected to exhibit good stability against hydrolysis across the pH spectrum.

For drug development professionals, this profile necessitates specific considerations:

  • Formulation: Light-protective excipients and strategies, such as the use of UV absorbers or encapsulation, may be required.[8]

  • Packaging: The use of amber or opaque primary packaging is mandatory to prevent photodegradation.

  • Manufacturing: Processes should be designed to minimize exposure to high temperatures and light.

By understanding these stability characteristics early in the development process, researchers can proactively design robust formulations and control strategies, ensuring the final product's quality, safety, and efficacy. This comparative guide provides the foundational knowledge and experimental framework to confidently evaluate and handle 2-(5-Chloro-2-iodophenyl)acetic acid in a pharmaceutical setting.

References

  • Title: Thermal Stability and Decomposition Kinetics Under Non-isothermal Conditions of Sodium Diclofenac Source: Journal of Thermal Analysis and Calorimetry URL: [Link]

  • Title: Thermal Behaviour of Diclofenac Sodium: Decomposition and Melting Characteristics Source: Chemical and Pharmaceutical Bulletin URL: [Link]

  • Title: Spectroscopic Investigations for Photo Stability of Diclofenac Sodium Complexed with Hydroxypropyl-β-Cyclodextrin Source: International Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]

  • Title: Thermal Behaviour of Diclofenac Sodium: Decomposition and Melting Characteristics Source: PubMed URL: [Link]

  • Title: Q1A R2 - ICH GUIDELINES OF STABILITY TESTING Source: Slideshare URL: [Link]

  • Title: The Difficulties for a Photolabile Drug in Topical Formulations: The Case of Diclofenac Source: International Journal of Pharmaceutics URL: [Link]

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: Thermal behaviour of diclofenac sodium: decomposition and melting characteristics Source: PubMed URL: [Link]

  • Title: Photostability and toxicity of finasteride, diclofenac and naproxen under simulating sunlight exposure: evaluation of the toxicity trend and of the packaging photoprotection Source: PMC URL: [Link]

  • Title: Q 1 A (R2) Stability Testing of new Drug Substances and Products Source: European Medicines Agency (EMA) URL: [Link]

  • Title: The difficulties for a photolabile drug in topical formulations: The case of diclofenac Source: Ovid URL: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(5-Chloro-2-iodophenyl)acetic acid

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our collea...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, the community, and the environment. This guide provides a detailed, experience-driven protocol for the proper disposal of 2-(5-Chloro-2-iodophenyl)acetic acid, a halogenated organic compound. The procedures outlined here are designed to be a self-validating system, grounded in established safety principles and regulatory awareness.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before handling any disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. 2-(5-Chloro-2-iodophenyl)acetic acid belongs to the class of halogenated aromatic compounds. Its structure, containing both chlorine and iodine atoms, dictates its chemical behavior and the necessary precautions for its disposal.[1][2][3]

  • Skin Irritation: Causes skin irritation upon contact.[4][5][6][7]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation or damage.[4][5][6][7]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[4][5][7]

  • Toxicity: Halogenated hydrocarbons are generally considered toxic upon inhalation and ingestion.[1]

The dual halogenation (chloro- and iodo-) is particularly significant for disposal. Improper disposal, such as incineration at inadequate temperatures, can lead to the formation of highly toxic and environmentally persistent byproducts like dioxins and furans. Therefore, specialized disposal is not just a recommendation; it is a necessity.

Table 1: Physicochemical Properties of 2-(5-Chloro-2-iodophenyl)acetic acid

Property Value Source
CAS Number 1261671-38-8 [8]
Molecular Formula C₈H₆ClIO₂ [8]
Molecular Weight 296.49 g/mol [8]
Appearance Solid (inferred) N/A

| InChI Key | WYPYDMVFQLJYJE-UHFFFAOYSA-N |[8] |

Pre-Disposal Handling & Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. All operations involving 2-(5-Chloro-2-iodophenyl)acetic acid, including weighing, transferring, and preparing for disposal, must be conducted within a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[1][2]

Table 2: Required Personal Protective Equipment (PPE)

Equipment Specification & Rationale Source
Eye Protection Chemical safety goggles or a face shield. Protects against splashes and airborne particles causing serious eye irritation. [1][2][9]
Hand Protection Chemically resistant nitrile gloves. Provides a barrier against direct skin contact, preventing irritation. [1][2]
Body Protection A standard laboratory coat. Protects skin and personal clothing from contamination. [1][2]

| Footwear | Closed-toe shoes. Protects feet from potential spills. |[1][2] |

The Core Disposal Protocol: Segregation and Collection

The single most important principle in the disposal of this compound is waste segregation . Halogenated organic waste must be kept separate from all other waste streams.[1][3][10]

The Causality Behind Segregation:

  • Regulatory Compliance: Environmental regulations mandate separate disposal streams for halogenated compounds due to their toxicity and potential to form hazardous byproducts.

  • Disposal Method: Halogenated waste typically requires high-temperature incineration to ensure complete destruction. Mixing it with non-halogenated waste contaminates the entire volume, forcing all of it to be treated by the more specialized and expensive method.[3]

  • Safety: Mixing halogenated waste with incompatible chemicals, such as strong oxidizers or acids, can lead to dangerous chemical reactions.[3][11]

Step-by-Step Waste Collection Protocol
  • Select the Correct Waste Container:

    • Obtain a designated "Halogenated Organic Waste" container from your institution's Environmental Health and Safety (EHS) department.[2][10]

    • For solid waste (e.g., pure compound, contaminated weigh boats, gloves), use a clearly labeled, sealable bag or a wide-mouth solid waste container.

    • For liquid waste (e.g., solutions containing the compound), use a compatible, leak-proof container with a screw-top cap. High-density polyethylene (HDPE) containers are suitable for many common solvents and aqueous solutions. Ensure the container is compatible with all solvents in the waste mixture.

  • Properly Label the Container:

    • Label the container before adding any waste.[10]

    • The label must clearly state "Hazardous Waste" and "Halogenated Organic Waste."[3][10]

    • List all chemical constituents by their full names—no abbreviations or formulas.[10] For example: "Waste: 2-(5-Chloro-2-iodophenyl)acetic acid, Methanol."

    • Maintain a running log of the contents and their approximate percentages on the label.

  • Accumulate Waste Safely:

    • Keep the waste container sealed at all times, except when actively adding waste.[3][10] This minimizes the release of volatile compounds.

    • Store the container in a designated Satellite Accumulation Area (SAA), which should be in a secondary containment bin to catch any potential leaks.[3]

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.[12]

  • Arrange for Final Disposal:

    • Once the container is full, contact your institution's EHS or hazardous waste management office to arrange for pickup and disposal.[2]

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for segregating laboratory waste containing 2-(5-Chloro-2-iodophenyl)acetic acid.

DisposalDecisionTree Waste Segregation Workflow for Halogenated Compounds cluster_yes Halogenated Waste Stream cluster_no Non-Halogenated Waste Stream start Generate Chemical Waste q1 Does the waste contain 2-(5-Chloro-2-iodophenyl)acetic acid or any other halogenated compound? start->q1 q2 Is the waste primarily SOLID or LIQUID? q1->q2 Yes non_halogenated Follow disposal protocol for NON-HALOGENATED organic or aqueous waste. q1->non_halogenated No yes_node YES (Contains F, Cl, Br, I) solid_path SOLID (e.g., powder, contaminated PPE) q2->solid_path Solid liquid_path LIQUID (e.g., solutions) q2->liquid_path Liquid collect_solid Collect in a labeled, sealable container for SOLID Halogenated Waste. solid_path->collect_solid collect_liquid Collect in a labeled, vented, compatible container for LIQUID Halogenated Waste. liquid_path->collect_liquid no_node NO

Caption: Decision tree for proper waste segregation.

Spill and Emergency Procedures

Accidents can happen. A prepared response is key to mitigating risk.

Small Spills (in a fume hood):

  • Containment: Ensure the spill is contained within the fume hood.

  • Absorption: Cover the spill with an inert absorbent material such as sand, vermiculite, or a chemical spill pad.[11][13] Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the absorbent material into a plastic bag or other appropriate container.[10]

  • Disposal: Seal and label the container as "SOLID HALOGENATED WASTE" with the chemical name and dispose of it through your institution's hazardous waste program.[10][13]

  • Decontamination: Clean the spill area thoroughly.

Large Spills or Spills Outside a Fume Hood:

  • Evacuate: Immediately evacuate the area. Alert others in the vicinity.[10]

  • Isolate: Close the laboratory doors to contain any vapors.[10]

  • Report: Call your institution's emergency number (e.g., EHS or campus safety) immediately.[3][10] Do not attempt to clean up a large spill yourself.

Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[4][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[4][5]

Regulatory Context

All waste disposal activities are governed by local and national regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[14] These regulations are not arbitrary; they are based on extensive data about chemical toxicity and environmental fate. Adherence to the protocols outlined in this guide will help ensure your laboratory remains in compliance with these critical standards.

By treating 2-(5-Chloro-2-iodophenyl)acetic acid with the respect its chemical nature demands, from initial handling to final disposal, you contribute to a culture of safety and environmental stewardship that is the bedrock of scientific excellence.

References

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Handling

Personal protective equipment for handling 2-(5-Chloro-2-iodophenyl)acetic acid

A Researcher's Guide to Safely Handling 2-(5-Chloro-2-iodophenyl)acetic Acid This guide provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working...

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Safely Handling 2-(5-Chloro-2-iodophenyl)acetic Acid

This guide provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with 2-(5-Chloro-2-iodophenyl)acetic acid. As a halogenated aromatic carboxylic acid, this compound requires careful handling to mitigate risks and ensure a safe laboratory environment. This document is designed to be a comprehensive resource, moving beyond a simple checklist to explain the scientific rationale behind each procedural step and safety recommendation.

Hazard Identification and Risk Assessment

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][3][4][5][6]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][3][4][5][6]

  • Respiratory Irritation (Category 3): May cause respiratory irritation if inhaled.[1][2][3][4][5][6]

The primary routes of exposure are dermal contact, ocular contact, and inhalation of the dust.[7] Therefore, the core of our safety strategy is to implement engineering controls and personal protective equipment (PPE) to create a robust barrier against these exposure routes.

Engineering Controls: The First Line of Defense

Before selecting PPE, it is crucial to establish the proper work environment. Engineering controls are designed to isolate the hazard from the operator.

  • Chemical Fume Hood: All manipulations of solid 2-(5-Chloro-2-iodophenyl)acetic acid that could generate dust, especially weighing, must be performed inside a certified chemical fume hood.[8][9] This is the most effective way to control exposure to airborne particles and prevent respiratory irritation.[7]

  • Designated Work Area: A specific area within the fume hood or on the bench should be designated for handling this compound.[8][10] This area should be lined with disposable, plastic-backed absorbent paper to contain any potential contamination.[7][10]

  • Ventilated Balance Enclosure: If weighing in a fume hood is not feasible due to air currents affecting the balance, a HEPA-filtered ventilated balance enclosure or a glove bag should be used as an alternative.[8]

Personal Protective Equipment (PPE) Selection

PPE is the final barrier between the researcher and the chemical hazard. The selection of appropriate PPE is critical and must be based on a thorough risk assessment.[11]

PPE ComponentSpecificationRationale and Best Practices
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Provides a direct barrier against skin contact.[12] Always inspect gloves for tears or holes before use.[3] For tasks with a higher risk of splash or when handling larger quantities, consider double-gloving.[8][10] Change gloves immediately if contaminated and every two hours during extended use.[10]
Eye & Face Protection Safety goggles with side shields or a face shieldProtects against splashes and airborne dust entering the eyes.[12][13] Standard safety glasses are insufficient.[13] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[7][14]
Body Protection Fully-fastened laboratory coatProtects the skin and personal clothing from contamination.[15] The lab coat cuffs should be covered by the cuffs of your gloves.[9] For larger-scale work, an acid-resistant apron provides an additional layer of protection.[7]
Respiratory Protection NIOSH-approved respirator (if required)Generally not required if all powder handling occurs within a fume hood or ventilated enclosure.[3] If engineering controls are insufficient or in the event of a large spill, a respirator (e.g., N95 for particulates) may be necessary.[13]
Footwear Closed-toe shoesThis is a mandatory requirement for all laboratory work to protect against spills and falling objects.[7][15]

Standard Operating Procedure (SOP) for Handling

This step-by-step protocol ensures a systematic and safe approach to handling 2-(5-Chloro-2-iodophenyl)acetic acid.

Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep 1. Designate Work Area (Fume Hood) don_ppe 2. Don Appropriate PPE prep->don_ppe gather 3. Assemble Equipment don_ppe->gather weigh 4. Weigh Compound (Tare Method) gather->weigh dissolve 5. Dissolve/Use Compound weigh->dissolve decon 6. Decontaminate Work Area dissolve->decon dispose 7. Dispose of Waste decon->dispose doff_ppe 8. Doff PPE Correctly dispose->doff_ppe wash 9. Wash Hands doff_ppe->wash

Caption: Workflow for handling 2-(5-Chloro-2-iodophenyl)acetic acid.

Step 1: Preparation

  • Verify Engineering Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Designate Area: Line the designated work surface within the hood with absorbent bench paper.[7]

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh paper, containers, solvents) and place them in the hood to minimize traffic in and out of the controlled area.[15]

  • Don PPE: Put on your lab coat, safety goggles, and gloves as specified in the table above.

Step 2: Weighing the Compound (Tare Method) The causality behind this method is to minimize the potential for powder dispersal by keeping the primary container within the fume hood as much as possible.

  • Place a labeled, sealable container (e.g., a vial with a cap) on the balance and press the "tare" button to zero the mass.[8]

  • Move the tared container into the chemical fume hood.

  • Carefully add the desired amount of 2-(5-Chloro-2-iodophenyl)acetic acid powder to the container. Use an anti-static gun if the powder is difficult to handle.[10]

  • Securely close the container.

  • Return the closed container to the balance to record the final weight.[8]

  • Return the container to the fume hood for any further manipulations, such as dissolution.[8][10]

Step 3: Post-Handling and Cleanup

  • Decontaminate: Wipe down the work surface and any non-disposable equipment with a towel wetted with a suitable solvent (e.g., 70% ethanol) to remove any residual powder.[8] Never dry-sweep, as this can generate dust.[8][9]

  • Dispose of Waste: All contaminated disposables (gloves, weigh paper, bench liner) must be placed in a clearly labeled hazardous waste container.[4]

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination: first gloves, then lab coat, and finally eye protection.

  • Wash Hands: Immediately wash your hands thoroughly with soap and water after removing your gloves.[8][9]

Emergency Procedures

Spill Response:

  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or outside of a containment area.

  • Contain: If the spill is small and contained within the fume hood, use a spill kit with appropriate absorbent materials to gently cover the powder.[15] Avoid creating dust.

  • Clean: Carefully sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.[3][4]

  • Decontaminate: Clean the spill area thoroughly as described in the cleanup procedure.

Exposure Response:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][4] Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[4][7] Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air.[2][4] If breathing is difficult, seek immediate medical attention.[4]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[2] Seek immediate medical attention.[4]

Disposal Plan

All waste generated from handling 2-(5-Chloro-2-iodophenyl)acetic acid, including contaminated PPE and unused product, is considered hazardous waste.[4]

  • Solid Waste: Collect all contaminated solid materials in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, the resulting solution must be disposed of in the appropriate liquid hazardous waste container.

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[3][4]

By adhering to these detailed procedures and understanding the rationale behind them, you can effectively mitigate the risks associated with handling 2-(5-Chloro-2-iodophenyl)acetic acid, ensuring a safe and productive research environment.

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